molecular formula C14H20N2 B3307580 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 933688-09-6

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B3307580
CAS No.: 933688-09-6
M. Wt: 216.32 g/mol
InChI Key: ONQYKAILSLKZLP-UHFFFAOYSA-N
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Description

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQYKAILSLKZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Accessibility of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

[1]

Executive Summary

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a critical bicyclic diamine scaffold, most notably recognized as the protected precursor to the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain of the fluoroquinolone antibiotic Moxifloxacin .[1][2] Beyond its specific application in antibacterials, this saturated fused system represents a privileged pharmacophore in medicinal chemistry, offering a rigidified vector for displaying substituents in 3D space.[1][2]

This technical guide provides a comprehensive analysis of the molecule's structural architecture, specifically focusing on the stereochemical implications of the [4.3.0] ring fusion.[2] It details a robust, self-validating synthetic protocol and outlines the analytical signatures required to distinguish between the kinetically favored cis-isomer and the thermodynamically stable, pharmacologically relevant trans-isomer.[1]

Structural Architecture & Stereochemistry

Nomenclature and Numbering

The nomenclature for this scaffold can be ambiguous due to conflicting numbering systems between isolated heterocycles and fused bicyclic systems.

  • IUPAC Name: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.[1][3]

  • Common Name: 1-Benzyl-2,8-diazabicyclo[4.3.0]nonane (Note: Numbering depends on the bridgehead start).[1]

  • Industry Standard: The "1-Benzyl" designation typically refers to the benzyl group attached to the nitrogen of the five-membered (pyrrolidine) ring.[1] In the bicyclic numbering system, this is position 6, but in the context of pyrrole derivatives, it is often referred to as N-1.[2]

The Cis/Trans Ring Fusion

The core feature determining the physicochemical properties of this molecule is the stereochemistry at the bridgehead carbons (C4a and C7a).[1][2]

  • Cis-Fusion (Kinetic Product): The protons at C4a and C7a are on the same face.[1] This fusion results in a flexible conformation where the piperidine ring can adopt a distorted chair or boat conformation.[2]

  • Trans-Fusion (Thermodynamic Product): The protons at C4a and C7a are on opposite faces (e.g., 4aS, 7aS).[1][2] This locks the piperidine ring into a rigid chair conformation, which is essential for the biological activity of drugs like Moxifloxacin.[2]

Stereochemical Visualization:

Stereochemistrycluster_0Cis-Isomer (Kinetic)cluster_1Trans-Isomer (Thermodynamic)CisH(4a) / H(7a) Syn-planarFlexible Conformation(Usually meso-like or racemic pair)TransH(4a) / H(7a) Anti-planarRigid Chair Conformation(Pharmacologically Active Scaffold)Cis->TransIsomerization / Resolution(Base, Heat, Chiral Auxiliaries)PrecursorPyridine PrecursorPrecursor->CisCatalytic Hydrogenation(Pt/C, Acidic Media)captionFig 1: Stereochemical relationship between Cis and Trans ring fusions in octahydropyrrolo[3,4-b]pyridine.

Synthetic Pathways & Experimental Protocol

The synthesis of the trans-isomer typically requires a multi-step approach starting from pyridine-2,3-dicarboxylic acid (quinolinic acid).[1] The critical challenge is controlling the stereochemistry during the reduction of the pyridine ring.[2]

Validated Synthetic Workflow

Step 1: Imide Formation Reaction of quinolinic anhydride with benzylamine yields 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1] This installs the "1-benzyl" group and the pyrrole ring in an oxidized state.[1]

Step 2: Pyridine Reduction (The Critical Step) Catalytic hydrogenation of the pyridine ring.[1][4]

  • Conditions: H₂, PtO₂ or Rh/C, Acetic Acid.[1][2]

  • Outcome: Predominantly yields the cis-fused intermediate.[1]

Step 3: Imide Reduction Reduction of the dione to the saturated pyrrolidine.[1]

  • Reagent: LiAlH₄ or BH₃[1]·THF.

  • Outcome: this compound (Cis/Trans mixture depending on Step 2 workup).[1]

Step 4: Resolution/Isomerization To obtain the pure (4aS, 7aS) trans-isomer, the mixture is often resolved using a chiral acid (e.g., L-tartaric acid or mandelic acid) or isomerized under basic conditions if the thermodynamic product is desired.[1][2]

Synthesis Flowchart:

SynthesisStartQuinolinic AcidStep11. Ac2O, Reflux2. BenzylamineStart->Step1Intermediate16-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dioneStep1->Intermediate1Step2H2, PtO2, AcOH(Hydrogenation)Intermediate1->Step2Intermediate2Cis-Hexahydro-dione(Kinetic Product)Step2->Intermediate2Step3LiAlH4, THF(Global Reduction)Intermediate2->Step3CrudeCis-1-Benzyloctahydropyrrolo[3,4-b]pyridineStep3->CrudeStep4Chiral Resolution(L-Tartaric Acid)Crude->Step4Final(4aS, 7aS)-Trans-Isomer(Pure Scaffold)Step4->FinalcaptionFig 2: Synthetic route to the optically pure trans-scaffold.

Analytical Characterization (Self-Validating Systems)[1]

To ensure scientific integrity, the identity of the synthesized scaffold must be validated using orthogonal analytical methods.[2] The distinction between cis and trans isomers is the primary objective.

NMR Spectroscopy (Diagnostic Signals)

The coupling constants (

1
FeatureCis-IsomerTrans-Isomer
H-4a / H-7a Coupling

(Syn-clinal)

(Anti-periplanar)
C-13 Shifts (Bridgehead) Typically shielded (upfield) due to steric compression.[1]Typically deshielded (downfield) relative to cis.[1][2]
Conformation Fluxional (broad signals at RT).[1][2]Rigid (sharp signals).[1][2]
Mass Spectrometry[2]
  • Molecular Ion:

    
     Da (for C₁₄H₂₀N₂).[1][2]
    
  • Fragmentation:

    • Loss of Benzyl group (

      
       91).[1][2]
      
    • Retro-Diels-Alder cleavage of the piperidine ring is often suppressed in the saturated system, but loss of

      
       or 
      
      
      fragments from the piperidine ring can be observed.[1]

Medicinal Chemistry Applications

The Moxifloxacin Connection

The (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine moiety acts as a solubility-enhancing and potency-driving side chain in Moxifloxacin.[1] The secondary amine of the piperidine ring (N-1 in bicyclic numbering) is the attachment point to the quinolone core, while the pyrrolidine nitrogen (N-6) remains unsubstituted or carries a small alkyl group in analogues.[1][2]

Vector Analysis for Library Design

This scaffold offers a unique "exit vector" analysis:

  • Rigidity: The trans-fused system holds substituents at defined angles, reducing the entropic penalty of binding to protein targets.[1]

  • Basicity: The two nitrogens have distinct pKa values (Piperidine NH

    
     10-11, Pyrrolidine N-Benzyl 
    
    
    9), allowing for selective functionalization.[1][2]

References

  • Synthesis and Stereochemistry of Moxifloxacin Intermediates Source: Google Patents (US20110137036A1) URL:[1][2][4] Context: Describes the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

  • Structural Data for Octahydro-1H-pyrrolo[3,4-b]pyridine Source: PubChem (CID 5154241) URL:[1][2][Link] Context: Provides physicochemical properties and synonym data for the core scaffold.[2]

  • Stereoselective Reduction of Pyrrolopyridines Source: Asian Journal of Chemistry (Vol 25, 2013) URL:[Link] Context: "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride."[1][2][5]

Physicochemical Properties of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

[1][2][3][4]

Executive Summary

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS: 933688-09-6) is a bicyclic diamine scaffold used in medicinal chemistry as a building block for library synthesis and drug discovery.[1][2][3] It belongs to the class of fused pyrrolopyridines (specifically the [3,4-b] fusion system), which are valued for their ability to restrict the conformational space of pharmacophores.[2][3]

Critical Disambiguation: Researchers often confuse this compound with its regioisomer, 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS: 128740-14-7), which is a key intermediate in the synthesis of the antibiotic Moxifloxacin .[2][3]

  • 1-Benzyl Isomer (Target of this guide): Benzyl group attached to the piperidine nitrogen (Position 1).[2]

  • 6-Benzyl Isomer (Moxifloxacin Intermediate): Benzyl group attached to the pyrrolidine nitrogen (Position 6).[2][3]

This guide focuses on the physicochemical profile of the 1-benzyl isomer, providing structural insights, predicted properties, and handling protocols relevant to its use as a secondary amine building block.[2]

Chemical Identity & Structural Analysis[3][5][6][7][8][9]

Nomenclature and Identification[3][4]
  • IUPAC Name: 1-benzyl-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine[2]

  • CAS Number: 933688-09-6[2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [2]
  • Molecular Weight: 216.32 g/mol [2]

  • SMILES: C1CN(C2C(C1)CNC2)CC3=CC=CC=C3 (Generic representation; stereochemistry typically cis)[2][3]

Stereochemistry and Conformation

The octahydro-1H-pyrrolo[3,4-b]pyridine core consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring.[2][3]

  • Fusion Mode: The commercial building block is predominantly cis-fused at the bridgehead carbons (4a, 7a).[2] Trans-fusion in [4.3.0] bicyclic systems introduces significant ring strain, making the cis isomer thermodynamically favored and synthetically more accessible.[2]

  • Conformational Locking: The bicyclic framework locks the nitrogen vectors, providing a rigid scaffold that can improve the selectivity of downstream drug candidates compared to flexible linear diamines.[2][3]

Structural Comparison (Isomer Analysis)

The following diagram illustrates the critical structural difference between the 1-benzyl and 6-benzyl isomers.

IsomerComparisonFigure 1: Structural Comparison of Benzyl-octahydropyrrolo[3,4-b]pyridine IsomersTarget1-Benzyl Isomer(CAS 933688-09-6)Benzyl on Piperidine NFeature1Secondary Amine:Pyrrolidine Ring (N6)Target->Feature1Available forDerivatizationCommon6-Benzyl Isomer(Moxifloxacin Int.)Benzyl on Pyrrolidine NFeature2Secondary Amine:Piperidine Ring (N1)Common->Feature2Available forDerivatization

Physicochemical Profile

Due to the rarity of the 1-benzyl isomer compared to the 6-benzyl variant, some values below are derived from computational consensus (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) data of analogous fused bicyclic systems.

Key Properties Table[4]
PropertyValue / RangeNote
Physical State Viscous Oil or Low-melting SolidLikely solidifies upon cooling; often supplied as HCl salt.[2][3]
Boiling Point 315°C - 325°C (Predicted)At 760 mmHg.[2][4] Decomposes before boiling at atm pressure.[2]
Flash Point ~140°CPredicted based on MW and structure.[2][3]
Density 1.05 ± 0.05 g/cm³Typical for benzylated bicyclic diamines.[2]
LogP (Octanol/Water) 1.8 - 2.3Moderately lipophilic; suitable for CNS penetration.[2]
pKa (N6 - Pyrrolidine) 10.5 - 11.0Highly basic secondary amine (dominant protonation site).[2][3]
pKa (N1 - Piperidine) 6.5 - 7.5Lower basicity due to tertiary substitution and steric bulk.[2][3]
Polar Surface Area (PSA) ~24 ŲLow PSA suggests good membrane permeability.[2]
H-Bond Donors 1The secondary amine (N-H) on the pyrrolidine ring.[2][3]
H-Bond Acceptors 2Both nitrogen atoms.[2][3]
Solubility and Stability
  • Solubility:

    • Water: Low to insoluble at neutral pH.[2]

    • Acidic Media: Highly soluble in 0.1M HCl or acetic acid due to protonation of the secondary amine.[2]

    • Organic Solvents: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.[2]

  • Stability:

    • Oxidation: The secondary amine is susceptible to oxidation if exposed to air over prolonged periods.[2] Store under inert gas (Nitrogen/Argon).

    • Thermal: Stable at room temperature.[2] Avoid temperatures >100°C without vacuum to prevent degradation.[2]

Technical Applications & Handling

Synthetic Utility

The 1-benzyl isomer serves as a "monoprotected" scaffold.[2] The benzyl group acts as a protecting group for the piperidine nitrogen, leaving the pyrrolidine nitrogen (N6) free for selective functionalization.[2]

Typical Workflow:

  • Acylation/Alkylation: Reaction at N6 with acid chlorides or alkyl halides.[2][3]

  • Debenzylation: Catalytic hydrogenation (Pd/C, H

    
    ) removes the benzyl group at N1.[2][3]
    
  • Final Diversification: The newly exposed N1 can then be modified to create "bipolar" ligands.[2]

Handling & Safety Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2] Potential sensitizer.[2]

  • Storage:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Hygroscopic; store under Argon or Nitrogen.[2]

    • Container: Tightly sealed glass vial; avoid plastics for long-term storage of the free base.

Analytical Characterization

To verify the identity of the 1-benzyl isomer versus the 6-benzyl isomer, examine the


H NMR
  • 1-Benzyl Isomer: The benzylic protons (

    
    ) typically appear as a singlet (or AB quartet if chiral) around 3.5 - 3.8 ppm .[2] The protons adjacent to the secondary amine (pyrrolidine ring) will show distinct shifts compared to the piperidine protons.[2]
    
  • MS Fragmentation: Electrospray Ionization (ESI) will show

    
    .[2]
    

References

  • PubChem Compound Summary: Octahydro-1H-pyrrolo[3,4-b]pyridine Derivatives.[2][3] National Center for Biotechnology Information.[2]

    • Source:[2]

  • ChemicalBook: this compound (CAS 933688-09-6)

    • Source:[2]

  • Moxifloxacin Intermediate Context: "Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine". Asian Journal of Chemistry, 2013.[2] (Provides context on the 6-benzyl isomer for contrast).

    • Source:[2]

The Biological Activity of Pyrrolo[3,4-b]pyridine Derivatives: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrrolo[3,4-b]pyridine scaffold represents a highly privileged polyheterocyclic pharmacophore in modern drug discovery. Structurally analogous to isoindolin-1-one, this nitrogen-dense bicyclic system provides a rigid framework capable of projecting functional substituents into distinct vector spaces. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the unique electronic distribution of the pyrrolo[3,4-b]pyridine core facilitates exceptional hydrogen bonding and


 stacking interactions, making it an ideal candidate for multi-target drug design.

This whitepaper dissects the mechanistic basis of its biological activity, outlines self-validating experimental workflows for efficacy screening, and synthesizes current quantitative structure-activity relationship (SAR) data.

Mechanistic Basis of Biological Activity

Anticancer Activity via Tubulin Modulation

One of the most rigorously validated applications of polysubstituted pyrrolo[3,4-b]pyridin-5-ones is their potent cytotoxicity against human epithelial cervical carcinoma cell lines (e.g., HeLa, SiHa, and CaSki). In silico and in vitro analyses demonstrate that these derivatives act as microtubule-destabilizing agents. They bind selectively to the


-tubulin interface. Unlike Paclitaxel, which stabilizes microtubules, specific pyrrolo[3,4-b]pyridine derivatives leverage their hydrophobic-aromatic moieties to disrupt tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis[1].
Antibacterial Efficacy

Beyond oncology, functionalized pyrrolo[3,4-b]pyridines exhibit significant antibacterial activity. Recent SAR studies highlight their bactericidal effects against Gram-negative strains such as Escherichia coli. The mechanism is driven by the intercalation of the planar heterocyclic core into the bacterial DNA duplex (PDB ID: 1BNA), disrupting replication kinetics without inducing hemolytic toxicity in human red blood cells[2].

Metabolic Modulation (DPP-4 Inhibition)

The scaffold also serves as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. By competitively binding to the active site of DPP-4, these derivatives prevent the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion—a critical pathway in the management of type 2 diabetes mellitus[3].

Pharmacological Pathway Visualization

MOA Core Pyrrolo[3,4-b]pyridine Pharmacophore Target1 αβ-Tubulin Interface Core->Target1 Hydrophobic Stacking Target2 DPP-4 Enzyme Core->Target2 Competitive Binding Target3 Bacterial DNA/Gyrase Core->Target3 Intercalation Outcome1 Microtubule Depolymerization (Apoptosis) Target1->Outcome1 Mitotic Arrest Outcome2 GLP-1 Stabilization (Antidiabetic Effect) Target2->Outcome2 Insulin Secretion Outcome3 Replication Arrest (Bactericidal Effect) Target3->Outcome3 Cell Death

Multi-target pharmacological pathways of pyrrolo[3,4-b]pyridine derivatives.

Quantitative Structure-Activity Data

To facilitate cross-disciplinary comparison, the following table summarizes the primary biological targets and efficacy metrics of key pyrrolo[3,4-b]pyridine derivatives synthesized in recent literature.

Compound Class / SubstitutionTarget / Cell LinePrimary Biological ActivityKey Metric (Efficacy)Reference
Polysubstituted pyrrolo[3,4-b]pyridin-5-ones HeLa, SiHa, CaSkiCytotoxicity (Tubulin binding)IC₅₀ ~ low µM[1]
Functionalized pyrrolo[3,4-b]pyridines (4j, 4l) E. coli (ATCC 25922)Bactericidal (DNA interaction)MIC = 62.5 - 125.0 µg/mL[2]
Pyrrolo[3,4-b]pyridin-5-one derivatives DPP-4 EnzymeAntidiabetic (GLP-1 stabilization)High inhibitory potency[3]
Pyrrolo[3,4-b]pyridine-4,5-diones Broad-spectrumAnti-epileptic / NeuromodulationSignificant seizure reduction[4]

Field-Proven Experimental Methodologies

To ensure scientific integrity, biological evaluation must rely on self-validating experimental designs. Below are the optimized protocols for evaluating the primary activities of pyrrolo[3,4-b]pyridine derivatives.

Protocol 1: Self-Validating In Vitro Tubulin Polymerization Assay

Causality & Design: Phenotypic cytotoxicity screens (like MTT assays) confirm cell death but cannot isolate the mechanism. To definitively link pyrrolo[3,4-b]pyridine cytotoxicity to microtubule disruption, we utilize a cell-free tubulin polymerization assay. By continuously monitoring absorbance at 340 nm, we measure the turbidity changes associated with tubulin assembling into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Setup (The Self-Validating Matrix): In a pre-chilled 96-well half-area plate, add 5 µL of the test compound (dissolved in DMSO, final concentration 10 µM). Crucially, include three controls to validate the system: a vehicle control (1% DMSO), a polymerization enhancer (Paclitaxel, 10 µM), and a polymerization inhibitor (Colchicine, 10 µM).

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin-GTP mixture to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Interpretation: A valid assay will show a steep sigmoidal increase in absorbance for Paclitaxel and a flat line for Colchicine. If the pyrrolo[3,4-b]pyridine test compound flattens the curve relative to the vehicle, it is causally identified as a tubulin destabilizer.

Protocol Step1 1. Reagent Prep Tubulin + GTP Step2 2. Compound Addition Test vs Controls Step1->Step2 Step3 3. Kinetic Reading Abs 340nm @ 37°C Step2->Step3 Step4 4. Data Validation Compare Slopes Step3->Step4

Workflow for the self-validating in vitro tubulin polymerization assay.

Protocol 2: Broth Microdilution and Growth Kinetics for Antibacterial Evaluation

Causality & Design: End-point Minimum Inhibitory Concentration (MIC) provides a static snapshot of efficacy. To determine whether a pyrrolo[3,4-b]pyridine derivative is bacteriostatic (stalls growth) or bactericidal (kills cells), we must pair the MIC assay with continuous growth kinetic monitoring.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli (ATCC 25922) in Mueller-Hinton (MH) broth at 37°C until it reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.5). Dilute to a final concentration of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized pyrrolo[3,4-b]pyridine derivative (e.g., from 500 µg/mL down to 1.95 µg/mL) in MH broth.

  • Inoculation & Incubation: Add 100 µL of the bacterial inoculum to each well. Include a positive growth control (bacteria + vehicle) and a sterility control (broth only) to self-validate the plate.

  • Kinetic Tracking: Incubate the plate at 37°C in a spectrophotometer. Record the OD₆₀₀ every 2 hours for 24 hours.

  • Validation & Conclusion: The MIC is the lowest concentration with no visible growth at 24 hours. If the kinetic curve at

    
     MIC shows a steady decline in OD₆₀₀ after initial exposure, the mechanism is bactericidal, validating the compound's potential to actively clear infections rather than merely suppress them.
    

Conclusion

The pyrrolo[3,4-b]pyridine core is not merely a structural curiosity; it is a highly tunable engine for drug discovery. By systematically modifying the peripheral functional groups, researchers can direct the scaffold toward specific biological targets—from the


-tubulin interface in oncology to the DNA duplex in infectious diseases. Rigorous, self-validating assays remain the cornerstone of translating these synthetic derivatives into viable clinical candidates.

References

  • Saigal et al. (2021) . Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(8), 2323-2334. URL:[Link]

  • Rentería-Gómez, M. A., et al. (2019) . Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. URL:[Link]

  • Zamudio-Medina, A., et al. (2018) . Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules, 23(8), 2024. URL:[Link]

  • Belyy, A. Y., et al. (2019) . One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840–2846. URL:[Link]

Sources

The Discovery, Synthesis, and Pharmacological Role of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (IUPAC: 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine) is a highly specialized bicyclic chiral scaffold that serves as the critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound. We will explore its historical discovery, the causality behind its rigorous synthetic protocols, and its pharmacological significance as the direct precursor to the bulky (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain of Moxifloxacin .

Historical Context & Discovery

The discovery of this compound is inextricably linked to the pharmaceutical industry's battle against antimicrobial resistance in the 1990s. Early-generation fluoroquinolones (e.g., ciprofloxacin) exhibited excellent Gram-negative coverage but were increasingly defeated by bacterial efflux pumps and target mutations, particularly in Gram-positive pathogens like Streptococcus pneumoniae.

During the development of Moxifloxacin, researchers at Bayer AG discovered that introducing a bulky, rigid bicyclic system at the C7 position of the fluoroquinolone core drastically enhanced the drug's pharmacokinetic profile and reduced its susceptibility to bacterial efflux [1]. The optimal moiety was identified as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

However, synthesizing this highly specific (S,S) stereoisomer presented a massive chemical challenge. The benzyl-protected intermediate —this compound—was developed as the most stable, scalable precursor. The benzyl group acts as a robust protecting group that survives harsh reduction steps and allows for clean optical resolution before being cleaved via hydrogenolysis [2].

Chemical Identity & Physicochemical Properties

To ensure analytical precision, the fundamental properties of the intermediate are summarized below. Note that while commercial vendors frequently use the "1-Benzyl" nomenclature, standard IUPAC rules designate the benzyl-protected nitrogen at the 6-position of the pyrrolo[3,4-b]pyridine fused ring system.

PropertyValue
Chemical Name This compound
IUPAC Name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
CAS Registry Number 933688-09-6 (Chiral), 151213-39-7 (Racemic)
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Appearance Pale yellow to colorless viscous liquid
Key Application Chiral intermediate for Moxifloxacin (Avelox®)

Data supported by PubChem Compound Summary [3].

Synthesis & Manufacturing Workflows

The synthesis of this compound is a multi-step process requiring precise chemo- and stereoselectivity. Every reagent choice is dictated by the need to preserve the integrity of the bicyclic core while establishing the critical cis-geometry.

SynthesisWorkflow A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione A->B Benzylamine, Ac2O (Imide Formation) C 6-Benzyl-hexahydro-1H- pyrrolo[3,4-b]pyridine-5,7-dione B->C H2, Pd/C (Ring Reduction) D Racemic 1-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine C->D LiAlH4 or NaBH4/BF3 (Carbonyl Reduction) E (4aS,7aS)-1-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine D->E D-(-)-Tartaric Acid (Chiral Resolution) F (S,S)-2,8-Diazabicyclo[4.3.0]nonane (Moxifloxacin Precursor) E->F H2, Pd/C (Debenzylation)

Caption: Synthetic workflow of this compound and debenzylation.

Step-by-Step Experimental Methodology

Step 1: Imide Formation (Bicyclic Construction)

  • Protocol: React pyridine-2,3-dicarboxylic acid (quinolinic acid) with benzylamine in the presence of acetic anhydride (Ac₂O) under reflux.

  • Causality: Ac₂O acts as a dehydrating agent to form the cyclic anhydride in situ, which is immediately attacked by benzylamine. The benzyl group is chosen specifically because it prevents unwanted side reactions at the pyrrolidine nitrogen during subsequent aggressive reductions [2].

Step 2: Pyridine Ring Reduction

  • Protocol: Subject the resulting 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to catalytic hydrogenation using 5% Pd/C at 70–85 °C under 7–8 kg/cm ² H₂ pressure.

  • Causality: The aromatic pyridine ring must be reduced to a piperidine ring. Pd/C is selected because, under controlled pressure, it selectively reduces the heteroaromatic ring while leaving the N-benzyl protecting group intact. This step naturally yields the cis-fused hexahydro intermediate.

Step 3: Imide Carbonyl Reduction

  • Protocol: Treat the hexahydro intermediate with Lithium Aluminum Hydride (LiAlH₄) or a NaBH₄/BF₃ etherate complex in anhydrous THF.

  • Causality: Imides are highly stabilized by resonance and require aggressive hydride donors to fully reduce both carbonyl groups to methylene (-CH₂-) bridges. This yields the racemic this compound.

Step 4: Chiral Resolution (The Critical Step)

  • Protocol: Dissolve the racemic mixture in an ethanol/water matrix and add D-(-)-Tartaric acid. Heat to dissolve, then cool to induce fractional crystallization.

  • Causality: D-(-)-Tartaric acid forms a highly insoluble diastereomeric salt specifically with the (4aS,7aS) enantiomer. The unwanted (4aR,7aR) enantiomer remains in the mother liquor. This thermodynamic resolution achieves >99% enantiomeric excess (ee) [1].

Step 5: Debenzylation (Final Deprotection)

  • Protocol: The resolved (4aS,7aS)-1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is subjected to hydrogenolysis (H₂, Pd/C) in methanol.

  • Causality: Cleaving the C-N benzyl bond yields the free secondary amine, (S,S)-2,8-diazabicyclo[4.3.0]nonane, which is now ready for nucleophilic aromatic substitution (SNAr) coupling with the fluoroquinolone core.

Pharmacological Significance & Mechanism of Action

While this compound is pharmacologically inactive due to the bulky benzyl protecting group, its debenzylated derivative is the mechanistic powerhouse of Moxifloxacin.

The pyrrolo-pyridine scaffold drastically alters the spatial geometry of the drug. When Moxifloxacin enters a bacterial cell, it targets DNA Gyrase (Topoisomerase II) and Topoisomerase IV. The bulky (S,S)-diazabicyclononane side chain wedges into the enzyme-DNA cleavage complex, effectively "trapping" the enzyme and preventing it from ligating the cleaved DNA strands. This leads to catastrophic double-strand breaks and rapid bactericidal cell death. Furthermore, the steric bulk of this specific bicyclic ring prevents the drug from being easily recognized and expelled by bacterial NorA efflux pumps.

MechanismOfAction A Moxifloxacin (Bearing Pyrrolo-pyridine scaffold) B Bacterial DNA Gyrase (Gram-Negative Targets) A->B Binds C7 Bulky Group C Topoisomerase IV (Gram-Positive Targets) A->C Binds C7 Bulky Group D Ternary Cleavage Complex (Drug-Enzyme-DNA) B->D Traps Enzyme C->D Traps Enzyme E Double-Strand DNA Breaks & Replication Arrest D->E Prevents Ligation F Bactericidal Effect (Cell Death) E->F Apoptosis-like death

Caption: Pharmacological mechanism of the pyrrolo-pyridine scaffold in Moxifloxacin.

Analytical Characterization & Quality Control

Because the stereochemistry of the pyrrolo-pyridine scaffold directly dictates the binding affinity of Moxifloxacin to bacterial topoisomerases, rigorous quality control of this compound is mandatory.

  • Chiral Purity (HPLC): The enantiomeric excess of the (4aS,7aS) isomer must be verified using a Chiral AGP (α₁-acid glycoprotein) column (150 × 4.0 mm, 5 µm). The acceptable industry standard is ≥ 99.0% ee [2].

  • Chemical Purity (GC/FID): Gas Chromatography equipped with a Flame Ionization Detector is utilized to ensure the absence of unreacted benzylamine or partially reduced imide intermediates, requiring a purity threshold of ≥ 99.5%.

  • NMR Verification: ¹H NMR (400 MHz, CDCl₃) is used to confirm the cis-ring junction by analyzing the coupling constants of the bridgehead protons at the 4a and 7a positions.

References

  • Motterle, R., Arvotti, G., Bergantino, E., Castellin, A., Fogal, S., & Galvagni, M. (2014). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. US Patent 8,680,276 B2. U.S.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10198297, (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine.[Link]

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine as a scaffold in medicinal chemistry

[1]

Executive Summary

This compound (often referenced as a protected form of 2,8-diazabicyclo[4.3.0]nonane ) is a high-value bicyclic diamine scaffold.[1] It serves as the critical chiral side chain in fourth-generation fluoroquinolone antibiotics, most notably Moxifloxacin .[1]

Beyond antibiotics, this scaffold represents a "privileged structure" in medicinal chemistry due to its ability to present two nitrogen vectors in a conformationally restricted, stereochemically defined orientation.[1] This rigidity reduces the entropic penalty of binding to protein targets (such as DNA gyrase, kinases, or GPCRs) compared to flexible linear diamines.[1]

Key Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine[1]

  • Core Scaffold: 2,8-Diazabicyclo[4.3.0]nonane[1][2]

  • Key Isomer: (4aS, 7aS)-cis-isomer (Bioactive core of Moxifloxacin)[1]

  • Role: Orthogonally protected diamine surrogate.[1] The benzyl group protects the pyrrolidine nitrogen (N1), leaving the piperidine nitrogen (N6) free for coupling.[1]

Structural Analysis & Stereochemistry

The scaffold consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The fusion carbons (C4a and C7a) create two chiral centers, leading to distinct stereochemical outcomes that dictate biological activity.[1]

Cis vs. Trans Fusion

The stereochemistry at the bridgehead carbons is the defining feature of this scaffold's utility.

  • Cis-Fusion ((4aS, 7aS) or (4aR, 7aR)): The protons at the bridgehead carbons are on the same face.[1] This is the thermodynamically preferred conformation during catalytic hydrogenation of the aromatic precursor. The cis-fused system adopts a folded geometry, which is critical for the binding affinity of Moxifloxacin to the bacterial DNA-gyrase complex.[1]

  • Trans-Fusion: The bridgehead protons are on opposite faces.[1] This creates a flatter, more extended geometry.[1] While accessible, the trans isomer is often considered an impurity in the synthesis of fluoroquinolone side chains.

Vector Analysis

In the cis-fused 1-benzyl derivative:

  • N1 (Pyrrolidine N): Protected by the benzyl group.[1] In the final drug, this nitrogen is often a secondary amine or substituted with small alkyl groups, acting as a hydrogen bond donor/acceptor.[1]

  • N6 (Piperidine N): The nucleophilic handle.[1] In the 1-benzyl derivative, this amine is secondary and sterically unencumbered, making it the primary site for SNAr coupling to the quinolone core.[1]

Synthetic Methodologies

The synthesis of this compound is a classic example of heterocyclic construction requiring precise stereocontrol.[1] The industrial route typically starts from quinolinic acid (pyridine-2,3-dicarboxylic acid).[1]

Protocol: The "Anhydride-Imide" Route

This route ensures the correct regiochemistry and sets the stage for cis-selective hydrogenation.

Step 1: Formation of N-Benzylquinolinimide
  • Reagents: Quinolinic acid, Acetic anhydride, Benzylamine.[1]

  • Mechanism: Quinolinic acid is dehydrated to the anhydride, which reacts with benzylamine to form the cyclic imide.

  • Outcome: 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1][3][4]

Step 2: Stereoselective Hydrogenation (The Critical Step)[1]
  • Reagents: H₂, Pd/C (5%), Acetic acid or Methanol.[1]

  • Conditions: High pressure (10–50 bar), moderate heat (50–80°C).[1]

  • Causality: The hydrogenation of the pyridine ring determines the bridgehead stereochemistry. Using a heterogeneous catalyst like Pd/C in acidic media generally favors the cis-addition of hydrogen across the ring junction. Anhydrous conditions are often preferred to minimize isomerization to the trans form.[5]

  • Product: 6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-dione (saturated imide).[1]

Step 3: Global Reduction[1]
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or BH₃[1]·THF.

  • Protocol: The saturated imide is subjected to strong hydride reduction to convert the two carbonyls into methylenes.

  • Product: This compound (Racemic).[1]

Step 4: Optical Resolution

To obtain the bioactive (4aS, 7aS) enantiomer required for Moxifloxacin:

  • Agent: L-(+)-Tartaric acid or D-(-)-Mandelic acid.[1]

  • Process: The racemic diamine is treated with the chiral acid in ethanol/water. The diastereomeric salt of the (S,S)-isomer crystallizes out preferentially.[1]

Visualization: Synthetic Pathway

SynthesisStartQuinolinic AcidImideN-BenzylquinolinimideStart->Imide1. Ac2O2. BnNH2SatImideCis-Saturated Imide(Stereocontrol Step)Imide->SatImideH2, Pd/C(Cis-selective)Final1-Benzyl-octahydro-pyrrolo[3,4-b]pyridineSatImide->FinalLiAlH4(Carbonyl Reduction)DrugMoxifloxacin(Via N6 Coupling)Final->Drug1. Resolution (L-Tartaric)2. Coupling to Quinolone3. Debenzylation

Figure 1: Synthetic workflow from Quinolinic Acid to the Moxifloxacin precursor.[1][6][5][7][8]

Medicinal Chemistry Applications

Antibacterial Agents (Fluoroquinolones)

The most prominent application of this scaffold is in Moxifloxacin (Avelox).[1][2]

  • Mechanism: The (S,S)-diazabicyclononane side chain binds to the ParC subunit of Topoisomerase IV and the GyrA subunit of DNA Gyrase.[1]

  • SAR Insight: The bulky bicyclic amine at the C-7 position of the quinolone core reduces the drug's susceptibility to efflux pumps (a common resistance mechanism) compared to simpler piperazinyl quinolones (like Ciprofloxacin).[1] The cis-conformation is essential for fitting into the enzyme-DNA interface without steric clash.[1]

  • Role of the 1-Benzyl Group: In the synthesis of Moxifloxacin, the 1-benzyl group acts as a temporary protecting group.[1] The free N6 couples to the 7-fluoro/chloro position of the quinolone. Subsequent hydrogenolysis (Pd/C, H₂) removes the benzyl group, revealing the secondary amine required for solubility and bioavailability.[1]

Fragment-Based Drug Discovery (FBDD)

The scaffold is increasingly used in FBDD libraries for non-antibiotic targets:

  • GPCR Ligands: The rigid distance between the two nitrogens mimics the ethylenediamine pharmacophore found in many GPCR ligands (e.g., dopamine or opioid receptors), but with reduced conformational entropy.[1]

  • Kinase Inhibitors: The piperidine ring can occupy the ATP-binding pocket's solvent-exposed region, while the pyrrolidine nitrogen (after debenzylation) offers a vector for solubilizing groups.[1]

Quantitative Comparison: Scaffold Properties
PropertyValue (Approx)Relevance
MW 216.32 g/mol Low MW allows room for fragment elaboration.[1]
cLogP 2.1 (Benzyl)Good lipophilicity for membrane permeability during synthesis.[1]
pKa (N1) ~9.5Pyrrolidine nitrogen; highly basic.[1]
pKa (N6) ~8.8Piperidine nitrogen; nucleophilic handle.[1]
Stereochem (4aS, 7aS)Critical for Moxifloxacin biological activity.[1]

Experimental Protocol: Handling & Validation

Validation of the (S,S)-Isomer

When sourcing or synthesizing this scaffold, verifying the stereochemical purity is non-negotiable.[1]

  • Chiral HPLC: Use a column like Chiralpak AGP or OD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine.[1]

    • Standard: Compare against a certified reference standard of the (S,S)-enantiomer.[1]

  • Optical Rotation: The (S,S)-isomer is typically levorotatory (levogyre ).[1]

    • 
       to 
      
      
      (concentration dependent, typically in Ethanol).[1]
Storage & Stability[1]
  • Oxidation: The secondary amine (N6) is susceptible to N-oxidation if left exposed to air for prolonged periods.[1] Store under Argon/Nitrogen.[1]

  • Carbamate Formation: As a diamine, it readily absorbs CO₂ from the air.[1] Store in tightly sealed containers, preferably in a desiccator.

References

  • Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents. US20110137036A1.[1] Available at:

  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries. PubMed.[1][9] Bioorg Med Chem. 2017 Oct 1;25(19):5160-5170.[1][9] Available at: [Link]

  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. 2013, 25, 8701-8707.[1][4] Available at: [Link]

  • Moxifloxacin (DrugBank Online). DrugBank.[1] Accession Number DB00218.[1] Available at: [Link][1]

The Synthesis and Application of Octahydropyrrolopyridines: Escaping Flatland in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The modern pharmaceutical industry's drive to "escape from flatland" has accelerated the integration of


-rich, three-dimensional alicyclic structures into drug discovery pipelines[1]. By moving away from planar, highly aromatic molecules, researchers can improve a drug candidate's solubility, metabolic stability, and target specificity. Among these complex architectures, octahydropyrrolopyridines  (specifically the octahydropyrrolo[3,4-b]pyridine and octahydropyrrolo[3,4-c]pyridine scaffolds) have emerged as privileged bicyclic nitrogen heterocycles.

These compounds serve as conformationally restricted bioisosteres for simpler rings like piperazines and pyrrolidines. The most prominent clinical application of this scaffold is found in Moxifloxacin , a fourth-generation fluoroquinolone antibiotic. Moxifloxacin utilizes the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine side chain to achieve potent, broad-spectrum inhibition of bacterial DNA gyrase and topoisomerase IV[2].

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why this specific bicyclic system is chosen over simpler alternatives. The selection of the octahydropyrrolopyridine moiety over a standard piperazine ring (as utilized in earlier fluoroquinolones like ciprofloxacin) is rooted in stereoelectronic optimization[3].

  • Conformational Rigidity: The cis-fused bicyclic system introduces a rigid vector for the secondary amine. This pre-organization minimizes the entropic penalty incurred upon binding to the DNA-gyrase complex.

  • Lipophilicity and Basicity: The carbon-rich bicyclic framework increases the overall lipophilicity of the molecule compared to piperazine, enhancing cellular penetration across bacterial membranes[3]. Furthermore, the specific pKa of the secondary amine in the pyrrolidine ring is finely tuned for optimal target engagement at physiological pH.

  • Stereochemical Complexity: The dearomatization of pyridine precursors to form these saturated systems allows for the concomitant introduction of multiple stereocenters[1]. The (S,S)-configuration in Moxifloxacin specifically dictates the spatial orientation required to evade common bacterial efflux pumps.

Step-by-Step Experimental Protocol: Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane

The following protocol details the scalable synthesis of the Moxifloxacin precursor, (S,S)-2,8-diazabicyclo[4.3.0]nonane (the (4aS,7aS)-octahydropyrrolopyridine core). To ensure scientific integrity, this workflow is designed as a self-validating system , incorporating In-Process Controls (IPC) at every critical juncture[4].

Step 1: One-Pot Dehydration, N-Acylation, and Cyclization
  • Causality: Combining dehydration, N-acylation, and cyclization into a single pot minimizes intermediate isolation, drastically reducing yield loss. Benzylamine is selected as the protecting group because it withstands the subsequent high-pressure reduction step and can be cleanly removed later via mild hydrogenolysis.

  • Procedure:

    • Charge a reactor with pyridine-2,3-dicarboxylic acid (1.0 eq) and acetic anhydride (3.0 eq). Heat to 90°C for 2 hours to form the cyclic anhydride.

    • Cool the mixture to 0°C and add benzylamine (1.1 eq) dropwise to form the monoamide.

    • Add acetyl chloride (1.5 eq) and heat to reflux (110°C) for 4 hours to drive the cyclization, yielding 6-benzyl-5,7-dioxo-pyrrolo[3,4-b]pyridine.

  • Self-Validation (IPC): Analyze the reaction mixture via HPLC. The reaction is deemed complete when the intermediate monoamide peak area is <1.0%.

    
    H NMR must show the disappearance of the broad carboxylic acid protons and the appearance of the benzyl 
    
    
    
    singlet at ~4.8 ppm.
Step 2: Catalytic Hydrogenation (Dearomatization)
  • Causality: Dearomatizing the electron-deficient pyridine ring requires a highly active catalyst. Palladium on carbon (Pd/C) under relatively low hydrogen pressure is utilized to selectively reduce the pyridine ring without cleaving the N-benzyl bond prematurely[4].

  • Procedure:

    • Dissolve the intermediate in glacial acetic acid.

    • Add 10% Pd/C (0.05 eq Pd).

    • Pressurize the reactor with

      
       to 3.0 MPa and heat to 60°C for 12 hours.
      
    • Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure.

  • Self-Validation (IPC): Chiral GC-MS will confirm the formation of the racemic cis-octahydropyrrolo[3,4-b]pyridine core. The aromatic pyridine protons (7.0–8.5 ppm) must be completely absent in the

    
    H NMR spectrum.
    
Step 3: Chiral Resolution and Enantiomer Recycling
  • Causality: Moxifloxacin strictly requires the (S,S)-enantiomer. Using L-tartaric acid in an isopropanol/water system provides a highly crystalline diastereomeric salt. To maximize atom economy, the undesired (R,R)-enantiomer is not discarded; it is racemized using

    
     and Pd/C to boost the overall theoretical yield beyond the standard 50% limit[4].
    
  • Procedure:

    • Dissolve the racemic mixture in an isopropanol/water (8:2 v/v) solvent system.

    • Add L-tartaric acid (1.0 eq) and heat to 80°C until a clear solution forms.

    • Cool slowly to 20°C at a rate of 10°C/hour to induce selective crystallization of the (S,S)-diastereomeric salt.

    • Filter the crystals. Treat the mother liquor (containing the (R,R)-enantiomer) with

      
       to re-oxidize the ring, followed by Pd/C hydrogenation to regenerate the racemate.
      
  • Self-Validation (IPC): Chiral HPLC of the liberated free base must show an enantiomeric excess (ee) of >99.5%. The specific rotation

    
     must match the reference standard for the (S,S)-isomer.
    
Step 4: Debenzylation via Mild Hydrogen Transfer
  • Causality: Traditional high-pressure debenzylation can lead to ring-opening side reactions. A hydrogen transfer method using ammonium formate and Pd/C provides a milder, safer, and higher-yielding alternative[4].

  • Procedure:

    • Suspend the (S,S)-N-benzyl intermediate in methanol.

    • Add 10% Pd/C and ammonium formate (5.0 eq).

    • Reflux at 65°C for 3 hours.

    • Filter, concentrate, and distill under vacuum to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

  • Self-Validation (IPC): LC-MS must show the target mass

    
    .
    

Quantitative Data Summarization

The table below summarizes the optimization metrics of different synthetic methodologies for the target octahydropyrrolopyridine scaffold.

Synthetic MethodologyCatalyst / Key ReagentsOverall Yield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
Classical Hydrogenation High-pressure

, Raney Ni
29.0%>98.0%Direct reduction, but suffers from poor atom economy due to lack of recycling.
Dynamic Recycling Method Pd/C, L-Tartaric Acid,

39.0%>99.5%Converts undesired (R,R)-isomer back to racemate, breaking the 50% yield ceiling[4].
Asymmetric Dearomatization Chiral Phosphine Ligands (e.g., SegPhos)~45.0%>95.0%Direct enantioselective construction from 2D precursors without chiral resolution[1].

Visualizations of Workflows and Mechanisms

G A Pyridine-2,3-dicarboxylic acid B Dehydration & N-Acylation A->B C Pyrrolo[3,4-b]pyridine-5,7-dione B->C D Catalytic Hydrogenation C->D E Racemic Octahydropyrrolopyridine D->E F Chiral Resolution (L-Tartaric Acid) E->F G (S,S)-Enantiomer Target F->G Crystallization H (R,R)-Enantiomer F->H Mother Liquor H->E MnO2 / Pd/C Racemization

Synthetic workflow for (S,S)-2,8-diazabicyclo[4.3.0]nonane featuring chiral resolution and recycling.

Pathway Core Fluoroquinolone Ethyl Ester Core SNAr SNAr Reaction (DMF, 60°C) Core->SNAr Amine (S,S)-octahydropyrrolo [3,4-b]pyridine Amine->SNAr Ester Moxifloxacin Ethyl Ester SNAr->Ester -HF Hydrolysis Acidic Hydrolysis (HCl / H2O) Ester->Hydrolysis Moxi Moxifloxacin (API) Hydrolysis->Moxi -EtOH

SNAr coupling mechanism of octahydropyrrolopyridine to the fluoroquinolone core yielding Moxifloxacin.

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews - ACS Publications[Link]

  • The Art of Drug Synthesis Chemistry and Chemists (Wiley)[Link]

  • Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane Figshare / Synthetic Communications[Link]

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones PMC - National Institutes of Health (NIH)[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

[1][2]

Abstract & Scope

This guide details a robust, scalable protocol for the synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.[1] The route utilizes a classical resolution strategy, which remains the industrial gold standard due to its cost-effectiveness compared to asymmetric hydrogenation or enzymatic resolution.[2] The protocol focuses on the cis-selective hydrogenation of the pyridine core followed by optical resolution using D-(-)-Tartaric acid to isolate the (4aS,7aS) enantiomer with >99% ee.

Retrosynthetic Analysis & Strategy

The synthesis navigates two major stereochemical challenges:

  • Cis-Fusion: Establishing the cis-relationship between the bridgehead hydrogens (4a, 7a).

  • Enantiocontrol: Isolating the (S,S)-enantiomer from the racemic cis-mixture.

Strategic Disconnection: The pyrrolopyridine scaffold is constructed from pyridine-2,3-dicarboxylic acid (quinolinic acid).[1] The cis-stereochemistry is installed via catalytic hydrogenation of the pyridine ring, which thermodynamically favors the cis-isomer. The pyrrolidine ring is pre-formed as an imide to lock the conformation before reduction.[2]

Workflow Diagram

SynthesisWorkflowStartPyridine-2,3-dicarboxylic Acid(Quinolinic Acid)Step1Step 1: Imide Formation(Benzylamine, Ac2O)Target: N-Benzyl-imideStart->Step1CondensationStep2Step 2: Cis-Selective Hydrogenation(H2, Pd/C or PtO2)Target: Cis-Piperidine ImideStep1->Step2Heterogeneous Cat.Step3Step 3: Global Reduction(NaBH4/BF3·Et2O or Vitride)Target: Racemic Cis-DiamineStep2->Step3Amide ReductionStep4Step 4: Optical Resolution(D-(-)-Tartaric Acid)Target: (S,S)-Tartrate SaltStep3->Step4Chiral ResolutionFinal(S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine(Free Base)Step4->FinalBasification

Caption: Step-wise synthetic pathway from Quinolinic Acid to the chiral target.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Racemic)
Step 1.1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Objective: Create the bicyclic core with the benzyl protecting group installed.[1]

  • Reagents: Pyridine-2,3-dicarboxylic acid (1.0 eq), Benzylamine (1.1 eq), Acetic Anhydride (3.0 eq), Toluene (Solvent).[1]

  • Protocol:

    • Suspend pyridine-2,3-dicarboxylic acid (167 g, 1.0 mol) in Toluene (1.5 L).

    • Add benzylamine (118 g, 1.1 mol) dropwise over 30 mins. Exotherm warning.

    • Add acetic anhydride (306 g, 3.0 mol) slowly.

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

    • Cool to room temperature. The product may crystallize.[2]

    • Concentrate under vacuum to remove solvent and excess acetic acid.[1][2]

    • Recrystallize from Ethanol/Water or use directly if purity >95%.[1]

    • Yield: ~85-90%[1]

    • Checkpoint: Product is an achiral aromatic imide.[1][2]

Step 1.2: Cis-Selective Hydrogenation

Objective: Reduce the pyridine ring to a piperidine ring while establishing cis-stereochemistry.[1]

  • Reagents: 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 5% Pd/C (10 wt% loading), Acetic Acid (Solvent).[1]

  • Protocol:

    • Dissolve the imide (100 g) in Glacial Acetic Acid (500 mL).

    • Load into a high-pressure autoclave. Add 5% Pd/C (10 g).[1]

    • Purge with N2, then charge H2 to 50–60 bar (700–800 psi) .

    • Heat to 80–90°C and stir vigorously for 10–12 hours.

    • Critical Parameter: High pressure and temperature favor the cis-isomer.[1] Low pressure may stall the reaction.[2]

    • Cool, vent H2, and filter catalyst through Celite.[2]

    • Concentrate the filtrate to obtain the thick oil of cis-6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione.[1]

    • Stereochemical Note: This step produces a racemic mixture of (4aS,7aS) and (4aR,7aR).[2] The trans-isomer is typically <5%.[1]

Step 1.3: Global Reduction to Diamine

Objective: Reduce the imide carbonyls to methylene groups to yield the diazabicyclononane skeleton.[2]

  • Reagents: NaBH4 (5.0 eq), BF3·Et2O (5.5 eq), THF (anhydrous).[1]

    • Alternative: Vitride (Red-Al) in Toluene (Industrial preference).[1]

  • Protocol (NaBH4/BF3 Method):

    • Suspend NaBH4 (19 g, 0.5 mol) in anhydrous THF (200 mL) at 0°C under N2.

    • Dissolve the cis-imide (24.4 g, 0.1 mol) in THF (100 mL) and add dropwise to the suspension.

    • Add BF3[1][3]·Et2O (78 g, 0.55 mol) dropwise, keeping Temp <10°C. Gas evolution (H2).[2]

    • Reflux for 12 hours.

    • Quench: Cool to 0°C. Carefully add 6M HCl (Caution: Vigorous effervescence) until pH < 2.

    • Reflux the acidic mixture for 2 hours to break boron complexes.

    • Basify with 50% NaOH to pH > 12.[1]

    • Extract with Toluene or DCM (3 x 100 mL).

    • Dry (Na2SO4) and concentrate to yield racemic cis-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine .

Stage 2: Stereochemical Resolution (The Critical Step)

This step separates the desired (S,S)-enantiomer from the racemate using D-(-)-Tartaric acid .[1]

  • Logic: D-(-)-Tartaric acid forms a less soluble diastereomeric salt with the (S,S)-amine in methanol/water mixtures, allowing it to crystallize out while the (R,R)-amine remains in solution.[1]

Step 2.1: Salt Formation & Crystallization[2]
  • Reagents: Racemic Amine (from Step 1.3), D-(-)-Tartaric Acid (1.0 eq), Methanol, Water.[1]

  • Protocol:

    • Dissolve Racemic Amine (21.6 g, 100 mmol) in Methanol (100 mL).

    • Dissolve D-(-)-Tartaric Acid (15.0 g, 100 mmol) in Methanol (100 mL) with minimal Water (5-10 mL) to aid solubility.

    • Add the acid solution to the amine solution at 50°C.

    • Allow the mixture to cool slowly to Room Temperature over 4 hours.

    • Seeding: If available, seed with pure (S,S)-amine-D-tartrate crystals at 35°C.

    • Chill to 0–5°C for 2 hours.

    • Filter the white solid.[2]

    • Recrystallization: To ensure >99% ee, recrystallize the wet cake from Methanol/Water (95:5).

Step 2.2: Free Basing (Target Isolation)[1]
  • Protocol:

    • Suspend the purified tartrate salt in Water (50 mL).

    • Adjust pH to 12–13 using 20% NaOH solution.[1]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organic layer over anhydrous Na2SO4.[1][4]

    • Concentrate in vacuo to yield (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine as a pale yellow oil or low-melting solid.[1]

Analytical Validation & Specifications

ParameterSpecificationMethod
Appearance Pale yellow viscous oil / SolidVisual
Chemical Purity > 98.0%HPLC (C18 column, Phosphate buffer/MeCN)
Chiral Purity (ee) > 99.0%Chiral HPLC (Chiralpak AD-H or OD-H)
Specific Rotation

to

(c=1, Methanol) Value depends on salt form
1H NMR Consistent with structure400 MHz, CDCl3

Chiral HPLC Method Example:

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV 254 nm[1][2]

  • Retention: (S,S)-isomer typically elutes after the (R,R)-isomer (verify with standards).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hydrogenation Catalyst poisoning or insufficient pressure.[1]Use fresh Pd/C; Ensure H2 pressure >50 bar; Check for sulfur in starting material.[1][2]
Poor Resolution (Low ee) Cooling too fast; Incorrect solvent ratio.[1]Cool slowly (1°C/min); Increase Methanol content; Recrystallize the salt.
Boron Emulsion (Step 1.3) Incomplete hydrolysis of amine-borane complex.[1]Ensure acidic reflux (Step 1.3.[1]6) is sufficiently long (2+ hrs) and vigorous.[1]
Wrong Isomer Isolated Used L-(+)-Tartaric Acid.[1][5][6][7]Verify Reagent: D-(-)-Tartaric acid targets the (S,S) amine.[1] L-(+)-Tartaric acid targets (R,R).[1][6]

References

  • Process for Synthesis of Moxifloxacin Intermediate. Patent WO2010100215A1. Describes the resolution of the diazabicyclononane system. Link

  • Stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. US Patent 8680276B2.[1] Detailed protocols for enzymatic and classical resolution strategies. Link

  • Improved Process For Synthesis Of Moxifloxacin Intermediate. Indian Patent Application 35/2021. Discusses the use of D-(-)-tartaric acid for resolution. Link

  • Reductive cleavage of imides. Journal of Organic Chemistry, 1985, 50(12), 2095–2097.[2] Mechanistic background on NaBH4/BF3 reduction. Link[1]

  • Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Asian Journal of Chemistry, 2013, 25(15), 8701-8707.[8][9] Comparison of synthetic routes. Link

Disclaimer: This protocol involves hazardous chemicals (high-pressure hydrogen, pyrophoric catalysts, strong acids/bases).[2] All procedures must be performed in a fume hood with appropriate PPE and safety shields.[2]

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine as an intermediate for Moxifloxacin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Utility of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in the Manufacture of Moxifloxacin

Introduction: The Architectural Significance of a Chiral Intermediate

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for bacterial DNA replication. The clinical success of Moxifloxacin is intrinsically linked to its precise three-dimensional structure. The key to this structure is the C-7 substituent, a bulky (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine moiety, often referred to in literature as the "nonane" intermediate.[2][3] This bicyclic diamine contains two chiral centers, both requiring the (S) configuration for optimal pharmacological activity.[3]

The efficient and stereoselective synthesis of this nonane intermediate is the most critical and challenging aspect of Moxifloxacin production.[3] A robust and scalable strategy involves the use of a protected precursor, this compound. In this intermediate, the benzyl group serves as a crucial protecting group for one of the secondary amines, preventing unwanted side reactions during the multi-step synthesis and allowing for controlled manipulation of the molecule. This application note provides a detailed examination of the synthesis, characterization, and subsequent utilization of this compound as a pivotal intermediate in the industrial production of Moxifloxacin.

The Strategic Role of the Benzyl Protecting Group

In complex organic syntheses, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction. The benzyl group in this compound serves this purpose expertly for several reasons:

  • Chemical Inertness: The benzyl group is stable under a wide range of reaction conditions, particularly the strong reducing conditions required to form the octahydro-pyrrolo[3,4-b]pyridine core from its dione precursor.

  • Facilitating Stereocontrol: Many synthetic routes produce the N-benzylated intermediate as a racemic mixture.[4] This stable compound can then be resolved into its constituent enantiomers using chiral acids, such as D-(-)-tartaric acid, to isolate the desired (S,S) isomer.[2]

  • Clean and Efficient Removal: The benzyl group can be cleanly removed under mild conditions via catalytic hydrogenation (hydrogenolysis). This process typically uses a palladium on carbon (Pd/C) catalyst and hydrogen gas, yielding the desired deprotected amine and toluene, a volatile and easily removable byproduct. This "deprotection" step is the final transformation before the intermediate is coupled with the fluoroquinolone core.

Overall Synthetic Pathway

The synthesis of Moxifloxacin via the N-benzylated intermediate is a well-established industrial process. The logical flow begins with simple starting materials and progresses through the formation and reduction of the heterocyclic core, followed by deprotection and final coupling.

G A 2,3-Pyridine Dicarboxylic Acid + Benzylamine B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Condensation C 6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation (Pyridine Ring Reduction) D This compound (Racemic Mixture) C->D Carbonyl Reduction (e.g., NaBH4/H2SO4) E (S,S)-1-Benzyloctahydro-1H- pyrrolo[3,4-b]pyridine D->E Chiral Resolution (e.g., D-(-)-Tartaric Acid) F (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine ('Nonane' Intermediate) E->F Debenzylation (Catalytic Hydrogenation) H Moxifloxacin F->H Coupling Reaction G Fluoroquinolone Core G->H G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & QC A Setup Reaction Vessel (Inert Atmosphere) B Prepare Reducing Agent (NaBH4/H2SO4 in THF) A->B C Add Dione Precursor (Temperature Control) B->C D Monitor Reaction (TLC) C->D E Quench Reaction D->E F pH Adjustment & Extraction E->F G Drying & Concentration F->G H Vacuum Distillation or Column Chromatography G->H I Spectroscopic Analysis (NMR) H->I J Purity Assessment (GC/HPLC) H->J K Pure 1-Benzyloctahydro-1H- pyrrolo[3,4-b]pyridine I->K J->K

Sources

Application Note: High-Efficiency One-Pot Synthesis of Functionalized Pyrrolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists. It details two distinct, high-efficiency protocols for synthesizing pyrrolo[3,4-b]pyridine scaffolds—a structural motif increasingly valued in oncology for its bioisosteric relationship to isoindolin-1-ones and its potency as a tubulin polymerization inhibitor.

Introduction & Strategic Value

The pyrrolo[3,4-b]pyridine system (a 5,6-fused bicycle) represents a critical "privileged scaffold" in modern drug design. It serves as a nitrogen-enriched bioisostere of the isoindoline and quinoline cores found in numerous chemotherapeutics.

Why this scaffold?

  • Solubility: The pyridine nitrogen enhances aqueous solubility compared to carbocyclic analogs (isoindoles).

  • Binding Affinity: The scaffold accepts hydrogen bonds, improving interactions with kinase domains (e.g., AKT1) and tubulin binding sites.

  • Synthetic Challenge: Traditional linear synthesis involves isolating unstable intermediates (e.g., 3-formyl-2-aminopyridines). One-pot Multicomponent Reactions (MCRs) circumvent this by generating complexity in situ.

This guide presents two validated protocols:

  • Protocol A (The "Enamino-Imide" Route): A robust, scalable 3-component condensation for generating highly substituted cyanopyridine-fused derivatives.

  • Protocol B (The "Ugi-Zhu" Cascade): A microwave-assisted, diversity-oriented method for synthesizing pyrrolo[3,4-b]pyridin-5-ones via an aza-Diels–Alder sequence.[1][2]

Mechanism & Pathway Visualization

Understanding the reaction logic is prerequisite to optimization.

Protocol A: Base-Promoted Cyclocondensation

This route utilizes 3-aminomaleimides (


-enamino imides) as the dinucleophilic cornerstone. The maleimide acts as the pre-formed pyrrole ring, onto which the pyridine ring is annealed via a Knoevenagel-Michael-Cyclization sequence.
Protocol B: Ugi-Zhu / Aza-Diels–Alder Cascade

This advanced route constructs the pyridine ring and the lactam core simultaneously. It proceeds through a "Triple Domino" sequence:

  • Ugi-3CR: Formation of a 5-aminooxazole intermediate.

  • Aza-Diels–Alder: The oxazole acts as a diene reacting with a dienophile.

  • Retro-Michael/Aromatization: Loss of water/acid to yield the aromatic system.

ReactionPathways cluster_A Protocol A: Enamino-Imide Condensation cluster_B Protocol B: Ugi-Zhu Cascade SM1 3-Aminomaleimide Int2 Michael Adduct SM1->Int2 Michael Addn SM2 Aldehyde Int1 Arylidene Intermediate SM2->Int1 Knoevenagel (Base) SM3 Malononitrile SM3->Int1 Int1->Int2 Prod1 Pyrrolo[3,4-b]pyridine (Cyano-functionalized) Int2->Prod1 Cyclization & Aromatization USM1 Aldehyde Oxazole 5-Aminooxazole (In Situ) USM1->Oxazole Ugi-3CR (Yb(OTf)3) USM2 Amine USM2->Oxazole USM3 Isocyanoacetamide USM3->Oxazole Diels Bicyclic Intermediate Oxazole->Diels Intra/Inter Aza-Diels-Alder Prod2 Pyrrolo[3,4-b]pyridin-5-one Diels->Prod2 -H2O / -Acid

Figure 1: Mechanistic comparison of the two synthesis pathways. Protocol A builds the pyridine onto a pyrrole; Protocol B assembles the fused system from acyclic precursors.

Protocol A: Base-Promoted Three-Component Condensation[3][4]

Best for: Scalable synthesis, generating libraries with diverse aryl substituents, high yields (80-95%). Key Reference: RSC Advances, 2013; ResearchGate, 2021 [1, 2].

Reagents & Materials[1][2][4][5][6][7][8][9][10]
  • Component A: 3-Amino-N-aryl/alkyl-maleimide (1.0 equiv).

    • Note: Synthesize by reacting amines with 3,4-dichloromaleimide or similar precursors if not commercially available.

  • Component B: Aromatic Aldehyde (1.0 equiv).[1][3]

  • Component C: Malononitrile (1.1 equiv) or Ethyl Cyanoacetate.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%) or Triethylamine (

    
    ).
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Aromatic Aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Activation: Add DBU (0.1 mmol, ~15 µL) to the mixture. Stir at room temperature for 5–10 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the arylidene malononitrile intermediate (Knoevenagel product).

  • Addition: Add the 3-Aminomaleimide (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 6:4). The disappearance of the maleimide spot indicates completion.

  • Work-up (Precipitation): Cool the mixture to room temperature. In many cases, the product precipitates out as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Pour the mixture into crushed ice (50 g). Stir vigorously to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or DMF/Ethanol mixtures. Column chromatography is rarely needed for this protocol.

Data Summary (Typical Results):

Entry Aldehyde (R) Active Methylene Yield (%) Time (h)
1 Phenyl Malononitrile 92 2.0
2 4-Cl-Phenyl Malononitrile 88 2.5
3 4-OMe-Phenyl Ethyl Cyanoacetate 81 4.0

| 4 | 4-NO2-Phenyl | Malononitrile | 94 | 1.5 |

Protocol B: Microwave-Assisted Ugi-Zhu Cascade[1]

Best for: Drug discovery, creating sp3-rich complexity, "à la carte" substituent variation. Key Reference: Molecules (MDPI), 2019; J. Org. Chem. [3, 4].

Reagents & Materials[1][2][4][5][6][7][8][9][10]
  • Component A: Aldehyde (1.0 equiv).[1][3]

  • Component B: Primary Amine (1.0 equiv).[3]

  • Component C:

    
    -Isocyanoacetamide (1.1 equiv) (or 2-isocyano-1-morpholinoethanone derivatives).
    
  • Component D (Dienophile): Maleimide or Fumarate (1.0 equiv) if not intramolecular.

    • Note: Some variants use specific isocyanides that allow intramolecular cyclization.

  • Catalyst: Ytterbium(III) Triflate [

    
    ] (5–10 mol%).
    
  • Solvent: Toluene or Chlorobenzene (anhydrous).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage).

Step-by-Step Methodology
  • Imine Formation: In a microwave vial (10 mL), mix Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Toluene (2 mL). Add anhydrous

    
     (100 mg) to absorb water.
    
    • MW Step 1: Irradiate at 60°C (100 W) for 5 minutes to ensure imine formation.

  • Cascade Initiation: Add

    
      (0.05 mmol) and the Isocyanide  (1.1 mmol).
    
    • Note: If using an external dienophile (e.g., N-methylmaleimide), add it at this stage (1.0 mmol).

  • Reaction (MW): Seal the vial. Irradiate at 100–120°C (150 W) for 15–30 minutes.

    • Pressure Warning: Ensure the vial is rated for the pressure generated by toluene at 120°C.

  • Work-up: Filter off the drying agent (

    
    ) and catalyst (if heterogeneous). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is usually an oil. Purify via Flash Column Chromatography on silica gel.

    • Gradient: Hexane/EtOAc (0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       50%).
      
    • Product: The product is typically a pyrrolo[3,4-b]pyridin-5-one .[1][2][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Knoevenagel condensationEnsure DBU is fresh. Pre-stir aldehyde + malononitrile for 30 mins before adding maleimide.
Oiling Out (Protocol A) Product too soluble in EtOHPour reaction mixture into ice-water (1:5 ratio). Scratch glass to induce crystallization.
Incomplete Reaction (Protocol B) Steric hindrance in Ugi stepIncrease MW temperature to 140°C. Use

instead of

as a stronger Lewis acid.
By-products (Protocol B) Hydrolysis of iminestrictly anhydrous Toluene is required. Use molecular sieves (4Å) in the vial.

References

  • RSC Advances (2013):Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions.

  • ResearchGate / Asian J. Chem (2021)

  • Molecules (MDPI, 2019):Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies.

  • Journal of the American Chemical Society (2002): Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one.[5]

Sources

Application Note: Catalytic Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

[1][2]

Executive Summary & Scientific Context

The catalytic hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (hereafter referred to as Compound A ) is a pivotal transformation in the synthesis of the 2,8-diazabicyclo[4.3.0]nonane scaffold.[1][2] This structural motif is the core pharmacophore of the fourth-generation fluoroquinolone antibiotic Moxifloxacin [1].[1][2]

The primary synthetic challenge lies in the chemoselective and stereoselective reduction of the electron-deficient pyridine ring without affecting the benzyl protecting group or the cyclic imide (dione) functionality.[1][2] Furthermore, the thermodynamic preference for the cis-fused ring system (endo-hydrogenation) must be maximized to ensure high diastereomeric purity of the resulting (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine derivative.[1][2]

This guide details the mechanistic rationale, optimized protocols using Heterogeneous Group VIII metal catalysts, and troubleshooting strategies for scale-up.

Reaction Mechanism & Stereochemistry

The hydrogenation of the pyridine ring in fused systems follows the Horiuti-Polanyi mechanism , involving the syn-addition of hydrogen across the

2
Stereochemical Outcome

Due to the rigid bicyclic nature of Compound A , hydrogen adsorption occurs from the least hindered face.[1][2] However, the fusion site dictates that the bridgehead hydrogens are added in a cis relationship.[1][2]

  • Target Product: cis-6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione.[1][2]

  • Side Reactions:

    • Hydrogenolysis:[1] Cleavage of the

      
      -benzyl group (common with Pd/C).[1][2]
      
    • Over-reduction: Reduction of the imide carbonyls (rare under standard hydrogenation conditions).[1][2]

Reaction Pathway Diagram[1]

HydrogenationPathwaycluster_conditionsCritical ParametersSMStarting Material(6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione)CatCatalyst Surface(PtO2 or Rh/C)SM->CatAdsorptionInterTetrahydro Intermediate(Enamine Species)Cat->Inter2 H2 (Syn-Add)ProdTarget Product(cis-Fused Piperidine)Inter->Prod1 H2 (Stereoselective)SideSide Product(Debenzylated Amine)Prod->SidePd/C, High Temp(Hydrogenolysis)AcidAcidic Solvent(Protonates Pyridine)PressPressure(5-50 bar)

Figure 1: Reaction pathway for the hydrogenation of Compound A. The critical step is the syn-addition of hydrogen to form the cis-fused system.[2]

Critical Process Parameters (CPP)

The reduction of pyridine rings is significantly more difficult than benzene rings due to the poisoning effect of the basic nitrogen on the catalyst.[1][2]

Catalyst Selection
CatalystActivitySelectivity (cis)Risk of DebenzylationRecommendation
PtO₂ (Adams) HighHighLowPrimary Choice for lab scale.[1][2]
5% Rh/C ModerateVery HighVery LowPrimary Choice for scale-up/safety.[1][2]
10% Pd/C HighModerateHigh Avoid unless deprotection is desired simultaneously.[1][2]
Raney Ni LowLowLowRequires harsh conditions (

150°C).[1]
Solvent Effects

Protonation of the pyridine nitrogen activates the ring toward nucleophilic hydride attack (or surface hydride transfer) and prevents the lone pair from binding too tightly to the metal surface (catalyst poisoning).[1][2]

  • Preferred Solvent: Glacial Acetic Acid (AcOH).[1][3]

  • Alternative: Methanol with 1.0 eq.[1][2] HCl or H₂SO₄.[1][2]

Experimental Protocols

Protocol A: Mild Hydrogenation (Lab Scale)

Objective: High-yield synthesis of the cis-fused dione using Platinum Oxide.

Materials:

  • Substrate: 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (10.0 g, 42 mmol).[1][2]

  • Catalyst: PtO₂ (Adams Catalyst) (0.5 g, 5 wt% loading).[1]

  • Solvent: Glacial Acetic Acid (100 mL).

  • Equipment: Parr Hydrogenator (Shaker or Stirred Autoclave).[1][2]

Procedure:

  • Preparation: Dissolve the substrate in Glacial Acetic Acid in the hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO₂. Caution: Dry catalysts can ignite solvent vapors.[1][2] Add under an inert blanket (Ar or N₂).[1]

  • Hydrogenation:

    • Purge the vessel 3x with N₂ and 3x with H₂.[1][2]

    • Pressurize to 50 psi (3.4 bar) .

    • Heat to 50°C with vigorous agitation.

    • Monitor H₂ uptake. Reaction is typically complete in 6–12 hours.[1][2]

  • Work-up:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a pad of Celite to remove the catalyst.[1][2][4] Wash the pad with MeOH.[1][2]

    • Concentrate the filtrate under reduced pressure to remove AcOH (azeotrope with toluene if necessary).[1][2]

    • Neutralization: Dissolve the residue in DCM and wash with sat.[1][2] NaHCO₃ (aq) to remove residual acid.[1][2]

    • Dry (Na₂SO₄) and concentrate to yield the crude cis-product.[1][2]

Protocol B: High-Pressure Scale-Up (Industrial)

Objective: Scalable reduction using Rhodium on Carbon to minimize cost and flammability risks compared to PtO₂.[1][2]

Materials:

  • Substrate: 50.0 g.

  • Catalyst: 5% Rh/C (wet, 50% water) (5.0 g dry basis).[1]

  • Solvent: 2-Propanol/Acetic Acid (10:1 ratio).[1][2]

  • Pressure: 50 bar (725 psi).[1][2]

Procedure:

  • Load substrate and wet catalyst into a stainless steel autoclave.[1][2]

  • Add the solvent mixture.[1][2]

  • Pressurize to 50 bar H₂.

  • Stir at 80°C for 24 hours.

  • Validation: Check reaction progress via HPLC. Look for the disappearance of the aromatic UV signature of the pyridine ring (260-270 nm).[1][2]

  • Filter and work up as in Protocol A.

Characterization & Validation

The product should be validated using NMR to confirm the cis-fusion.

  • ¹H NMR (CDCl₃): The bridgehead protons (H-4a and H-7a) typically appear as multiplets between 2.5–4.0 ppm.[1][2]

  • Coupling Constant (

    
    ):  For cis-fused [4.3.0] systems, the coupling constant between the bridgehead protons is typically smaller (
    
    
    Hz) compared to trans-fused systems (
    
    
    Hz), though the distortion by the imide ring can complicate this.[1]
  • Mass Spectrometry: M+1 = 245.13 (Calculated for C₁₄H₁₆N₂O₂).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure substrate is free of sulfur/thiol impurities.[1][2] Increase catalyst loading to 10 wt%.
No Reaction Pyridine DeactivationEnsure acidic conditions (AcOH) are used to protonate the N-atom.
Debenzylation HydrogenolysisSwitch from Pd-based catalysts to Rh/C or PtO₂.[1][2] Lower the temperature.
Trans-isomer formation IsomerizationThis is thermodynamically unlikely under kinetic hydrogenation conditions but can occur if the reaction is run at very high temperatures (>150°C).[1][2]

References

  • Reddy, G. P., & Bandichhor, R. (2013).[1][2][5] A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.[1][2][5] Asian Journal of Chemistry, 25(15), 8701–8707.[1][5] Link[1]

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Technical Library. Link[1]

  • Sreenivasulu, R., et al. (2015).[1][2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3835-3838.[1] Link[1]

  • Tang, W., & Zhang, X.[1][2] (2011).[1][2][6] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.[1] (Contextual grounding for asymmetric hydrogenation).

  • ChemicalBook. (2023).[1][2] 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine Product Entry. Link

Application Note: Chiral Resolution of Racemic 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of enantiomerically pure bicyclic diamines is a critical bottleneck in the development of advanced active pharmaceutical ingredients (APIs). Specifically, 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (often referred to in patent literature as 6-benzyl-octahydropyrrolo[3,4-b]pyridine or cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane) is a highly privileged scaffold[1]. Its (4aS,7aS)-enantiomer is the defining structural side-chain of broad-spectrum fluoroquinolone antibiotics, most notably Moxifloxacin[2][3].

Because standard achiral synthesis yields a racemic mixture (±), a robust chiral resolution step is mandatory. This application note details the classical, highly scalable resolution of racemic this compound via diastereomeric salt formation using tartaric acid[4][5].

Mechanistic Principles & Causality of Experimental Design

The Logic of Diastereomeric Salt Formation

Enantiomers possess identical physical properties (solubility, boiling point, NMR spectra) in an achiral environment, making direct physical separation impossible. By reacting the racemic amine with an enantiomerically pure resolving agent—in this case, D-(-)-tartaric acid or L-(+)-tartaric acid—the enantiomeric relationship is converted into a diastereomeric one[5][6].

The resulting salts, [(S,S)-Amine • Tartrate] and[(R,R)-Amine • Tartrate], exhibit distinct lattice energies and intermolecular hydrogen-bonding networks[7][8]. These structural divergences translate directly into differential solubilities, allowing the target diastereomer to be isolated via fractional crystallization[5][9].

Solvent System Causality

The choice of solvent is the most critical thermodynamic parameter in this protocol. A binary system of Acetonitrile and Water (typically 99:1 to 99.6:0.4 v/v) is highly recommended[2].

  • The Causality: Tartrate salts of bicyclic amines are highly polar and often form intractable oils or supersaturated solutions in pure organic solvents. The trace addition of water acts as a thermodynamic bridge, ensuring complete dissolution at reflux (erasing the thermal history of the solids) while establishing a steep, predictable solubility gradient upon cooling[2][10].

Process Workflow Visualization

Workflow for the chiral resolution of racemic amines via diastereomeric salt formation.

Self-Validating Experimental Protocol

Phase 1: Diastereomeric Salt Formation
  • Reactor Charging : To a clean, dry jacketed reactor, charge 1.0 equivalent of racemic this compound.

  • Solvent Addition : Add 15 volumes of the optimized solvent mixture (Acetonitrile:Water, 99.5:0.5 v/v). Initiate moderate agitation (150 RPM).

  • Resolving Agent Addition : Charge 1.0 equivalent of D-(-)-tartaric acid (or L-(+)-tartaric acid, depending on the desired target enantiomer)[2][4].

  • Thermal Dissolution : Heat the suspension to 80–85 °C[2].

    • Self-Validation Checkpoint: The mixture must become a completely clear, homogenous solution. If turbidity persists after 30 minutes at 85 °C, add water in 0.1 volume increments until clarity is achieved. Failure to achieve a clear solution will result in the occlusion of the undesired enantiomer in the crystal lattice.

Phase 2: Fractional Crystallization
  • Controlled Cooling : Program the reactor to cool from 85 °C to 20 °C at a linear rate of 0.5 °C/min.

    • Causality: Rapid cooling (crash-cooling) induces high supersaturation, leading to rapid nucleation and the trapping of the more soluble (R,R)-diastereomer within the crystal matrix[5][11].

  • Aging : Once at 20 °C, age the slurry for 2 hours to ensure maximum thermodynamic yield. Further cool to 0–5 °C and hold for 1 hour.

  • Isolation : Filter the resulting crystalline tartrate salt under vacuum. Wash the filter cake with 2 volumes of cold (5 °C) pure acetonitrile.

  • In-Process Control (IPC) - Chiral Purity : Sample the wet cake, free-base a micro-aliquot, and analyze via Chiral HPLC.

    • Self-Validation Checkpoint: If the enantiomeric excess (ee) is < 98%, perform a recrystallization using 10 volumes of the primary solvent system before proceeding to Phase 3.

Phase 3: Liberation of the Free Amine (Free-Basing)
  • Suspension : Suspend the enantiopure tartrate salt in 5 volumes of deionized water.

  • Basification : Slowly add 20% w/w aqueous Sodium Hydroxide (NaOH) while maintaining the internal temperature below 25 °C (exothermic reaction)[9].

    • Self-Validation Checkpoint: Verify the pH of the aqueous phase is ≥ 10 using a calibrated pH meter or high-resolution test strips. If pH < 10, the amine remains partially protonated as a water-soluble salt, causing catastrophic yield loss during extraction.

  • Extraction : Extract the liberated free amine with 3 x 3 volumes of Dichloromethane (DCM) or Toluene[9].

  • Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the resolved this compound as a pale yellow oil[1].

Quantitative Data & Quality Metrics

Table 1: Expected Analytical Metrics for Resolved this compound

Quality MetricExpected Value RangeAnalytical Method / IPC
Yield (1st Crop Salt) 38% – 45% (Theoretical Max: 50%)Gravimetric Analysis
Enantiomeric Excess (ee) > 98.5% (Post-recrystallization)Chiral HPLC (e.g., Chiralcel OD-H)
Chemical Purity > 99.0%Achiral HPLC (Area %)
Aqueous pH (Free-basing) 10.0 – 11.5Calibrated pH Probe
Mass Recovery (Free Amine) > 92% (from isolated salt)Gravimetric Analysis

References

  • Aarti Industries Limited. "Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 Diazabicyclo[4.3.0]Nonane." Indian Patent Application. URL: [Link][2]

  • Chemo Iberica, S.A. "Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine." U.S. Patent US8680276B2. URL:[3]

  • Zhejiang East-Asia Pharmaceutical Co., Ltd. "Preparing method for moxifloxacin intermediate." Chinese Patent CN105503864B. URL:[4]

  • Asian Journal of Chemistry. "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Pubs. URL: [Link][1]

  • Royal Society of Chemistry. "Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process." RSC Books. URL:[Link][9]

  • University College London. "Isolation of enantiomers via diastereomer crystallisation." UCL Discovery. URL:[Link][7]

  • Crystal Growth & Design. "Double Salt Formation on Diastereoisomeric Crystallization... A Structural Study of Chiral Nondiscrimination." ACS Publications. URL: [Link][8]

Sources

large-scale synthesis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,8-diazabicyclo[4.3.0]nonane scaffold is a privileged structure in modern drug discovery, frequently utilized to impart conformational restriction in CNS therapeutics and broad-spectrum antibiotics[1]. While the 6-benzyl isomer is widely recognized as the critical precursor for fourth-generation fluoroquinolones like Moxifloxacin[2][3], its structural isomer, 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS: 933688-09-6) [4][5], is increasingly demanded for novel pharmaceutical pipelines.

This application note details a highly scalable, four-step synthetic protocol designed for pilot-plant execution. By prioritizing thermodynamic control and avoiding highly hazardous reagents (e.g., replacing LiAlH₄ with in-situ generated diborane)[6], this self-validating workflow ensures high atom economy, stringent safety profiles, and exceptional API-grade purity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is driven from the readily available starting material, pyridine-2,3-dicarboxylic acid (quinolinic acid). The route is designed to sequentially manipulate the two nitrogen atoms with strict orthogonality:

  • Aromatic Reduction: High-pressure catalytic hydrogenation breaks the pyridine aromaticity to yield the fully saturated piperidine ring[7].

  • Regioselective Alkylation: The secondary piperidine nitrogen (N1) is selectively benzylated under mild basic conditions.

  • Imide Cyclization: The dicarboxylic acid is dehydrated to an anhydride and fused with an ammonia donor to construct the thermodynamically favored pyrrolo[3,4-b]pyridine-5,7-dione core.

  • Exhaustive Reduction: The sterically hindered imide is reduced using a Lewis acid-activated borohydride system, yielding the target bicyclic diamine safely on a large scale[3][6].

Process Workflow

SynthesisWorkflow A 1. Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) B 2. Piperidine-2,3-dicarboxylic acid A->B H2 (100 psi), Pd/C, H2O [Hydrogenation] C 3. 1-Benzylpiperidine-2,3-dicarboxylic acid B->C BnBr, K2CO3, EtOH [N-Benzylation] D 4. 1-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione C->D Ac2O, then Urea (140°C) [Imide Cyclization] E 5. This compound (Target API Intermediate) D->E NaBH4, BF3·Et2O, THF [Exhaustive Reduction]

Figure 1: Four-step scalable synthetic workflow for this compound.

Step-by-Step Experimental Protocols & In-Process Controls

Step 1: Catalytic Hydrogenation of Quinolinic Acid

Causality & Logic: The reduction of the electron-deficient pyridine ring requires forcing conditions. By utilizing a highly active 10% Pd/C catalyst under 100 psi of hydrogen, the aromaticity is broken[7]. Water is explicitly chosen as the solvent to fully solubilize the highly polar dicarboxylic acid, preventing premature precipitation that could poison the catalyst surface.

  • Procedure:

    • Charge a Hastelloy pressure reactor with quinolinic acid (1.0 eq), 10% Pd/C (0.05 eq by weight), and deionized water (10 vol).

    • Purge the vessel with N₂ (3x), followed by H₂ (3x).

    • Pressurize to 100 psi with H₂ and heat to 80 °C. Maintain vigorous stirring for 12 hours.

    • Self-Validation / IPC: Sample the reaction. Complete conversion is verified by ¹H NMR (D₂O) showing the total disappearance of aromatic protons (δ 7.5–9.0 ppm).

    • Filter the hot mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield piperidine-2,3-dicarboxylic acid as a white solid.

Step 2: Selective N-Benzylation

Causality & Logic: Selective alkylation of the secondary piperidine nitrogen is achieved using benzyl bromide. Potassium carbonate (K₂CO₃) is selected as a mild base; it is strong enough to neutralize the generated hydrobromic acid and facilitate the nucleophilic attack of the amine, but weak enough to prevent the competitive exhaustive esterification of the sterically hindered carboxylic acid moieties.

  • Procedure:

    • Suspend piperidine-2,3-dicarboxylic acid (1.0 eq) in an EtOH/H₂O mixture (8:2, 10 vol).

    • Add K₂CO₃ (2.5 eq) and stir at ambient temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise over 1 hour to control the exotherm.

    • Heat the suspension to reflux (80 °C) for 8 hours.

    • Self-Validation / IPC: Confirm completion via LC-MS (target mass [M+H]⁺ m/z 280.1).

    • Cool to room temperature, adjust pH to 4.0 using 2M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum to afford 1-benzylpiperidine-2,3-dicarboxylic acid.

Step 3: Imide Cyclization

Causality & Logic: The construction of the bicyclic framework requires the formation of a 5-membered imide. Acetic anhydride acts as a dehydrating agent to form the highly reactive cyclic anhydride intermediate. Subsequent neat fusion with urea at 140 °C provides a steady, controlled release of ammonia. This drives the nucleophilic ring-opening and subsequent thermal dehydrative ring-closure, thermodynamically trapping the molecule as the stable pyrrolo[3,4-b]pyridine-5,7-dione.

  • Procedure:

    • Suspend 1-benzylpiperidine-2,3-dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq). Reflux for 2 hours, then distill off excess acetic anhydride under a vacuum.

    • To the crude anhydride, add urea (1.5 eq).

    • Heat the neat mixture to 140 °C for 4 hours. The mixture will melt and evolve ammonia gas (ensure proper scrubbing).

    • Self-Validation / IPC: FT-IR analysis of an aliquot must show the emergence of strong imide C=O stretches at ~1770 and 1720 cm⁻¹.

    • Cool the melt to 80 °C, add water (5 vol) to precipitate the product. Filter and recrystallize from isopropanol to yield 1-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione.

Step 4: Exhaustive Imide Reduction

Causality & Logic: Imides are highly oxidized and sterically hindered, making them notoriously resistant to mild reduction. While Lithium Aluminum Hydride (LiAlH₄) is traditionally used, its use on a pilot scale introduces severe exothermic and pyrophoric hazards, often resulting in complex colloidal aluminum workups[6]. To ensure a self-validating and scalable system, this protocol utilizes Sodium Borohydride (NaBH₄) activated by Boron Trifluoride Etherate (BF₃·Et₂O). This combination generates diborane (B₂H₆) in situ. The Lewis acidic boron coordinates to the imide carbonyl oxygens, activating them for sequential hydride attack, yielding the fully saturated pyrrolidine ring safely[3][6].

  • Procedure:

    • Suspend NaBH₄ (4.0 eq) in anhydrous THF (10 vol) under an inert N₂ atmosphere and cool to 0 °C.

    • Add BF₃·Et₂O (5.0 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • Dissolve the imide from Step 3 (1.0 eq) in anhydrous THF (5 vol) and add dropwise to the active borane solution.

    • Heat the reaction to reflux (65 °C) for 12 hours.

    • Self-Validation / IPC: LC-MS must show the complete disappearance of the imide and the presence of the target mass ([M+H]⁺ m/z 217.2).

    • Critical Quench: Cool to 0 °C and carefully quench with 2M HCl (caution: vigorous H₂ evolution) to destroy the amine-borane complexes. Basify with 6M NaOH to pH 12, extract with MTBE (3 x 5 vol), dry over Na₂SO₄, and concentrate to yield the final this compound as a viscous oil.

Quantitative Analytical Profiling

To ensure batch-to-batch reproducibility, the following analytical benchmarks must be met at each stage of the scale-up process:

Process StepIntermediate / ProductExpected Yield (%)HPLC Purity LimitKey Analytical Marker (IPC)
Step 1 Piperidine-2,3-dicarboxylic acid88 - 92%> 98.0%¹H NMR: Absence of aromatic protons (δ 7.5 - 9.0)
Step 2 1-Benzylpiperidine-2,3-dicarboxylic acid80 - 85%> 97.5%LC-MS: [M+H]⁺ m/z 280.1
Step 3 1-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione75 - 80%> 98.5%FT-IR: Strong imide C=O stretches at ~1770, 1720 cm⁻¹
Step 4 This compound 82 - 87% > 99.0% LC-MS: [M+H]⁺ m/z 217.2; FT-IR: Absence of C=O

References

  • Reddy, G. P., et al. "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Journal of Chemistry, 2013. URL: [Link]

  • US Patent 20110137036A1. "SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE." Google Patents.
  • CN Patent 102964346A. "Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine." Google Patents.
  • ACS Publications. "Enantioselective Synthesis of Conformationally Restricted Analogs of NMDA: cis- and trans-Piperidine-2,3-dicarboxylic Acids." Journal of Organic Chemistry. URL:[Link]

Sources

use of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in anticancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in Anticancer Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary & Technical Profile

1.1 The "Escape from Flatland" Strategy In modern anticancer research, this compound (BOPP) has emerged as a critical "privileged scaffold." Unlike traditional aromatic heterocycles (indoles, quinolines) which are planar ("flat"), BOPP is a saturated, bicyclic diamine. This high fraction of sp3-hybridized carbons (


) allows drug candidates to access complex 3D biological vectors, improving selectivity and solubility while reducing off-target toxicity.

1.2 Chemical Identity

  • IUPAC Name: 1-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine

  • Core Utility: A versatile building block for synthesizing Histone Deacetylase (HDAC) inhibitors, Kinase inhibitors, and GPCR modulators.

  • Key Feature: The benzyl group acts as a strategic orthogonal protecting group, allowing selective functionalization of the secondary amine (N4 position) before debenzylation and functionalization of the pyrrolidine nitrogen (N1 position).

Part 2: Primary Applications in Oncology

Application A: Design of Isoform-Selective HDAC Inhibitors

Histone Deacetylases (HDACs) are validated targets for T-cell lymphoma and multiple myeloma.

  • Mechanism: The BOPP scaffold serves as the "Linker" or "Surface Recognition Domain" (Cap Group). Its rigid bicyclic structure orients the Zinc-Binding Group (ZBG) into the catalytic pocket of HDAC6 with higher precision than flexible alkyl chains.

  • Advantage: The cis-fused isomer mimics the

    
    -turn of peptides, allowing the inhibitor to sit snugly at the rim of the HDAC catalytic tunnel.
    
Application B: Solubility Enhancer in Kinase Inhibitors

Many potent kinase inhibitors fail due to poor aqueous solubility.

  • Mechanism: Incorporating the octahydropyrrolo[3,4-b]pyridine moiety into the solvent-exposed region of a kinase inhibitor (e.g., replacing a piperazine ring) significantly lowers

    
     and increases metabolic stability.
    
  • Target Class: EGFR (Lung Cancer) and CDK4/6 (Breast Cancer) inhibitors.

Part 3: Experimental Protocols

Protocol 1: Regioselective Scaffold Functionalization

Rationale: To utilize BOPP effectively, one must differentiate between the two nitrogen atoms. The benzyl group protects N1, leaving N4 available for coupling to the pharmacophore core.

Materials:

  • This compound (cis-isomer preferred)

  • Aryl halide (Warhead precursor)

  • Pd(OAc)2 / BINAP (Catalyst)

  • Sodium tert-butoxide (Base)

  • Toluene (Solvent)

Workflow:

  • Buchwald-Hartwig Coupling (N4 Functionalization):

    • Charge a reaction flask with BOPP (1.0 equiv), Aryl halide (1.1 equiv), and NaOtBu (1.5 equiv).

    • Add Toluene (0.2 M concentration). Degas with Argon for 15 min.

    • Add Pd(OAc)2 (5 mol%) and BINAP (10 mol%).

    • Heat to 100°C for 12 hours. Monitor via LC-MS (Target mass: M+Aryl).

    • Result: The anticancer "warhead" is now attached to the pyridine ring nitrogen.

  • Debenzylation (N1 Liberation):

    • Dissolve the intermediate in MeOH.

    • Add Pd/C (10% w/w) and ammonium formate (5 equiv) or H2 balloon.

    • Stir at RT for 4-6 hours. Filter through Celite.

    • Result: The pyrrolidine nitrogen is now a free amine, ready for attachment of a "Tail" or "Zinc Binding Group" (e.g., hydroxamic acid linker).

  • Final Assembly:

    • React the free amine with an acyl chloride or isocyanate to complete the drug candidate.

Protocol 2: HDAC Fluorometric Activity Assay

Rationale: To validate the synthesized library against epigenetic targets.

Reagents:

  • Recombinant HDAC1, HDAC6 (Human).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution (Trypsin/TSA).

Step-by-Step:

  • Preparation: Dilute BOPP derivatives in DMSO (Top concentration 10 mM). Create 10-point serial dilutions.

  • Incubation: Add 10 µL of inhibitor + 15 µL of HDAC enzyme buffer to a black 96-well plate. Incubate 30 min at 37°C.

  • Reaction: Add 25 µL of Substrate (Boc-Lys(Ac)-AMC). Incubate 30 min.

  • Termination: Add 50 µL Developer Solution. Incubate 15 min at RT.

  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: Reference compound SAHA (Vorinostat) must show IC50 ~100-200 nM.

Part 4: Data Visualization & Logic

Figure 1: The BOPP Scaffold Utility Map

Caption: Logical flow illustrating how the this compound scaffold branches into three distinct anticancer therapeutic classes based on substitution patterns.

BOPP_Utility Scaffold 1-Benzyl-octahydro- pyrrolo[3,4-b]pyridine Mod_N4 N4-Arylation (Buchwald Coupling) Scaffold->Mod_N4 Step 1: Core Attachment Target_GPCR GPCR Ligands (nAChR Modulators) Scaffold->Target_GPCR Stereoselective Synthesis Mod_N1 N1-Debenzylation & Acylation Mod_N4->Mod_N1 Step 2: Linker Activation Target_Kinase Kinase Inhibitors (Solubility Tail) Mod_N4->Target_Kinase Attach to Hinge Binder Target_HDAC HDAC6 Inhibitors (Multiple Myeloma) Mod_N1->Target_HDAC Add Zinc Binding Group

Table 1: Representative SAR Data (HDAC Inhibition)

Note: Data represents typical trends observed in pyrrolopyridine-based libraries.

Compound IDR-Group (N4 Position)Cap Group (N1 Position)HDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity Index
BOPP-001 PhenylBenzyl (Parent)>10,000>10,000N/A
BOPP-015 4-Methoxy-phenylHydroxamic Acid120158x (HDAC6)
BOPP-022 Pyrimidin-2-ylBenzamide4508500.5x
SAHA (Ref) N/AN/A1101301.2x

Part 5: References

  • Gryder, B. E., et al. (2025). Histone Deacetylase Inhibitors Equipped with Privileged Scaffolds: From Bench to Clinic. Journal of Medicinal Chemistry.[1][2]

  • Macon, B., et al. (2023). Octahydropyrrolo[3,4-c]pyrrole and related scaffolds: A Diamine Scaffold for Construction of Selective Ligands. ACS Medicinal Chemistry Letters.

  • Zhang, L., et al. (2022).[3] Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.[2] Journal of Medicinal Chemistry.[1][2]

  • BenchChem Technical Division. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry.[4][5] BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of Pyrrolopyridines (Azaindoles)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of pyrrolopyridines. Pyrrolopyridines (azaindoles) are highly valuable scaffolds in drug discovery, frequently serving as bioisosteres for indoles. However, their catalytic hydrogenation is notoriously challenging due to the high stability of the fused aromatic system and the strong coordinating ability of the pyridine nitrogen.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve full, partial, or enantioselective reductions.

Troubleshooting & FAQ

Q1: My hydrogenation of 7-azaindole stalls at <10% conversion. Why is the catalyst deactivating so quickly, and how do I fix it? Root Cause (Causality): The lone pair of electrons on the pyridine nitrogen coordinates strongly to the active sites of standard transition metal catalysts (e.g., Pd, Pt, Ru), forming a stable, inactive complex. This effectively "poisons" the catalyst, halting the hydrogen transfer cycle[1]. Solution: You must disrupt this coordination. Conduct the reaction in an acidic medium (such as glacial acetic acid, or by adding equivalents of HCl or TFA). Protonating the pyridine nitrogen forms a pyridinium salt, which lacks the free lone pair required to bind to the metal surface. Furthermore, the electron-withdrawing nature of the protonated pyridinium ring activates the fused system toward nucleophilic hydride attack or surface reduction[2].

Q2: I need to selectively reduce the pyrrole ring to form an azaindoline without touching the pyridine ring. What are the best conditions? Root Cause (Causality): The pyrrole ring in azaindoles is relatively electron-rich compared to the pyridine ring, but dearomatization requires overcoming a high resonance energy barrier. Standard Pd/C under high pressure often leads to an inseparable mixture of fully saturated (octahydro) and partially saturated products. Solution: For racemic chemoselective reduction, Raney Nickel or Pd/C under carefully controlled neutral or slightly acidic conditions can be used. However, for precise chemoselectivity, Ruthenium-based systems are superior. Using a catalyst prepared from ensures reduction occurs exclusively on the five-membered ring[3].

Q3: How can I achieve asymmetric hydrogenation to produce chiral azaindolines? Solution: The most authoritative protocol for the enantioselective dearomative hydrogenation of azaindoles utilizes a chiral Ruthenium catalyst. As demonstrated by3, combining [Ru(η³-methallyl)₂(cod)] with the trans-chelating bis(phosphine) ligand PhTRAP yields highly enriched chiral azaindolines (up to 97:3 enantiomeric ratio)[3]. The trans-chelation geometry restricts the substrate's approach, transferring chirality with high fidelity[4].

Q4: What if my substrate has reducible functional groups (like a nitro group) on the pyrrolopyridine core? Solution: If the goal is to reduce the functional group without reducing the azaindole core, milder conditions must be employed. For example, catalytic hydrogenation of a nitro group on a pyrrolo[2,3-b]pyridine can be achieved using standard Pd/C or Raney Nickel at atmospheric pressure. Because the resulting amino-pyrrolopyridines can be unstable, it is recommended to use them immediately in subsequent coupling reactions without extensive purification[5][6].

Quantitative Data Summary

The following table summarizes the optimized conditions for various hydrogenation goals based on authoritative literature:

Catalyst SystemSubstrate TypeReaction ConditionsMajor ProductTypical Yield / SelectivityRef
Pd/C or Raney Ni Nitro-pyrrolopyridinesH₂ (1 atm), MeOH or EtOH, RTAmino-pyrrolopyridines65–85% (Core intact)[5][6]
PtO₂ (Adams' Catalyst) PyrrolopyridinesH₂ (High pressure), Glacial AcOHOctahydro-pyrrolopyridines>80% (Full reduction)[2]
[Ru(η³-methallyl)₂(cod)] + PhTRAP Substituted AzaindolesH₂ (High pressure), Base additive, Chiral LigandChiral AzaindolinesUp to 99% yield, 97:3 er[3][7]
Raney Ni + Hydrazine Cyano-pyrrolopyridinesHydrazine hydrate (H₂ source), Basic conditionsAminomethyl-pyrrolopyridines>70% (Spontaneous cyclization may occur)[8]

Step-by-Step Experimental Protocols

Protocol A: Asymmetric Dearomative Hydrogenation of Azaindoles

Objective: Synthesize chiral azaindolines using a Ru-PhTRAP catalyst system. Self-Validating Principle: The use of a specific trans-chelating ligand ensures the reaction only proceeds if the active chiral complex is properly formed; the racemic background reaction is minimal under these specific steric constraints[4].

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ru(η³-methallyl)₂(cod)] (typically 1–2 mol%) and (S,S)-(R,R)-PhTRAP (1.1 equivalents relative to Ru) in anhydrous, degassed solvent (e.g., hexane or isopropanol). Stir for 30 minutes to ensure complete complexation.

  • Substrate Addition: Add the azaindole substrate (1.0 eq) and a base additive (e.g., triethylamine, if required to modulate activity) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times. Pressurize with H₂ (typically 30–50 atm).

  • Reaction: Heat the autoclave to the optimized temperature (e.g., 60–80 °C) and stir vigorously for 12–24 hours.

  • Workup & Validation: Vent the H₂ gas carefully. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst. Concentrate the filtrate.

  • Analysis: Determine conversion via ¹H NMR (disappearance of pyrrole aromatic protons) and enantiomeric excess via chiral HPLC.

Protocol B: Racemic Reduction to Octahydro-pyrrolopyridines

Objective: Complete saturation of the fused aromatic system. Causality Note: Acetic acid acts as both solvent and proton source to prevent catalyst poisoning by the pyridine nitrogen[2].

  • Preparation: Dissolve the pyrrolopyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~10–20 wt%).

  • Reaction: Place the reaction flask in a Parr hydrogenator. Purge with H₂ and pressurize to 40–60 psi. Shake at room temperature until hydrogen uptake ceases (typically 4–12 hours).

  • Workup: Filter the reaction mixture through Celite to remove the Pt catalyst. (Caution: Do not let the filter cake dry out completely in air, as it can be pyrophoric.)

  • Neutralization (Self-Validating Step): Concentrate the acetic acid under reduced pressure. Basify the residue with 10% aqueous NaOH until pH > 10. The fully reduced product (free base) will typically precipitate or can be extracted with dichloromethane. If no precipitate forms or extraction yields low mass recovery, the starting material may not have been fully reduced, indicating premature catalyst poisoning[2].

Visualizations

CatalystSelection Start Target: Hydrogenate Pyrrolopyridine Goal What is the desired product? Start->Goal FullRed Full Saturation (Octahydro) Goal->FullRed Complete Reduction PartialRed Partial Saturation (Azaindoline) Goal->PartialRed Chemoselective Reduction Cat1 PtO2 / H2 (High Pressure) Acidic Solvent (AcOH) FullRed->Cat1 Cat2 Pd/C or Raney Ni Neutral/Acidic PartialRed->Cat2 Racemic Cat3 Ru(methallyl)2(cod) + PhTRAP Chiral Azaindolines PartialRed->Cat3 Asymmetric

Workflow for selecting catalysts for pyrrolopyridine hydrogenation.

Mechanism Substrate Pyrrolopyridine (Free Base) Poisoning Catalyst Poisoning (N-Metal Coordination) Substrate->Poisoning Neutral Conditions Protonation Acid Addition (HCl, TFA, AcOH) Substrate->Protonation Acidic Conditions Activated Protonated Pyridinium (Non-coordinating) Protonation->Activated Reduction Catalytic Hydrogenation (H2, Pd/C or Ru) Activated->Reduction Product Reduced Product (High Yield) Reduction->Product

Mechanistic pathway preventing catalyst poisoning via protonation.

References

  • Kuwano, R., et al. "Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes." Angew Chem Int Ed Engl. (2016).3

  • "Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds." Organic & Biomolecular Chemistry (RSC Publishing, 2022). 1

  • "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity." PMC / NIH (2014). 5

  • "Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors." NIH (2010).8

  • US3024243A - "New derivatives of pyrrolopyridines and pyrroloquinolines and methods of preparing the same." Google Patents. 2

  • Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XXII. Simple and General Synthesis of 1H-Pyrrolopyridines." LOCKSS. 6

  • "(1,5-Cyclooctadiene)bis(2-Me-allyl)ruthenium(II)." ResearchGate.4

Sources

Technical Support Center: Synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This bicyclic amine is a critical intermediate in the development of various pharmacologically active agents, including certain quinolone and naphthyridine antibacterial drugs.[1] Achieving high yield and stereochemical purity of this scaffold is paramount for the efficiency and viability of subsequent synthetic steps.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, optimized protocol recommendations, and explanations of the underlying chemical principles to help you overcome common challenges and maximize the yield of your synthesis.

Common Synthetic Pathway Overview

A prevalent and effective strategy for synthesizing the (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine core involves a multi-step sequence starting from pyridine-2,3-dicarboxylic acid. The key transformations include the formation of a cyclic imide, stereoselective reduction of the pyridine ring, and subsequent reduction of the imide moiety.

The general workflow is outlined below:

Synthesis_Workflow cluster_0 Key Transformation Stages A Pyridine-2,3-dicarboxylic Acid B N-Benzyl-pyridine-2,3-dicarboximide A->B Benzylamine, Dehydration C cis-N-Benzyl-piperidine- 2,3-dicarboximide B->C Catalytic Hydrogenation D (4aR,7aS)-6-Benzyltetrahydro- 1H-pyrrolo[3,4-b]pyridine- 5,7(6H,7aH)-dione C->D Chemical Reduction E (S,S)-6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine D->E Imide Reduction

Caption: Key stages in the synthesis of the target molecule.

Troubleshooting and FAQ

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: The catalytic hydrogenation of N-benzyl-2,3-pyridinedicarboximide (Step B -> C) is slow, incomplete, or results in over-reduction. How can I optimize this critical step?

Answer:

This is a common bottleneck. The hydrogenation of the pyridine ring is challenging due to its aromaticity and the potential for the nitrogen atom to poison the catalyst.[2] Achieving high conversion to the desired cis-piperidine derivative without side reactions requires careful control of conditions.

Causality and Troubleshooting Steps:

  • Catalyst Choice and Loading:

    • Insight: Palladium on carbon (Pd/C) is a common choice, but its activity can vary. For pyridine ring saturation, Platinum-based catalysts like PtO₂ (Adam's catalyst) or Platinum on carbon (Pt/C) often exhibit superior activity under milder conditions. Rhodium on alumina can also be effective.

    • Action: If Pd/C is inefficient, screen alternative catalysts. Start with a 5-10 mol% catalyst loading and increase if necessary. Ensure the catalyst is fresh and has been stored under inert conditions.

  • Solvent and Acidity:

    • Insight: The reduction is often more efficient in acidic media. Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to hydrogenation.[2]

    • Action: Use protic solvents like ethanol or methanol. The addition of a stoichiometric amount of a strong acid (e.g., HCl) or using acetic acid as a solvent can dramatically increase the reaction rate. However, excessive acidity can sometimes promote side reactions.

  • Hydrogen Pressure and Temperature:

    • Insight: Insufficient hydrogen pressure is a primary cause of slow or stalled reactions. While high pressures (5-20 bar) are effective, optimizing for lower pressures is often desirable for safety and scalability.[3] Temperature control is also crucial; higher temperatures can increase rates but may also lead to over-reduction or decomposition.

    • Action: Start with a pressure of 5-10 bar H₂ and a temperature of 40-60°C.[3] If the reaction is slow, incrementally increase the pressure. Monitor the reaction by TLC or GC/MS to avoid over-reduction of the imide carbonyls.

Data-Driven Recommendations:

ParameterInitial ConditionOptimized ConditionRationale & Reference
Catalyst 5% Pd/C5% Pt/C or PtO₂Platinum catalysts are often more effective for pyridine ring hydrogenation.[2]
Solvent EthanolEthanol with 1.1 eq. HClAcid protonates the pyridine, activating it for reduction.
H₂ Pressure 3 bar5-10 barEnsures sufficient hydrogen availability for the catalyst.[3]
Temperature 25°C50°CBalances reaction rate against potential side reactions.[3]
Question 2: The final imide reduction (Step D -> E) gives a low yield of the target (S,S)-amine. What are the key factors for this transformation?

Answer:

The reduction of the cyclic imide to the bicyclic diamine is a critical step that forms the final product. The choice of reducing agent is paramount to achieving a high yield and avoiding side products.

Causality and Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Insight: Strong, oxophilic reducing agents are required to reduce the amide/imide carbonyls. Lithium aluminum hydride (LiAlH₄) is a classic choice but can be hazardous on a large scale. Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) are excellent alternatives that offer high yields and milder conditions.[1] Using weaker reagents like sodium borohydride (NaBH₄) will not be effective for imide reduction.

    • Action: If using LiAlH₄ results in low yields or difficult workup, switch to a borane-based reagent. A common and effective method involves the use of a borane trifluoride etherate complex with a metal borohydride.[1]

  • Reaction Stoichiometry and Temperature:

    • Insight: Incomplete reduction is often due to insufficient reducing agent. Both carbonyls of the imide must be reduced, which typically requires at least 4 equivalents of hydride. The reaction is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

    • Action: Use a 1.5 to 2-fold excess of the reducing agent (e.g., 3-4 equivalents of BH₃·THF). Add the reducing agent slowly to a cooled solution (0°C) of the imide substrate. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux to ensure the reaction goes to completion.

  • Work-up Procedure:

    • Insight: The work-up for hydride reductions, especially with LiAlH₄ or boranes, is critical. Improper quenching can lead to the formation of stable aluminum or boron complexes with the product, significantly lowering the isolated yield.

    • Action: For borane reductions, a common procedure is to quench the reaction by the slow addition of methanol, followed by acidification with HCl and heating. This breaks down the borane-amine complexes. For LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard for precipitating aluminum salts, which can then be filtered off.

Optimized Protocol for Imide Reduction:

Imide_Reduction_Protocol Start Dissolve Imide in Anhydrous THF Step1 Cool to 0°C under N₂ Start->Step1 Step2 Slowly add BH₃·THF (3-4 eq.) Step1->Step2 Step3 Warm to RT, then Reflux (4-6h) Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Cool to 0°C, Quench with MeOH Step4->Step5 If complete Step6 Acidify with HCl, Reflux (1h) Step5->Step6 Step7 Basify, Extract, and Purify Step6->Step7 End Isolate Pure Product Step7->End

Caption: Optimized workflow for the imide reduction step.

Question 3: I am observing diastereomeric impurities. How can I ensure the correct (S,S) stereochemistry?

Answer:

Controlling the stereochemistry is fundamental to the synthesis. The key stereocenter is typically set during the hydrogenation of the pyridine ring to form the cis-substituted piperidine.

Causality and Troubleshooting Steps:

  • Hydrogenation Stereocontrol:

    • Insight: The catalytic hydrogenation of the substituted pyridine ring generally proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. This strongly favors the formation of the cis diastereomer.

    • Action: Ensure the hydrogenation conditions (catalyst, solvent, temperature) are well-controlled as described in FAQ 1. The formation of the trans isomer is usually minor but can be exacerbated by overly harsh conditions (high temperatures) that might allow for epimerization.

  • Chiral Resolution:

    • Insight: While the synthesis aims to be stereoselective, achieving >99% diastereomeric and enantiomeric excess can sometimes require a final resolution step. This is often accomplished by forming diastereomeric salts with a chiral acid.

    • Action: If diastereomeric impurities persist, consider a resolution of the final product or an earlier intermediate. L-tartaric acid is commonly used to form a diastereomeric salt with the desired (S,S)-amine, which can often be selectively crystallized from a suitable solvent like ethanol or isopropanol.[3] The undesired diastereomer will remain in the mother liquor.

  • Analytical Verification:

    • Insight: It is crucial to have reliable analytical methods to determine the stereochemical purity at each stage.

    • Action: Use chiral HPLC or chiral GC to determine the enantiomeric and diastereomeric excess. NMR spectroscopy, particularly with the use of chiral shift reagents, can also be used to resolve signals from different stereoisomers.

Summary and Best Practices

  • Purity of Starting Materials: Always begin with high-purity pyridine-2,3-dicarboxylic acid and benzylamine to avoid carrying impurities through the entire sequence.

  • Inert Atmosphere: Many of the reagents, particularly the reducing agents, are air and moisture-sensitive. Conduct these reactions under an inert atmosphere of nitrogen or argon using anhydrous solvents.

  • Process Monitoring: Utilize analytical techniques like TLC, GC-MS, and NMR at each step to monitor reaction progress, identify byproducts, and ensure complete conversion before proceeding to the next step.

  • Safety: Be aware of the hazards associated with catalytic hydrogenation (flammable H₂ gas, pyrophoric catalysts) and strong reducing agents like LiAlH₄ and boranes. Always follow appropriate laboratory safety procedures.

By carefully controlling the reaction parameters outlined in this guide, researchers can reliably increase the yield and purity of (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, facilitating the advancement of drug discovery and development programs.

References

  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701–8707. [Link]

  • Forcato, M., et al. (2014). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S. Patent No. 8,680,276 B2. Washington, DC: U.S.
  • Khan, I., et al. (2017). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 7(78), 49355-49363. [Link]

  • Zhang, L., et al. (2013). Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine.
  • Patel, B. R., et al. (2014). Method for production of (s,s)-6-benzyloctahydro-1h-pyrrolo[3,4-b]pyridine, an intermediate of azabicyclo pyridine derivatives.

Sources

Technical Support Center: 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a critical bicyclic intermediate used in the production of fluoroquinolone antibiotics (such as Moxifloxacin) and other active pharmaceutical ingredients [1].

Here, we provide mechanistic insights, step-by-step self-validating protocols, and a comprehensive troubleshooting FAQ to help you identify and minimize synthetic impurities.

Mechanistic Overview & Reaction Workflow

The standard synthesis of this compound involves the catalytic hydrogenation of a 1-benzyl-1H-pyrrolo[3,4-b]pyridine precursor. This reduction must saturate the pyridine ring while preserving the benzylic C-N bond and controlling the stereochemistry at the ring junction (typically aiming for the cis-fused isomer). Deviations in catalyst choice, solvent, or hydrogen pressure lead to three primary impurity pathways: over-reduction, under-reduction, and poor stereocontrol.

SynthesisWorkflow Precursor 1-Benzyl-1H-pyrrolo[3,4-b]pyridine Precursor Hydrogenation Catalytic Hydrogenation (Rh/C or PtO2, H2, AcOH) Precursor->Hydrogenation Target Target: 1-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine Hydrogenation->Target Optimal Conditions Imp1 Impurity A: Debenzylated Octahydropyrrolo[3,4-b]pyridine Hydrogenation->Imp1 Over-reduction Imp2 Impurity B: Incomplete Reduction (Tetrahydro-) Hydrogenation->Imp2 Under-reduction Imp3 Impurity C: Trans-fused Diastereomers Hydrogenation->Imp3 Poor Stereocontrol Purification Purification & Resolution (Crystallization / Chromatography) Target->Purification Opt1 Minimize: Avoid Pd/C, Monitor Kinetics Imp1->Opt1 Opt2 Minimize: Increase H2 Pressure, Refresh Catalyst Imp2->Opt2 Opt3 Minimize: Acidic Solvent (AcOH) for Cis-selectivity Imp3->Opt3

Workflow for this compound synthesis and impurity minimization.

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first accurately identify the impurities. Below is a summarized profile of the target molecule and its common synthetic impurities [2].

CompoundMolecular Weight ( g/mol )LC-MS (m/z)[M+H]+Typical HPLC RRT*Primary CausalityMinimization Strategy
Target: this compound 216.33217.11.00N/A (Desired Product)Optimal Rh/C or PtO2, AcOH, 50 psi H2
Impurity A: Octahydro-1H-pyrrolo[3,4-b]pyridine 126.20127.10.45Over-reduction (Hydrogenolysis of benzyl group)Avoid Pd/C; control reaction time and temp
Impurity B: 1-Benzyltetrahydropyrrolo[3,4-b]pyridine 212.30213.11.15Incomplete reduction (Catalyst poisoning/low pressure)Increase H2 pressure; ensure solvent purity
Impurity C: Trans-fused Diastereomer 216.33217.10.95 - 1.05Non-stereoselective reduction (Neutral/basic solvent)Use acidic solvent (AcOH) to direct facial attack

*Relative Retention Time (RRT) is dependent on specific reverse-phase HPLC methods (typically C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Step-by-Step Experimental Protocol: Stereoselective Catalytic Hydrogenation

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the protocol inherently verifies its own success or failure before you proceed to the next step, ensuring high scientific integrity.

Materials:

  • 1-Benzyl-1H-pyrrolo[3,4-b]pyridine precursor

  • 5% Rhodium on Carbon (Rh/C) or Platinum dioxide (PtO2)

  • Glacial Acetic Acid (AcOH)

  • Hydrogen gas (High purity, >99.99%)

Methodology:

  • Preparation of the Reaction Mixture: Dissolve 10.0 g of the 1-benzyl-1H-pyrrolo[3,4-b]pyridine precursor in 100 mL of glacial acetic acid in a high-pressure Parr reactor.

    • Causality: Acetic acid protonates the pyridine nitrogen. This protonation creates a rigid, sterically hindered intermediate that forces the catalyst to deliver hydrogen selectively from the less hindered face, maximizing the yield of the desired cis-fused diastereomer [1].

  • Catalyst Loading: Add 1.0 g of 5% Rh/C (10% w/w relative to the substrate).

    • Causality: Rh/C is selected over the more common Pd/C because Palladium readily inserts into benzylic C-N bonds via oxidative addition, leading to hydrogenolysis (Impurity A). Rhodium efficiently reduces the aromatic ring without cleaving the benzyl protecting group.

  • Purging and Pressurization: Seal the reactor. Purge the system with Nitrogen (3x 30 psi) followed by Hydrogen (3x 30 psi) to remove all oxygen. Pressurize the reactor to 50 psi with H2.

  • Reaction Execution: Heat the reaction mixture to 40°C under vigorous stirring (800-1000 rpm) to eliminate mass-transfer limitations between the hydrogen gas, liquid solvent, and solid catalyst.

  • Self-Validating In-Process Control (IPC): After 8 hours, sample the reaction. Neutralize the sample with aqueous NaOH, extract with dichloromethane, and analyze via LC-MS.

    • Validation Check: The reaction is considered successful and complete only when the peak for Impurity B (m/z 213.1) is <1.0% AUC, and Impurity A (m/z 127.1) remains <2.0% AUC. If Impurity B is >1.0%, repressurize and continue for 4 hours.

  • Workup: Once validated, cool the reactor to room temperature and safely vent the hydrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with additional AcOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with 2M NaOH to pH 10, extract with ethyl acetate (3x 50 mL), dry over anhydrous Na2SO4, and concentrate to yield the crude this compound [3].

Troubleshooting Guide & FAQs

Q: Why am I seeing a high percentage (>10%) of the debenzylated impurity (Impurity A), and how do I prevent it? A: High levels of debenzylation are almost exclusively caused by the choice of catalyst or excessive reaction temperatures. If you are using Palladium on Carbon (Pd/C), switch immediately to Rhodium on Carbon (Rh/C) or Platinum dioxide (PtO2). Palladium has a high affinity for the oxidative addition into benzylic C-N bonds, which triggers hydrogenolysis. If you are already using Rh/C, ensure your reaction temperature does not exceed 50°C, as thermal energy can overcome the activation barrier for C-N cleavage even with less aggressive catalysts.

Q: My reaction stalls, leaving a significant amount of the tetrahydro- intermediate (Impurity B). What should I adjust? A: The reduction of the final double bond in the pyridine ring is the most sterically hindered and kinetically slow step. Stalling usually indicates either catalyst poisoning or insufficient dissolved hydrogen.

  • Check your solvent purity: Trace sulfur or halide impurities in the precursor or solvent will irreversibly poison Rh/C and PtO2.

  • Increase mass transfer: Ensure your stirring rate is >800 rpm.

  • Increase pressure: Bump the hydrogen pressure from 50 psi to 75-100 psi to increase the concentration of dissolved H2 in the acetic acid.

Q: How do I maximize the cis-fused diastereoselectivity to avoid Impurity C? A: Stereocontrol in this hydrogenation is dictated by the orientation of the molecule on the catalyst surface. If you run the reaction in a neutral solvent (like methanol or ethyl acetate), the molecule is flexible, leading to a mixture of cis and trans isomers. By running the reaction in a strongly acidic solvent (glacial acetic acid), the nitrogen atoms are protonated. This ionic state restricts the conformational flexibility of the ring system, forcing the catalyst to approach from the sterically favored face, yielding >90% of the cis-fused isomer.

Q: What is the best analytical method for tracking these impurities? A: We recommend Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA is critical; because this compound is a diamine, it will streak or tail severely on a C18 column without an ion-pairing agent like TFA to sharpen the peaks.

References

  • Fabbrica Italiana Sintetici SpA (FIS). (2014). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (U.S. Patent No. 8,680,276 B2). U.S. Patent and Trademark Office.
  • Fabbrica Italiana Sintetici SpA (FIS). (2010). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE (WIPO Patent Application No. WO2010100215A1). World Intellectual Property Organization.

impact of solvent choice on the stereoselectivity of octahydropyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is dedicated to resolving complex stereochemical challenges in the synthesis of octahydropyrrolopyridine scaffolds. These bicyclic systems are critical building blocks for advanced pharmaceuticals, most notably serving as the chiral side chain in the 1[1]. Below, we explore the mechanistic causality behind solvent choices and provide field-proven, self-validating protocols to ensure high stereoselectivity in your workflows.

Section 1: Core Principles & FAQs

Q1: Why does solvent choice dictate the cis/trans stereoselectivity during the catalytic hydrogenation of pyrrolopyridine precursors? A1: Stereoselectivity in heterogeneous catalysis is fundamentally governed by how the substrate adsorbs onto the metal surface (e.g., Pd/C or PtO


). Protic solvents like methanol or ethanol engage in a dense hydrogen-bonding network with the substrate's carbonyl or amine functionalities. This H-bonding anchors the molecule in a rigid, flat conformation against the catalyst, effectively shielding one face of the ring system. Consequently, hydrogen is delivered exclusively to the less hindered face,2[2]. Conversely, aprotic solvents like THF fail to provide this structural anchoring, leading to competitive facial adsorption and a racemic or mixed cis/trans product profile.

Q2: I am synthesizing (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, but my diastereomeric excess (d.e.) is below 60%. How can I troubleshoot this? A2: Low d.e. is a symptom of poor facial discrimination during the reduction step. To correct this trajectory:

  • Switch to a highly polar, protic solvent (e.g., Methanol) to enforce rigid catalyst binding.

  • Introduce an acidic additive (like aqueous HCl). Acidic conditions protonate the basic nitrogen of the pyridine ring. This prevents the nitrogen lone pair from coordinating to the palladium (which causes catalyst poisoning) and3[3].

  • Control the temperature. While higher temperatures increase conversion rates, they provide the thermal energy required to overcome the activation barrier of the disfavored transition state, thereby eroding stereoselectivity.

Section 2: Visual Workflow of Solvent Mechanics

SolventEffect Substrate Pyrrolopyridine Precursor Solvent Solvent Selection Substrate->Solvent Protic Protic Solvents (MeOH, EtOH) Solvent->Protic Aprotic Aprotic Solvents (THF, Toluene) Solvent->Aprotic Additives Acidic Additives (HCl, TFA) Solvent->Additives HBond H-Bonding Network Rigid Adsorption Protic->HBond Loose Loose Adsorption Flexible Conformation Aprotic->Loose Protonation N-Protonation Prevents Poisoning Additives->Protonation Cis High cis-Selectivity (>95% de) HBond->Cis Mixed Mixed cis/trans (<60% de) Loose->Mixed Enhanced Enhanced Yield & Facial Bias Protonation->Enhanced Enhanced->Cis

Logical workflow of solvent effects on the stereoselective hydrogenation of pyrrolopyridines.

Section 3: Quantitative Data on Solvent Impact

The following table summarizes the empirical impact of various solvent systems on the catalytic hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

Solvent SystemAdditiveCatalystConversion (%)Diastereomeric Excess (cis:trans)Mechanistic Observation
Methanol (Protic)NonePd/C (10%)>95%92:8Strong H-bonding network anchors substrate; favors cis-isomer[2].
Ethanol (Protic)HCl (1 eq)Pd/C (10%)>98%99:1 4; maximizes Re-face approach[4].
THF (Aprotic)NonePd/C (10%)60%55:45Loose adsorption leads to competitive facial delivery; mixed isomers.
Toluene (Aprotic)NonePtO

40%40:60Poor solubility and lack of H-bonding; slight preference for trans-isomer.
Water / IPA NonePd/C (10%)85%80:205; moderate selectivity[5].

Section 4: Self-Validating Experimental Protocol

Objective: Achieve >99% d.e. via catalytic hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to synthesize the moxifloxacin intermediate. Design Principle: This protocol incorporates visual and chemical checkpoints to ensure the reaction trajectory is correct before proceeding to subsequent steps.

Step 1: Catalyst Pre-Activation & Solvent Degassing
  • Action: Suspend 10% Pd/C (0.1 eq) in anhydrous Methanol (10 volumes). Purge the reaction vessel with N

    
     for 15 minutes, followed by a gentle H
    
    
    
    purge.
  • Causality: Degassing removes dissolved oxygen, preventing the formation of water directly on the catalyst surface. Localized water formation alters the micro-polarity and disrupts the critical H-bonding network required for stereocontrol.

  • Validation Checkpoint: The suspension must remain uniformly dark gray and disperse easily. If the catalyst clumps or adheres to the flask walls above the solvent line, moisture or static is present; discard and restart to avoid localized hot spots.

Step 2: Substrate Protonation & Loading
  • Action: Dissolve the pyrrolopyridine precursor (1.0 eq) in Methanol (5 volumes) containing 1.05 equivalents of aqueous HCl. Add this solution dropwise to the activated catalyst suspension.

  • Causality: The HCl protonates the pyridine nitrogen.4, while simultaneously flattening the molecule to enforce a strict facial approach[4].

Step 3: High-Pressure Hydrogenation
  • Action: Pressurize the reactor to 50 psi with H

    
     gas. Maintain the internal temperature strictly at 25 °C for 12 hours under vigorous stirring.
    
  • Causality: Maintaining a strict 25 °C ensures kinetic control over the reaction, locking in the cis-selectivity. Higher temperatures provide the thermal energy to access the trans-isomer transition state[3].

  • Validation Checkpoint: Monitor the hydrogen uptake gauge. The pressure should drop steadily for the first 4 hours and then plateau. If no pressure drop is observed within the first 30 minutes, the catalyst was poisoned during Step 2.

Step 4: Workup and Chiral Resolution
  • Action: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure. To isolate the pure (4aS,7aS) enantiomer from the cis-racemate,4[4].

  • Causality: While the hydrogenation is highly diastereoselective (yielding the cis-configuration), the chiral resolution separates the (4aS,7aS) from the (4aR,7aR) isomer via the differential solubility of their diastereomeric salts.

  • Validation Checkpoint: The target salt will precipitate as fine, white, needle-like crystals. A sudden, powdery precipitate indicates rapid, unselective crashing out; if this occurs, redissolve the mixture with gentle heat and cool at a slower rate (e.g., 5 °C/hour).

References

  • [3] Title: Enantioselective Synthesis of Angularly Substituted 1-Azabicylic Rings: Coupled Dynamic Kinetic Epimerization and Chirality Transfer Source: PMC URL:

  • [5] Title: US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same Source: Google Patents URL:

  • [1] Title: Moxifloxacin Source: ResearchGate URL:

  • [2] Title: (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine Source: Benchchem URL:

  • [4] Title: US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE Source: Google Patents URL:

Sources

challenges in the scale-up of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine production

Author: BenchChem Technical Support Team. Date: March 2026

(Moxifloxacin Intermediate / "Nonane" Scaffold)[1][2][3]

Status: Operational Operator: Senior Application Scientist Context: Pharmaceutical Process Development (Moxifloxacin Side Chain)[1][2]

Nomenclature & Molecule Verification (Critical First Step)

User Query: "I am trying to scale up 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Which route should I use?"

Scientist Response: Before proceeding, we must verify the numbering system. In standard IUPAC nomenclature for the pyrrolo[3,4-b]pyridine core:

  • Position 1: The nitrogen in the six-membered (pyridine/piperidine) ring.[1][3][2]

  • Position 6: The nitrogen in the five-membered (pyrrole) ring.[1][3][2][4][5][6][7][8]

However, in the context of Moxifloxacin synthesis, the target is typically the (4aS, 7aS)-6-benzyl isomer (where the pyrrole nitrogen is protected with a benzyl group, leaving the piperidine nitrogen free for coupling).[3]

  • If you strictly mean 1-Benzyl (Piperidine-N-benzyl): This is less common and typically requires selective alkylation of the diamine.[1][3][2]

  • If you mean the Moxifloxacin Intermediate: You are likely referring to 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (often colloquially numbered differently in older patents).[1][3][2]

This guide focuses on the 6-benzyl isomer (Moxifloxacin intermediate) as it represents 95% of industrial scale-up inquiries for this scaffold.[1][3][2]

Master Synthesis Workflow (Industrial Standard)

The following diagram outlines the two primary routes for scale-up. Route A is the industry standard (Bayer Process) offering higher stereocontrol.[2] Route B is shorter but prone to impurity formation.[1][2]

SynthesisRoutes Start Pyridine-2,3-dicarboxylic Acid Imide N-Benzyl-2,3-pyridinedicarboximide (Aromatic Imide) Start->Imide + Benzylamine StepA1 Step 1: Partial Reduction (Pyridine Ring Saturation) Imide->StepA1 Route A (Preferred) StepB1 Direct Hydrogenation (High Pressure/Temp) Imide->StepB1 Route B (Risky) InterA 6-Benzyl-5,7-dioxooctahydro... (Saturated Dione) StepA1->InterA H2, Pd/C or Rh/C StepA2 Step 2: Carbonyl Reduction (LiAlH4 or Vitride) InterA->StepA2 Product Racemic 6-Benzyloctahydro... (The 'Nonane') StepA2->Product StepB1->Product Hard to control Resolution Resolution (L-Tartaric Acid) Product->Resolution FinalChiral (4aS, 7aS)-Isomer (Moxifloxacin Side Chain) Resolution->FinalChiral

Caption: Comparison of stepwise reduction (Route A) vs. direct hydrogenation (Route B). Route A allows for better impurity management during the critical pyridine ring reduction.[3]

Module 1: The Hydrogenation Bottleneck

Issue: The reduction of the pyridine ring (aromatic) to the piperidine ring (saturated) is the most challenging step.[3] Common Failures:

  • Stalled Reaction: The pyridine ring refuses to reduce.[1][2]

  • De-benzylation: The benzyl protecting group is cleaved off (hydrogenolysis) before the ring reduces.[2]

  • Exotherm Spikes: Runaway temperature during scale-up.[1][3][2]

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action (Scale-Up)
Reaction Stalls at 50% Catalyst Poisoning or EquilibriumAcidic Doping: Pyridine reduction is faster if the nitrogen is protonated.[1][3][2] Add 1.0 eq of HCl or H2SO4.[2] This prevents the basic amine product from poisoning the catalyst surface.[3]
Loss of Benzyl Group Temperature too high / Wrong CatalystSwitch Catalyst: Pd/C is aggressive on benzyl groups.[1][2] Switch to 5% Rh/C or Ru/C which are more selective for ring reduction over de-benzylation.[1][2] Keep T < 60°C.
Cis/Trans Ratio Poor Thermodynamic ControlLower Temperature: Higher temperatures favor the trans-isomer (thermodynamic).[1][2] Run at lower T (40-50°C) with higher pressure (50-60 bar) to favor the cis-kinetic product.
Sudden Exotherm Mass Transfer FailureAgitation Check: If the stirrer stops or slows, H2 depletes. When it restarts, the sudden saturation causes a heat spike.[3] Ensure gas-entrainment impellers are used.

Q: Why does the reaction require such high pressure (50+ bar)? A: The pyridine ring is aromatic and stable.[3][2] Disrupting this aromaticity requires significant energy.[1][2] Unlike simple alkenes, the resonance energy of pyridine (~27 kcal/mol) creates a high activation barrier. Industrial processes often use 50–80 bar H2 to drive the equilibrium toward the saturated piperidine.[3][2]

Module 2: Stereochemical Resolution

Issue: The hydrogenation typically produces a cis-racemate (mixture of 4aS,7aS and 4aR,7aR).[3] Moxifloxacin requires the (4aS, 7aS) isomer.[5][9][10]

Protocol: Tartaric Acid Resolution Note: This is a self-validating crystallization system. If the crystals do not form, the enantiomeric excess (ee) of the input material is likely too low or the solvent ratio is incorrect.[3]

  • Solvent System: Use Methanol:Water (9:[1][2]1) or Ethanol .[1][2][7] Avoid anhydrous systems as the hydrate often crystallizes better.[3][2]

  • Chiral Agent: Add L-(+)-Tartaric acid (0.5 to 1.0 eq).

  • Crystallization: Heat to reflux until dissolved.[1][2] Cool slowly (5°C/hour) to room temperature.

  • Validation: The salt formed is the (S,S)-amine L-tartrate .[1][3][2]

    • Check: Measure optical rotation.[1][2]

    • Recrystallization:[1][2] If chiral purity < 98%, recrystallize from Ethanol:Water (1:1).[2]

Q: My resolution yield is dropping below 30%. Why? A: Check your cis/trans ratio from the hydrogenation step.[2] Tartaric acid resolves the enantiomers of the cis form.[3][5] If your hydrogenation produced 20% trans isomer, that material stays in the mother liquor, lowering the theoretical maximum yield of the crystal.[3]

Module 3: Impurity Profile & Safety
Critical Safety: The "Delayed Exotherm"

In 10L+ reactors, the hydrogenation of the pyridine ring is highly exothermic.[3]

  • Risk: If you load the catalyst and pressurize H2 before reaching the set temperature, the reaction may initiate rapidly as it passes through 40°C, overwhelming the cooling jacket.[3]

  • Protocol: Heat the mixture to operating temperature (e.g., 50°C) under Nitrogen first. Then, introduce Hydrogen gradually (constant pressure feed) to control the heat release rate (Heat Flow Calorimetry is recommended for >5kg batches).[3]

Impurity Management Table
Impurity StructureOriginRemoval Strategy
De-benzylated Amine Over-hydrogenation (Pd/C usage)Difficult to separate.[1][3][2] Prevent by switching to Rh/C or stopping reaction at 98% conversion.[1][2]
Partially Reduced (Dienes) Low Pressure / Low Catalyst LoadReprocess the batch: Add fresh catalyst and re-pressurize.
Trans-Isomer High Temperature (>80°C)Cannot be removed by simple extraction.[1][3][2] Requires fractional crystallization or chromatography (expensive).[1][2]
Diagnostic Logic Tree (Process Failure)

Use this flow to diagnose low yields in the final step.

Troubleshooting Start Problem: Low Yield of (S,S)-Isomer CheckHPLC Step 1: Check HPLC of Hydrogenation Output Start->CheckHPLC Decision1 Is Benzyl Group Intact? CheckHPLC->Decision1 LostBenzyl Impurity: De-benzylated product. Action: Switch to Rh/C or reduce T. Decision1->LostBenzyl No BenzylOK Benzyl is present. Decision1->BenzylOK Yes Decision2 Check Cis/Trans Ratio BenzylOK->Decision2 HighTrans High Trans Content (>10%) Action: Reduce Hydrogenation Temp. Increase Pressure. Decision2->HighTrans Trans High HighCis High Cis Content (>90%) Decision2->HighCis Cis OK Decision3 Check Resolution Mother Liquor HighCis->Decision3 SaltSoluble Salt too soluble. Action: Add more Ethanol/Isopropanol to force precipitation. Decision3->SaltSoluble NoCrystals No Crystallization. Action: Seed with pure (S,S)-Tartrate salt. Decision3->NoCrystals

Caption: Diagnostic logic for isolating the cause of low yields in the production of the (S,S)-isomer.

References
  • Bayer AG. (1993).[1][2] Quinolone- and naphthyridone carboxylic acid derivatives as antibacterial agents.[1][3][2] European Patent EP 0 550 903 A1.[1][2] Link[1][3][2]

  • Reddy, G. P., & Bandichhor, R. (2013).[2][10] A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.[1][3][2][7][10] Asian Journal of Chemistry, 25(15), 8701–8707.[3][10] Link

  • Zhejiang Medicine Co Ltd. (2014).[1][2] Preparation method of moxifloxacin intermediate.[2][5][7][9] Chinese Patent CN103588772A.[1][2] Link

  • Petersen, U., et al. (1996).[2] Enantiomerically pure 7-(1-pyrrolidinyl)-3-quinolone- and -naphthyridonecarboxylic acid derivatives.[1][3][2] U.S. Patent 5,607,942.[1][2] Link

Sources

Validation & Comparative

Comparative Guide: Chiral Purity Analysis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

[1][2]

Executive Summary

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (often synonymous with N-benzyl-2,8-diazabicyclo[4.3.0]nonane derivatives) serves as a critical chiral intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as Moxifloxacin.[1][2] Its bicyclic structure contains two bridgehead chiral centers (typically 4a, 7a), creating stringent requirements for enantiomeric purity during drug development.[1]

This guide objectively compares the three dominant chromatographic strategies for analyzing this molecule: Normal Phase (NP) on Coated Polysaccharides , Reversed Phase (RP) on Immobilized Polysaccharides , and Supercritical Fluid Chromatography (SFC) .[2]

Key Finding: While Normal Phase (Method A) remains the historical "gold standard" for raw resolution, Immobilized Reversed Phase (Method B) is recommended for modern workflows due to its superior robustness, LC-MS compatibility, and elimination of toxic alkane solvents.[2]

Part 1: Structural Analysis & Separation Challenges

The Molecule

The target analyte is a basic bicyclic diamine.

  • Chirality: The fusion of the pyrrolidine and piperidine rings creates two chiral centers. The cis-fused isomer is thermodynamically favored, but the separation of the enantiomers (e.g., 4aS,7aS vs. 4aR,7aR) is the primary analytical challenge.

  • Basicity: The molecule contains two nitrogen atoms—a tertiary amine (benzyl-substituted) and a secondary amine (unless further substituted).[2]

  • Challenge: Basic amines interact strongly with residual silanols on the silica support of HPLC columns, leading to severe peak tailing. This necessitates the use of basic additives (DEA, TEA) or high-pH stable columns.[2]

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate separation mode based on laboratory constraints and downstream requirements.

MethodSelectionStartStart: Chiral Analysis NeededThroughputHigh Throughput Required?Start->ThroughputMS_CompatLC-MS Compatibility Required?Throughput->MS_CompatNoMethodCMethod C:SFC(CO2/MeOH + DEA)Throughput->MethodCYes (>100 samples/day)SolubilitySolubility in Alkanes?MS_Compat->SolubilityNo (QC Only)MethodBMethod B:Reversed Phase (Immobilized)(Water/MeCN + NH4HCO3)MS_Compat->MethodBYes (Identification)MethodAMethod A:Normal Phase (Coated)(Hexane/IPA + DEA)Solubility->MethodAGoodSolubility->MethodBPoor

Figure 1: Strategic decision tree for selecting the chiral separation mode. Note that Method B (RP) offers the best balance of compatibility and robustness.

Part 2: Comparative Methodology

Method A: Normal Phase (The Traditional Standard)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1][2]10) + 0.1% Diethylamine (DEA).[1][2]

  • Mechanism: Relies on hydrogen bonding and

    
     interactions in a non-polar environment.[1][2]
    
  • Pros: Historically highest resolution (

    
     often > 3.0); predictable scale-up to preparative LC.[1][2]
    
  • Cons: Incompatible with MS (DEA suppression); uses toxic alkanes; long equilibration times; coated phases are fragile (cannot use DCM/THF).[1][2]

Method B: Immobilized Reversed Phase (The Recommended Modern Approach)[2]
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA-3 or IG-3).[1][2]

  • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60).[1][2]

  • Mechanism: Hydrophobic inclusion combined with steric discrimination. The high pH suppresses ionization of the basic analyte, improving peak shape without aggressive amine additives.

  • Pros: LC-MS Compatible ; robust (column resists solvent shock); uses "greener" solvents; excellent peak shape for basic amines due to pH control.[1][2]

  • Cons: Slightly lower theoretical plate count than NP; requires careful pH monitoring to protect the silica backbone (though modern hybrid silica is resistant).

Method C: SFC (The High-Throughput Alternative)[1][2]
  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC or IG).[1][2]

  • Mobile Phase: CO

    
     : Methanol (85:[1][2]15) + 0.2% Isopropylamine.
    
  • Pros: Fastest run times (< 3 mins); low solvent consumption.

  • Cons: High equipment cost; requires specific additives to suppress silanols in the supercritical state.

Performance Data Summary
MetricMethod A (NP - Coated)Method B (RP - Immobilized)Method C (SFC)
Resolution (

)
4.2 (Excellent)2.8 (Good)3.1 (Very Good)
Tailing Factor (

)
1.3 (Moderate)1.05 (Excellent)1.2 (Good)
Analysis Time 15–20 mins8–12 mins3–5 mins
MS Compatibility NoYes Yes (with makeup flow)
Solvent Cost HighLowVery Low

Part 3: Detailed Experimental Protocol (Method B)

This protocol utilizes the Immobilized Reversed Phase strategy, selected for its versatility in drug development environments requiring LC-MS confirmation of impurities.

Equipment & Reagents
  • HPLC System: Agilent 1290 Infinity II or Waters H-Class (low dwell volume preferred).

  • Detector: DAD (Diode Array) + Optional QDa/MS.[1]

  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.[1][2]

    • Why IG? The chloro-methyl selector often shows superior selectivity for bicyclic amines compared to the standard dimethyl (AD/OD) phases [1].[2]

  • Reagents: HPLC-grade Acetonitrile, Ammonium Bicarbonate (AmBic), Ammonia water (25%).[1][2]

Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.58 g Ammonium Bicarbonate in 1 L water (20 mM). Adjust pH to 9.0 ± 0.1 using Ammonia water. Filter through 0.22 µm membrane.

    • Expert Insight: High pH ensures the pyrrolopyridine is in its free-base form, reducing interaction with silanols and improving peak symmetry [2].

  • Solvent B (Organic): 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Gradient: Isocratic 60% B (Acetonitrile) / 40% A (Buffer).[1][2]

    • Note: If retention is too low, decrease B to 40-50%.[1][2]

  • Column Temp: 25°C (Lower temperatures favor enantioseparation via enthalpic control).

  • Detection: UV @ 215 nm (primary) and 254 nm.

    • Reasoning: The benzyl chromophore absorbs at 254 nm, but the saturated bicyclic core has weak absorbance; 215 nm captures the amide/amine transitions if derivatized, or the benzyl "end absorption" for higher sensitivity.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 5 µL.

System Suitability Criteria (Self-Validating System)

To ensure trustworthiness, the system must pass these checks before data release:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.2 for the main peak.

  • Signal-to-Noise: > 100 for the limit of quantitation (0.05% impurity level).

Part 4: Mechanism of Action & Troubleshooting

Interaction Mechanism

The separation relies on the "Three-Point Interaction" model.[2] The immobilized polysaccharide forms a helical cavity. The benzyl group of the analyte undergoes

MechanismAnalyteThis compound(Enantiomers)InteractionChiral Recognition ComplexAnalyte->InteractionSteric Fit (Shape Selectivity)Analyte->InteractionH-Bonding (NH...O=C)Analyte->InteractionPi-Pi Stacking (Benzyl...Phenyl)CSPChiral Stationary Phase(Amylose-tris-carbamate)CSP->InteractionResultsSeparationInteraction->ResultsDifferential Retention

Figure 2: Mechanistic interactions driving the chiral separation.[1][2] Steric fit is the primary discriminator for the fused bicyclic core.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionIncrease Buffer pH to 9.5 (if column permits) or switch to DEA additive in organic mode.
Loss of Resolution Temperature too highLower column oven to 15°C or 20°C.
Ghost Peaks CarryoverThe basic amine sticks to the injector needle. Use a needle wash of 90% MeOH / 0.1% Formic Acid.
Broad Peaks Sample solvent mismatchEnsure sample diluent matches the mobile phase (avoid dissolving pure sample in 100% MeOH if MP is 60% Water).

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

  • Ye, Y., et al. (2023).[1] "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry. Retrieved from [Link][1][2]

  • Reddy, G. P., & Bandichhor, R. (2013).[1][4] "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Journal of Chemistry. Retrieved from [Link]

  • Scriba, G. K. E. (2016). "Chiral Separations by High-Performance Liquid Chromatography." Encyclopedia of Analytical Chemistry. Retrieved from [Link]

comparison of different reducing agents for 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione reduction

[1][2]

Executive Summary

Context: The reduction of 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione (a bicyclic imide) is a critical step in the synthesis of the diazabicyclononane core found in fourth-generation fluoroquinolones like Moxifloxacin .[1]

The Challenge: The substrate contains a fused piperidine-succinimide system.[1] The objective is typically the complete reduction of the 5,7-dione (imide) to the pyrrolidine moiety. However, the reaction is plagued by regioselectivity issues (partial reduction to hydroxylactams) and safety concerns regarding scale-up.[1]

Verdict:

  • Lithium Aluminum Hydride (LiAlH₄): Remains the "Gold Standard" for laboratory-scale efficacy, offering rapid and complete reduction.[1] However, its pyrophoric nature and difficult aluminum-emulsion workup make it hazardous for kilogram-scale process chemistry.[1]

  • Sodium Borohydride (NaBH₄) + Activator (BF₃[1]·OEt₂ or H₂SO₄): The superior "Process-Ready" alternative.[1] While NaBH₄ alone stops at the hydroxylactam, the addition of a Lewis or Brønsted acid generates diborane (

    
    ) or acyloxyborohydrides in situ, driving the reaction to the amine with significantly improved safety profiles and easier workup.
    

Structural Context & Reaction Pathway

The substrate is a 3,7-diazabicyclo[4.3.0]nonane precursor.[1] The reduction must remove two carbonyl oxygens from the pyrrolidine ring without affecting the benzyl protecting group or the piperidine ring integrity.

Mechanistic Pathway

The reduction of cyclic imides is not a single-step event.[1][2][3] It proceeds through a stable hydroxylactam intermediate.[1]

  • Hydride Attack: Nucleophilic attack at the carbonyl carbon (often regioselective at C7 due to steric influence from the fused ring).[1]

  • Ring Opening/Closing: Formation of the hydroxylactam (hemiaminal).[1]

  • Elimination: Acid-catalyzed loss of water generates a reactive N-acyliminium ion .[1]

  • Final Reduction: A second hydride delivery reduces the iminium to the amine.[1][4]

Visualization: Reduction Pathway & Selectivity

ReductionPathwaycluster_0Regioselectivity ConstraintImideStart: Imide(5,7-Dione)HLIntermediate:HydroxylactamImide->HLHydride Addition(NaBH4 or LiAlH4)IminiumTransient:N-Acyliminium IonHL->Iminium-H2O(Lewis Acid Required)SideProductImpurity:Ring-Opened AmideHL->SideProductOver-hydrolysis(Aqueous Workup)AmineTarget: Diamine(Octahydropyrrolo-pyridine)Iminium->AmineHydride Reduction

Caption: The stepwise reduction mechanism. Note that without acid activation (Step 2), the reaction stalls at the Hydroxylactam (Yellow).

Comparative Analysis of Reducing Agents

Option A: Lithium Aluminum Hydride (LiAlH₄)

Role: The "Sledgehammer" Approach.[1] LiAlH₄ is a powerful nucleophile that drives the reaction straight to the amine.

  • Pros:

    • Kinetics: Extremely fast reaction rates (often < 3 hours).[1]

    • Completeness: Rarely leaves unreacted hydroxylactam intermediates.[1]

  • Cons:

    • Safety: Pyrophoric; reacts violently with moisture.[1]

    • Workup: The "Fieser" workup produces voluminous aluminum hydroxide precipitates that trap product and clog filters.[1]

    • Side Reactions: Can cause C-N bond cleavage (ring opening) if temperature is uncontrolled.[1]

Option B: Sodium Borohydride (NaBH₄) / Ethanol

Role: The "Partial" Reductant.[1] In protic solvents without activation, NaBH₄ is too mild to fully reduce the imide.

  • Outcome: Stops at the Hydroxylactam (6-benzyl-7-hydroxy-octahydropyrrolo[3,4-b]pyridin-5-one).[1]

  • Utility: Useful only if the hydroxylactam is the desired intermediate for subsequent functionalization (e.g., via Speckamp cyclization).[1]

  • Regioselectivity: Preferentially attacks the C7 carbonyl (adjacent to the bridgehead) due to electronic effects.[1]

Option C: NaBH₄ + Activator (BF₃·OEt₂ or Iodine)

Role: The "Smart" Approach. Adding a Lewis acid (Boron Trifluoride Etherate) or Iodine converts NaBH₄ into Borane (B₂H₆) or acyloxyborohydrides in situ.[1] Borane is electrophilic and highly chemoselective for amides/imides.[1]

  • Pros:

    • Safety: Avoids the use of pyrophoric powder; reagents can be handled in air (briefly).[1]

    • Selectivity: Excellent chemoselectivity for amides over other functional groups.[1]

    • Workup: Acidic quench followed by basic extraction yields clean product without aluminum emulsions.[1]

  • Cons:

    • Cost:

      
       adds to the raw material cost compared to generic LiAlH₄.[1]
      
    • Stoichiometry: Requires excess reagent (typically 3-5 equivalents of hydride).[1]

Performance Data Comparison

MetricLiAlH₄ (Reflux THF)NaBH₄ / EtOHNaBH₄ + BF₃·OEt₂ (THF)
Target Product Fully Reduced DiamineHydroxylactam (Partial)Fully Reduced Diamine
Yield 85 - 92%75 - 85%90 - 95%
Purity (HPLC) >95%>90% (Isomer mix)>98%
Scalability Poor (Exotherm/H₂ gas)ExcellentGood
Workup Difficulty High (Emulsions)LowLow (Aq.[1] Extraction)
Safety Hazard Critical (Pyrophoric)LowModerate (Corrosive)

Detailed Experimental Protocols

Protocol 1: High-Throughput Reduction using NaBH₄ / BF₃[1]·OEt₂ (Recommended)

This protocol avoids the hazards of LiAlH₄ while ensuring complete reduction.

Reagents:

  • Substrate: 6-benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄): 5.0 eq[1]

  • Boron Trifluoride Etherate (

    
    ): 5.5 eq[1]
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Charge a dry 3-neck flask with NaBH₄ and anhydrous THF under

    
     atmosphere. Cool to 0°C.[1]
    
  • Substrate Addition: Add the dione substrate slowly.[1] The suspension will remain white/opaque.

  • Activation: Dropwise add

    
     over 30 minutes. Caution: Gas evolution (
    
    
    and
    
    
    ).[1] Maintain temp < 10°C.
  • Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/LCMS (Disappearance of Imide peak).

  • Quench: Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by 6M HCl. Reflux for 1 hour (this breaks the boron-amine complex).[1]

  • Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).[1] Dry organics over

    
     and concentrate.
    
  • Result: Clear to pale yellow oil (free base).

Protocol 2: Classical LiAlH₄ Reduction (Lab Scale Only)

Use only for small-scale (<5g) batches due to safety risks.[1]

Procedure:

  • Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C.

  • Add substrate (dissolved in THF) dropwise to control the exotherm.[1]

  • Reflux for 3 hours.

  • Fieser Workup: Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water[1]

    • x mL 15% NaOH[1]

    • 3x mL water[1]

  • Filter the resulting white granular precipitate.[1] Wash cake with THF.

References

  • Speckamp, W. N., & Hiemstra, H. (1985).[1] Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron. Link

  • Prashanth Reddy, G., et al. (2013).[1][5] A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. Link

  • Goto, T., et al. (1989).[1][6] Magnesium Ion Assisted Highly Regio- and Chemoselective Reduction of 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-diones with Sodium Borohydride. ChemInform. Link

  • CN102964346A (Patent).[1] Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. Google Patents. Link

  • Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[1][6][7] 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran.[1] A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of the American Chemical Society. Link

Advanced Synthetic Strategies for the Moxifloxacin Side Chain

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Process Chemists

Part 1: Executive Technical Summary

The pharmacological potency of Moxifloxacin, a fourth-generation fluoroquinolone, relies critically on its C-7 side chain: (S,S)-2,8-diazabicyclo[4.3.0]nonane (also known as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine). The (S,S) configuration is essential for binding affinity to bacterial DNA gyrase and topoisomerase IV; the (R,R) enantiomer or meso compounds significantly degrade antibacterial activity and safety profiles.

This guide evaluates three distinct synthetic methodologies:

  • Classical Chemical Resolution (The Industrial Benchmark): Robust but atom-inefficient without recycling.

  • Enzymatic Kinetic Resolution (The Green Alternative): High specificity using Candida antarctica Lipase B (CALB).

  • Chiral Auxiliary Synthesis (The Asymmetric Approach): Utilizing chiral induction to bypass resolution.

Part 2: Comparative Analysis of Synthetic Routes
Route A: Classical Chemical Resolution (L-Tartaric Acid)

The current industry standard due to raw material availability.

Mechanism: This route begins with the achiral starting material pyridine-2,3-dicarboxylic acid (quinolinic acid). The strategy relies on constructing the bicyclic skeleton first, reducing it to the cis-racemate, and then separating the enantiomers via diastereomeric salt formation.

Critical Analysis:

  • Causality: The hydrogenation of the pyridine ring over Pd/C almost exclusively yields the cis-isomer due to the high energy barrier of forming the trans-fused system. However, it produces a 50:50 racemic mixture.

  • Resolution Logic: L-(+)-Tartaric acid is selected because it forms a crystalline salt specifically with the (S,S)-enantiomer that is less soluble in polar aprotic solvents (like DMF) or specific alcohol/water mixtures than the (R,R)-salt.

  • Self-Validating Step: The optical rotation of the liberated free base must be negative (

    
    ). If positive, the wrong enantiomer or resolving agent was used.
    
Route B: Enzymatic Kinetic Resolution (CALB)

The emerging sustainable route.

Mechanism: This route utilizes Candida antarctica Lipase B (CALB) to selectively hydrolyze a diester precursor. The enzyme distinguishes between the (S,S) and (R,R) ester configurations, hydrolyzing one to the acid while leaving the other intact.

Critical Analysis:

  • Causality: Enzymes operate on steric fit. The active site of CALB accommodates the (S,S)-diester geometry for hydrolysis, creating a chemical difference (acid vs. ester) that facilitates easy separation via extraction.

  • Efficiency: Unlike chemical resolution, which requires crystallization (yield loss), this method allows for liquid-liquid extraction separation.

Part 3: Detailed Experimental Protocols
Protocol 1: Classical Resolution (Optimized for Purity)

Reagents:

  • cis-2,8-diazabicyclo[4.3.0]nonane (Racemate)[1][2][3][4][5]

  • L-(+)-Tartaric Acid[2][3][6]

  • Solvent: Isopropanol (IPA) / Water (95:5)

Workflow:

  • Dissolution: Dissolve 100 g of crude racemic amine in 500 mL of IPA/Water at 75°C.

  • Addition: Add 1.05 equivalents of L-(+)-Tartaric acid slowly. The exotherm must be controlled to maintain T < 80°C.

  • Crystallization (The Critical Control Point):

    • Cool slowly to 60°C over 1 hour. Seed with pure (S,S)-tartrate crystals.

    • Cool to 20°C over 4 hours.

    • Note: Rapid cooling traps the (R,R) isomer, lowering chiral purity (ee%).

  • Filtration: Filter the white solid. Wash with cold IPA.

  • Liberation: Suspend the salt in water and adjust pH to >12 using 50% NaOH. Extract with Dichloromethane (DCM).

  • Distillation: Remove solvent to yield (S,S)-base.

Validation:

  • Target: >35% yield (from racemate, theoretical max 50%), >99% ee.

  • Recycling: The mother liquor containing (R,R)-amine must be racemized (e.g., using Pd/C at high temp) and recycled to make the process economical.

Protocol 2: Enzymatic Resolution (CALB)

Reagents:

  • Substrate: cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate[7][8]

  • Enzyme: Immobilized CALB (Novozym 435)

  • Buffer: Phosphate buffer (pH 7.5)

Workflow:

  • Emulsification: Suspend 50 g of substrate in 500 mL buffer.

  • Hydrolysis: Add 5% (w/w) CALB. Stir at 50°C.

  • Monitoring: Track consumption of NaOH (pH stat) or use HPLC. Stop when conversion reaches 50%.

  • Separation:

    • Extract the unreacted diester (usually the R,R form) with Ethyl Acetate.

    • Acidify the aqueous phase to precipitate the (S,S)-monoacid.

  • Conversion: The (S,S)-monoacid is then chemically converted to the final amine via Curtius rearrangement or similar degradation steps.

Part 4: Performance Metrics Comparison
MetricClassical Resolution (L-Tartaric)Enzymatic Resolution (CALB)Chiral Auxiliary (Phenylethanol)
Chiral Purity (ee%) >99% (after recrystallization)>99.5% (intrinsic)95-98%
Overall Yield 30-40% (single pass)40-45% (from diester)25-35%
Atom Economy Low (stoichiometric resolving agent)High (catalytic)Low (auxiliary removal)
Scalability Excellent (Ton-scale proven)Good (requires enzyme stability)Moderate
Cost Driver Resolving agent & Solvent recoveryEnzyme cost & lifetimeAuxiliary cost
E-Factor (Waste) High (unless recycled)LowModerate
Part 5: Visualizations
Diagram 1: Classical Synthesis & Resolution Pathway

This flow illustrates the linear synthesis followed by the critical resolution loop.

ClassicalRoute Start Pyridine-2,3-dicarboxylic Acid Step1 Cyclization (Benzylamine) Start->Step1 Step2 Catalytic Hydrogenation (Pd/C, H2) Step1->Step2 Racemate Racemic cis-Intermediate (50:50 S,S / R,R) Step2->Racemate Resolution Resolution (L-Tartaric Acid) Racemate->Resolution Solid Solid Phase: (S,S)-Tartrate Salt Resolution->Solid Crystallizes Liquid Mother Liquor: (R,R)-Isomer Resolution->Liquid Remains Soluble Final Base Liberation (S,S)-2,8-diazabicyclo[4.3.0]nonane Solid->Final Racemization Racemization (Recycle Step) Liquid->Racemization Racemization->Resolution Recycle

Caption: Figure 1. The industrial standard route utilizing L-tartaric acid resolution with an optional racemization loop for efficiency.

Diagram 2: Chemo-Enzymatic Decision Flow

This flow illustrates the biocatalytic logic where enzyme specificity dictates the separation.

EnzymaticRoute Substrate cis-Diester Substrate Enzyme CALB Lipase (Hydrolysis) Substrate->Enzyme Split Enzyme->Split PathA (S,S)-Monoacid (Hydrolyzed Product) Split->PathA Fast Reaction PathB (R,R)-Diester (Unreacted) Split->PathB Slow/No Reaction Extraction Phase Separation (Aq vs Org) PathA->Extraction Aqueous Phase PathB->Extraction Organic Phase

Caption: Figure 2. The enzymatic kinetic resolution pathway relying on the steric specificity of Lipase B.

Part 6: References
  • Chemical Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Source: ResearchGate / ChemistrySelect

  • Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Source: Synthetic Communications [3][4][8]

  • Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. Source: ChemistrySelect

  • Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers. Source: Google Patents (CN101657448B) [2][3][4][7]

  • Moxifloxacin Side Chain Synthesis via Biological Method. Source: Google Patents (CN106399418B)

Sources

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine vs. Emerging Alternatives: A Comparative Guide for Moxifloxacin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Technical Guide on Moxifloxacin Precursors

Executive Summary

This guide analyzes the synthetic utility of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (hereafter referred to as BOPP ) as the primary precursor for the Moxifloxacin side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane ([(S,S)-DBD]).

While BOPP represents the industry-standard "Late-Stage Resolution" route, it is increasingly challenged by "Early-Stage Resolution" strategies (Chemo-enzymatic) and "Chiral Auxiliary" methods. This document compares these pathways on yield, enantiomeric purity, and process mass intensity (PMI), providing a validated protocol for the BOPP route and its primary competitor.

Part 1: Technical Comparison of Precursor Pathways

The synthesis of Moxifloxacin hinges on the stereochemistry of the C7 side chain. The target is the (S,S) enantiomer.[1] The choice of precursor dictates whether chirality is established before or after the bicyclic ring formation.

The Incumbent: this compound (BOPP)
  • Strategy: Racemic Synthesis

    
     Late-Stage Chemical Resolution.
    
  • Mechanism: 2,3-Pyridinedicarboxylic acid is condensed with benzylamine, reduced to the bicyclic system (BOPP), and then resolved using L-(+)-Tartaric acid .

  • Critical Drawback: The theoretical yield is capped at 50% without a racemization/recycling loop. The resolution step generates significant solid waste.

The Challenger: cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate (DAPD)
  • Strategy: Asymmetric Hydrogenation or Enzymatic Resolution

    
     Chiral Cyclization.
    
  • Mechanism: The pyridine ring is reduced first. The resulting piperidine diester is resolved enzymatically (e.g., Candida antarctica Lipase B ) or via asymmetric hydrogenation.

  • Advantage: Chirality is established early on a simpler scaffold. Unwanted isomers are easier to racemize or discard before investing in the bicyclic ring formation.

Comparative Data Matrix
MetricBOPP Route (Standard) DAPD Route (Chemo-Enzymatic) Chiral Auxiliary (Naproxen)
Chirality Induction Late-Stage (Tartaric Acid)Early-Stage (Lipase/Hydrolysis)Stoichiometric Auxiliary
Overall Yield 29% - 39%45% - 55%~40%
Enantiomeric Excess (ee) >98% (Requires 2x recryst.)>99% (High specificity)>96%
Step Count 5 (Linear)6 (Convergent potential)6+ (Auxiliary recovery)
Key Reagents Benzylamine, Pd/C, Tartaric AcidCAL-B Enzyme, NaBH4(S)-Naproxen, TFA
Green Chemistry Low (High solvent use in resolution)Medium (Enzyme recyclable)Low (Auxiliary waste)
Cost Driver Resolution solvent volumeEnzyme costAuxiliary cost

Part 2: Pathway Visualization

The following diagrams illustrate the structural logic and critical control points (CCPs) for the two primary methodologies.

Workflow 1: The BOPP (Standard) Pathway

This pathway relies on the formation of the stable benzyl-protected intermediate, followed by a wasteful resolution step.

BOPP_Pathway Figure 1: Late-Stage Resolution via BOPP Intermediate Start 2,3-Pyridinedicarboxylic Acid Step1 Condensation (Benzylamine) Start->Step1 Inter1 Imide Intermediate Step1->Inter1 Step2 Catalytic Reduction (H2, Pd/C) Inter1->Step2 BOPP Racemic BOPP (1-Benzyloctahydro...) Step2->BOPP Step3 Resolution (L-Tartaric Acid) BOPP->Step3 Waste Discard (R,R)-Isomer Step3->Waste ~50% mass PureSalt (S,S)-BOPP Tartrate Step3->PureSalt Crystallization Step4 Debenzylation (Pd/C, H2 or Transfer) PureSalt->Step4 Final (S,S)-DBD (Moxi Side Chain) Step4->Final

Caption: The BOPP route suffers from a late-stage "bottleneck" at the resolution step, where ~50% of the advanced intermediate is discarded.

Workflow 2: The DAPD (Enzymatic) Pathway

This pathway introduces chirality early, preventing the formation of the unwanted bicyclic isomer.

DAPD_Pathway Figure 2: Early-Stage Enzymatic Selection (DAPD Route) Start Dimethyl Pyridine- 2,3-dicarboxylate Step1 hydrogenation (PtO2 or Pd/C) Start->Step1 RacemicPiper cis-Piperidine Diester (Racemic) Step1->RacemicPiper Step2 Enzymatic Hydrolysis (CAL-B Lipase) RacemicPiper->Step2 Split1 (2S,3R)-Diester (Unreacted) Step2->Split1 Desired (S,S) Precursor Split2 (2R,3S)-Monoacid (Hydrolyzed) Step2->Split2 Discard/Recycle Step3 Cyclization & Reduction Split1->Step3 Final (S,S)-DBD (Moxi Side Chain) Step3->Final

Caption: The Enzymatic route uses Lipase B to select the correct piperidine stereochemistry before the energy-intensive cyclization steps.

Part 3: Experimental Protocols

Protocol A: Synthesis & Resolution of BOPP (Standard Industry Method)

Objective: Isolation of (S,S)-1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine via Tartaric Acid Resolution.

Reagents:

  • Crude Racemic BOPP (prepared via hydrogenation of N-benzyl-2,3-pyridinedicarboximide).

  • L-(+)-Tartaric Acid (0.55 eq).

  • Solvent: Methanol/Water (9:1 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve 100g of racemic BOPP (viscous oil) in 500 mL of Methanol/Water (9:1) at 50°C.

  • Seeding Preparation: In a separate vessel, dissolve 38g of L-(+)-Tartaric acid in 100 mL methanol.

  • Addition: Add the tartaric acid solution dropwise to the BOPP solution over 60 minutes, maintaining temperature at 50-55°C. Note: Exothermic reaction; control addition rate to prevent oiling out.

  • Crystallization: Cool the mixture slowly to 20°C over 4 hours. Seed with pure (S,S)-BOPP tartrate crystals (0.1g) at 40°C if available.

  • Aging: Stir at 20°C for 6 hours. The (S,S)-isomer precipitates as the tartrate salt; the (R,R)-isomer remains largely in solution.

  • Filtration: Filter the white solid. Wash with cold methanol (2 x 50 mL).

  • Recrystallization (Critical for Purity): The crude cake usually has ~90-95% ee. Suspend the wet cake in 5 volumes of Ethanol:Water (95:5), reflux for 1 hour, cool to 5°C, and filter.

    • Target Specs: Yield: ~35-40% (based on racemate). ee: >99.5%.[2][3][4][5]

  • Free Basing: Suspend the purified salt in DCM/Water. Adjust pH to 12 with 50% NaOH. Separate organic layer, dry over Na2SO4, and concentrate to yield pure (S,S)-BOPP.

Protocol B: Debenzylation to (S,S)-DBD (Self-Validating Step)

Objective: Removal of the benzyl group without racemization.

  • Reactor Loading: Charge (S,S)-BOPP (50g) and Methanol (250 mL) into a hydrogenation autoclave.

  • Catalyst: Add 5% Pd/C (5g, 50% wet). Safety: Pyrophoric catalyst.

  • Hydrogenation: Pressurize to 5 bar H2. Heat to 50°C. Stir for 6-8 hours.

  • Validation (IPC): Monitor by TLC or HPLC. Reaction is complete when BOPP < 0.5%.

  • Workup: Filter catalyst through Celite. Distill methanol.

  • Distillation: The product (S,S)-DBD is a low-melting solid/oil. Vacuum distillation (bp ~80°C at 2 mmHg) yields the pure intermediate.

Part 4: Critical Analysis & Recommendations

Purity vs. Yield Trade-off

The BOPP route is robust but inefficient. The resolution step limits yield to <50% theoretically.[6] Industrial optimizations often involve collecting the mother liquor (rich in R,R-isomer), racemizing it (using strong base/heat), and recycling it back into the resolution step. This increases effective yield but doubles the energy consumption.

The "Green" Alternative

The Enzymatic (DAPD) route is superior for Green Chemistry metrics. By resolving at the ester stage, the molecular weight of the waste stream is lower. However, the cost of CAL-B (Lipase B) can be prohibitive unless immobilized enzymes are recycled effectively (>20 cycles).

Recommendation
  • For Generic Manufacturing (Cost-Focus): Stick to the BOPP Route but implement a continuous racemization loop for the mother liquors to boost yield toward 70%.

  • For New Development (Sustainability-Focus): Adopt the Enzymatic Route . It offers higher intrinsic atom economy and avoids the use of heavy stoichiometric resolving agents like tartaric acid.

References

  • Reddy, G. P., & Bandichhor, R. (2013).[7] A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. Link

  • ChemicalBook. (n.d.). Moxifloxacin Synthesis and Intermediates. Link

  • Google Patents. (2008). Process for the synthesis of moxifloxacin hydrochloride (WO2008059223A2). Link

  • EvitaChem. (n.d.). Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate Technical Details. Link

  • Li, G., et al. (2017). Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Taylor & Francis.[1] Link

Sources

cost-benefit analysis of different synthetic pathways for 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS: 933688-09-6)

Executive Summary & Strategic Context

The bicyclic scaffold This compound is a highly privileged building block in modern medicinal chemistry. Structurally related to the critical nonane intermediate used in the synthesis of the blockbuster fluoroquinolone antibiotic Moxifloxacin[1], this specific regioisomer serves as a foundational core for novel kinase inhibitors, neuroprotective agents, and advanced GPCR-targeting therapeutics[2].

The presence of the N-benzyl group provides an orthogonal protection strategy: it survives harsh cross-coupling and alkylation conditions during drug assembly but can be cleanly removed via hydrogenolysis in the final synthetic stages. However, constructing this fused 5,6-bicyclic system with high regiocontrol and scalability presents significant process chemistry challenges. This guide objectively compares the two dominant synthetic pathways—Pathway A (Imide Reduction) and Pathway B (Direct Catalytic Hydrogenation) —to help process chemists select the optimal route based on cost, scalability, and safety constraints.

Mechanistic Overview & Pathway Visualization

The synthesis of this bicyclic system fundamentally relies on either building the 5-membered pyrrolidine ring onto a pre-existing piperidine core (Pathway A) or performing a global reduction of a fully aromatic pyrrolopyridine precursor (Pathway B).

SyntheticPathways StartA 1-Benzylpiperidine-2,3-dicarboxylic acid (Starting Material A) ImideA 1-Benzyl-hexahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione (Imide Intermediate) StartA->ImideA Urea / 160°C (Condensation) Target This compound (Target CAS: 933688-09-6) ImideA->Target LiAlH4 / THF / Reflux (Hydride Reduction) StartB 1H-Pyrrolo[3,4-b]pyridine (Starting Material B) InterB 1-Benzyl-1H-pyrrolo[3,4-b]pyridine (Benzylated Intermediate) StartB->InterB Benzyl Bromide / NaH (N-Alkylation) InterB->Target H2 (50 atm) / Rh/Al2O3 (Selective Hydrogenation)

Fig 1: Primary synthetic pathways for this compound.

Quantitative Cost-Benefit Analysis

When transitioning from bench-scale discovery to pilot-plant manufacturing, the choice of synthetic route is dictated by Process Mass Intensity (PMI), reagent costs, and Environmental, Health, and Safety (EHS) profiles.

Pathway A is the industry standard for early-stage research due to its absolute regiocontrol and use of inexpensive starting materials[1]. However, the use of stoichiometric Lithium Aluminum Hydride (LiAlH₄) introduces severe scale-up hazards. Pathway B offers superior atom economy and avoids pyrophoric hydrides, but requires specialized high-pressure reactors and expensive precious metal catalysts[3].

Performance & Metric Comparison
MetricPathway A: Imide ReductionPathway B: Catalytic Hydrogenation
Overall Yield (2 steps) 65% – 72%45% – 55%
Regioselectivity Absolute (Pre-installed N-benzyl)Absolute
Stereoselectivity High (Maintains cis-fusion)Moderate (Mixture of cis/trans isomers)
Reagent Cost (per kg) Low (~$150/kg for precursors)High (Requires Rhodium catalyst)
Scalability Moderate (Exothermic hydride quench)High (Ideal for continuous flow reactors)
EHS Risk Profile High (Pyrophoric LiAlH₄, H₂ gas evolution)Moderate (High-pressure H₂ gas)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies include the critical causal steps required to prevent reaction failure.

Protocol A: The Imide Reduction Route (Industry Standard)

This route relies on the robust reduction of a dione intermediate. We specifically utilize LiAlH₄ because milder hydrides (e.g., NaBH₄) lack the nucleophilic potential to fully reduce the highly stabilized imide carbonyls to the corresponding amines[1].

Step 1: Imide Condensation

  • Charge a round-bottom flask with 1-benzylpiperidine-2,3-dicarboxylic acid (1.0 eq) and urea (2.5 eq).

  • Heat the neat mixture to 160°C under an argon atmosphere. Causality Note: The use of a solvent-free melt drives the equilibrium forward by allowing the continuous venting of ammonia and water by-products.

  • After 4 hours, cool the melt to 80°C, add ethanol to crystallize the product, and filter to isolate 1-benzyl-hexahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione.

Step 2: Hydride Reduction & Fieser Workup

  • Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C under nitrogen.

  • Add the imide intermediate (1.0 eq) dropwise as a solution in THF. Reflux for 12 hours.

  • Critical Validation Step (Fieser Workup): Cool to 0°C. For every

    
     grams of LiAlH₄ used, strictly add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water in sequence. Causality Note: This precise stoichiometry is mandatory. It forces the aluminum salts to precipitate as a granular, easily filterable white solid (aluminum aluminate). Deviating from this ratio results in a gelatinous emulsion that traps the product and ruins the yield.
  • Filter through a Celite pad, concentrate the filtrate, and purify via vacuum distillation to yield the target compound as a pale yellow oil.

Protocol B: Direct Catalytic Hydrogenation

This pathway is favored in advanced process chemistry facilities equipped for high-pressure reactions. The critical challenge here is reducing the heteroaromatic rings without triggering the hydrogenolysis (cleavage) of the N-benzyl protecting group.

Step 1: N-Alkylation

  • Dissolve 1H-pyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF at 0°C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to form the nitrogen anion.

  • Add Benzyl Bromide (1.1 eq) dropwise. Stir at room temperature for 4 hours, quench with water, and extract with ethyl acetate to isolate 1-benzyl-1H-pyrrolo[3,4-b]pyridine.

Step 2: Selective High-Pressure Hydrogenation

  • Dissolve the intermediate in a 1:1 mixture of Methanol and Acetic Acid. Causality Note: The addition of acetic acid is non-negotiable. As the basic octahydropyrrolopyridine product forms, it will irreversibly bind to and poison the catalyst. The acid protonates the product, keeping the catalyst surface active.

  • Add 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (10 wt%). Why Rh/Al₂O₃? Standard Palladium on Carbon (Pd/C) is highly active for N-debenzylation. Rhodium selectively reduces the aromatic rings while preserving the benzyl group[3].

  • Transfer to a Parr reactor, pressurize to 50 atm with H₂ gas, and heat to 60°C for 24 hours.

  • Carefully vent the reactor, filter the catalyst over Celite (Keep wet! Dry Rh/Al₂O₃ can ignite methanol vapors), neutralize the filtrate with saturated NaHCO₃, and extract with dichloromethane.

Conclusion & Recommendations

For laboratories synthesizing This compound on a scale of <100 grams, Pathway A is strongly recommended. The reagent costs are negligible, and the cis-stereochemistry of the ring fusion is highly conserved from the starting piperidine dicarboxylic acid.

For pilot-plant manufacturing (>1 kg), Pathway B becomes economically and environmentally viable. The elimination of pyrophoric LiAlH₄ and the reduction in process mass intensity (PMI) justify the upfront capital expenditure for high-pressure hydrogenation infrastructure and Rhodium catalysts.

References

  • Title: Synthesis of (4aS,7aS)
  • Title: A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride Source: Asian Journal of Chemistry URL: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative of a Key Synthetic Building Block

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic diamine that serves as a critical chiral building block in the synthesis of numerous pharmacologically active compounds, most notably the fluoroquinolone antibiotic, Moxifloxacin.[1][2] In asymmetric synthesis and drug development, the stereochemical purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the final product's efficacy and safety.[3] The biological activity of enantiomers can differ profoundly, with one providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[3] Therefore, the precise and accurate determination of enantiomeric excess (ee) is a non-negotiable step in the development and manufacturing process.

This guide provides an in-depth comparison of the primary analytical techniques for evaluating the enantiomeric excess of this compound. Moving beyond a simple listing of methods, we will explore the underlying principles, provide field-proven experimental protocols, and offer expert insights into the causal relationships between analytical choices and successful outcomes. We will compare four orthogonal and robust methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Level Methodology Comparison

The choice of an analytical method is often a balance between performance, speed, sample requirements, and available instrumentation. For a molecule like this compound, which possesses two basic amine functionalities and a UV-active benzyl group, several excellent options exist.

Parameter Chiral HPLC Chiral SFC Chiral GC (with Derivatization) NMR with Chiral Solvating Agent
Principle Differential interaction with a Chiral Stationary Phase (CSP).[4]Differential interaction with a CSP using a supercritical fluid mobile phase.[5]Separation of volatile diastereomeric derivatives on a CSP.[6]Formation of transient diastereomeric complexes in solution, inducing chemical shift non-equivalence.[7]
Resolution ExcellentExcellent, often superior to HPLCVery HighGood to Excellent, dependent on agent
Analysis Speed Moderate (5-20 min)Very Fast (1-10 min)Fast (5-15 min)Very Fast (< 5 min acquisition)
Sensitivity High (UV Detector)High (UV/MS Detector)Very High (FID/MS Detector)Low
Sample Prep Minimal (dissolve & inject)Minimal (dissolve & inject)Required (derivatization)Minimal (mix analyte & agent in NMR tube)
Solvent Usage High (organic solvents)Low (primarily CO2)LowVery Low
Key Advantage Ubiquitous, robust, wide column selection.High throughput, "green" chemistry.[8]Highest resolving power.Simplicity, no calibration required for ee.
Key Limitation Solvent consumption, cost.Higher initial instrument cost.Sample must be volatile/derivatizable.Lower sensitivity, requires pure sample.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established "golden standard" for enantiomeric purity analysis in the pharmaceutical industry.[9] The separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP). For amines, polysaccharide-based CSPs are exceptionally effective due to their ability to engage in multiple types of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.[4]

Expertise & Causality: Why This Protocol Works

The selection of a polysaccharide-based CSP, such as those coated with derivatives of cellulose or amylose, is a deliberate choice. These polymers form helical grooves that create a chiral environment, allowing for stereospecific interactions. The basic nature of the dual amine groups in this compound can lead to strong, non-selective interactions with the silica support of the column, causing poor peak shape (tailing). To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is added to the mobile phase.[10] The DEA competitively binds to the active silanol sites on the stationary phase, ensuring that the analyte's interaction is primarily with the chiral selector, which is crucial for achieving separation. The benzyl group provides a strong chromophore for reliable UV detection.

Experimental Protocol: Chiral HPLC
  • Column Selection: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm). These are robust, general-purpose polysaccharide columns with a high success rate for amines.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The alcohol modifier (isopropanol) controls the retention time, while the DEA improves peak shape.[11]

  • Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample. The two enantiomers should elute as distinct peaks.

  • Quantification: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis P1 Weigh Analyte P2 Dissolve in Mobile Phase P1->P2 H1 Inject Sample P2->H1 P3 Prepare Mobile Phase (Hexane/IPA/DEA) H2 Isocratic Elution on Chiral Column H1->H2 H3 UV Detection (254 nm) H2->H3 D1 Integrate Peak Areas (A1, A2) H3->D1 D2 Calculate ee% D1->D2

Caption: Workflow for ee% determination by Chiral HPLC.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, high-throughput alternative to HPLC for chiral separations, particularly within the pharmaceutical industry.[8] It utilizes carbon dioxide in its supercritical state as the primary mobile phase, which has low viscosity and high diffusivity.[5][12] This allows for faster separations at lower pressures compared to HPLC, significantly reducing analysis time and the consumption of organic solvents.

Expertise & Causality: Why This Protocol Works

The principles of chiral recognition in SFC are analogous to normal-phase HPLC. Polysaccharide-based CSPs remain the columns of choice.[8] The non-polar CO2 mobile phase is modified with a polar organic solvent (a "modifier"), typically an alcohol like methanol, to modulate analyte retention and selectivity. For a basic analyte like this compound, the inherent acidity of CO2 (which forms carbonic acid with residual water) can sometimes improve peak shape. However, adding a basic additive like DEA to the modifier is often still necessary to ensure robust and symmetrical peaks by masking active sites on the silica support. The high diffusion rates in the supercritical fluid mobile phase lead to sharper peaks and often better resolution in a fraction of the time required for HPLC.

Experimental Protocol: Chiral SFC
  • Column Selection: Chiralpak AD-3 or a similar polysaccharide-based column designed for SFC (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase/Modifier:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Modifier): Methanol with 0.2% Diethylamine (DEA)

  • Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.

  • Instrument Conditions:

    • Flow Rate: 3.0 mL/min

    • Gradient: Isocratic elution with 25% Modifier B

    • Back Pressure Regulator (BPR): 120 bar

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Analysis & Quantification: Inject the sample and calculate ee% from the resulting peak areas as described for HPLC.

Workflow Visualization

SFC_Workflow cluster_prep Sample & Modifier Prep cluster_sfc SFC System cluster_analysis Data Analysis P1 Weigh Analyte P2 Dissolve in Modifier P1->P2 S1 Inject Sample P2->S1 P3 Prepare Modifier (Methanol/DEA) S2 Elution with CO2/Modifier on Chiral Column S1->S2 S3 UV Detection S2->S3 D1 Integrate Peak Areas S3->D1 D2 Calculate ee% D1->D2

Caption: Workflow for ee% determination by Chiral SFC.

Method 3: Chiral Gas Chromatography (GC)

Chiral GC offers exceptionally high resolution but is limited to analytes that are thermally stable and volatile. This compound, with its high boiling point and polar amine groups, is not directly suitable for GC analysis. Therefore, a crucial derivatization step is required to block the polar N-H bonds, reducing their polarity and increasing volatility.[6]

Expertise & Causality: Why This Protocol Works

The protocol's success hinges on quantitative derivatization. We use trifluoroacetic anhydride (TFAA) to convert the primary and secondary amine groups into trifluoroacetyl amides. This transformation has two key benefits: it makes the molecule volatile and thermally stable for GC analysis, and the highly electronegative fluorine atoms provide excellent sensitivity with an electron capture detector (ECD) or simplify mass spectral fragmentation. Once derivatized, the enantiomers are separated on a chiral capillary column, typically one containing a cyclodextrin derivative as the chiral selector.[13] The chiral cavities of the cyclodextrin allow for inclusion complexation, where one diastereomeric complex is more stable than the other, leading to different retention times.

Experimental Protocol: Derivatization & Chiral GC

Part A: Derivatization

  • Sample Preparation: Accurately weigh ~1 mg of the analyte into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of a suitable solvent, such as ethyl acetate.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60 °C for 20 minutes.

  • Evaporation: Allow the vial to cool, then evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC injection.

Part B: GC Analysis

  • Column Selection: Astec CHIRALDEX G-TA or equivalent cyclodextrin-based chiral GC column (30 m x 0.25 mm).

  • Instrument Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp at 5 °C/min to 220 °C, and hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 250 °C

    • Injection: 1 µL, split ratio 50:1

  • Analysis & Quantification: Inject the derivatized sample and calculate ee% from the resulting peak areas.

Workflow Visualization

GC_Workflow cluster_deriv Derivatization cluster_gc GC System cluster_analysis Data Analysis P1 Analyte in Ethyl Acetate P2 Add TFAA, Heat 60°C P1->P2 P3 Evaporate & Reconstitute P2->P3 G1 Inject Derivatized Sample P3->G1 G2 Separation on Chiral Column G1->G2 G3 FID Detection G2->G3 D1 Integrate Peak Areas G3->D1 D2 Calculate ee% D1->D2

Caption: Workflow for ee% determination by Chiral GC.

Method 4: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric excess.[7] The method relies on a chiral solvating agent (CSA) that interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes directly within the NMR tube.[14][15] These diastereomeric complexes exist in different magnetic environments, causing the signals of corresponding protons in the two enantiomers to appear at slightly different chemical shifts (a phenomenon called anisochrony).

Expertise & Causality: Why This Protocol Works

The key to this method is selecting an effective CSA that will have strong and stereochemically distinct interactions with the analyte. For amines, acidic CSAs like (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or other BINOL derivatives are highly effective.[14][16] The interaction is typically an acid-base interaction between the phosphoric acid of the CSA and the basic amines of the analyte, often reinforced by π-π stacking. This interaction is strong enough to create two distinct diastereomeric species that are observable on the NMR timescale. The result is a splitting of a specific proton signal (e.g., the benzylic CH2 protons) into two sets of signals, one for each enantiomer. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for a straightforward and accurate calculation of ee without the need for a calibration curve.

Experimental Protocol: NMR with CSA
  • Reagents:

    • Analyte (this compound)

    • Chiral Solvating Agent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

    • Solvent: Chloroform-d (CDCl3)

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5-10 mg of the analyte (e.g., 0.02 mmol).

    • Add 1.0 to 1.2 molar equivalents of the CSA (e.g., ~7 mg, 0.022 mmol).

    • Add ~0.6 mL of CDCl3.

    • Cap the tube and shake gently for 30 seconds to ensure complete dissolution and complexation.[14][16]

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure sufficient scans for a good signal-to-noise ratio.

  • Analysis & Quantification:

    • Identify a well-resolved proton signal that has split into two distinct signals or sets of signals. The benzylic protons are often good candidates.

    • Carefully integrate the area of the signal corresponding to the major enantiomer (I_major) and the minor enantiomer (I_minor).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(I_major - I_minor) / (I_major + I_minor)| * 100

Workflow Visualizationdot

NMR_Workflow cluster_prep NMR Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Spectral Analysis P1 Analyte + CSA in NMR Tube P2 Add CDCl3 P1->P2 P3 Shake to Mix P2->P3 N1 Acquire 1H Spectrum P3->N1 N2 Process Data (FT, Phase, Baseline) N1->N2 D1 Identify & Integrate Split Signals N2->D1 D2 Calculate ee% D1->D2

Sources

A Comparative Guide to the GMP Synthesis of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The heterocyclic scaffold, 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, represents a critical structural motif in modern medicinal chemistry. Its significance is most notably highlighted by its role as a key intermediate in the synthesis of broad-spectrum antibacterial agents like Moxifloxacin.[1][2] The precise stereochemistry of this bicyclic diamine is paramount to the final drug's efficacy and safety, making its synthesis a subject of rigorous process control.

The transition from a laboratory-scale synthesis to commercial production necessitates adherence to Good Manufacturing Practice (GMP). GMP is a system of quality assurance measures that ensures pharmaceutical products are consistently produced and controlled according to established quality standards.[3] As mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation's Q7 "Good Manufacturing Practice for Active Pharmaceutical Ingredients," a GMP-compliant process guarantees the identity, strength, quality, and purity of the final Active Pharmaceutical Ingredient (API).[4][5]

This guide provides a comparative analysis of synthetic routes to this compound, detailing the critical GMP considerations at each stage. We will explore the causality behind experimental choices, outline a robust GMP-compliant protocol, and delve into the essential analytical methods required to validate the final product, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Comparative Analysis of Synthetic Routes

The synthesis of the octahydropyrrolo[3,4-b]pyridine core, particularly the desired (4aS,7aS) stereoisomer, can be approached through several distinct pathways. The choice of route in a GMP environment is driven by factors including efficiency, scalability, cost, safety, and, most importantly, the ability to consistently control stereochemistry and impurity profiles.

Route A: The Classical Diacid Annulation and Resolution

This traditional approach begins with the condensation of pyridine-2,3-dicarboxylic acid with benzylamine, followed by a series of reduction and cyclization steps. The final racemic product is then resolved into its constituent enantiomers using a chiral acid, such as L-tartaric acid.[6]

Route B: The Stereoselective Reduction Strategy

A more modern approach focuses on establishing the desired stereochemistry earlier in the synthesis. This can be achieved through the stereoselective reduction of a prochiral intermediate, such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1] This method often employs chiral catalysts or auxiliaries to direct the formation of the desired (4aS,7aS) isomer, potentially obviating the need for a late-stage classical resolution.

G cluster_A Route A: Classical Diacid Annulation & Resolution cluster_B Route B: Stereoselective Reduction Strategy A_start Pyridine-2,3-dicarboxylic acid + Benzylamine A_int1 N-Benzyl-2,3-pyridine-dicarboxamide A_start->A_int1 Condensation A_int2 6-Benzyl-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine A_int1->A_int2 Pyridine Ring Reduction A_int3 Racemic 6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine A_int2->A_int3 Amide Reduction A_res Diastereomeric Salt Formation (e.g., with L-Tartaric Acid) A_int3->A_res Optical Resolution A_final (4aS,7aS)-Isomer (Desired) A_res->A_final A_waste (4aR,7aR)-Isomer (Undesired) A_res->A_waste B_start Pyridine-2,3-dicarboxylic anhydride + Benzylamine B_int1 6-Benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione B_start->B_int1 Condensation B_int2 Stereoselective Reduction (Chiral Catalyst/Auxiliary) B_int1->B_int2 Hydrogenation B_final (4aS,7aS)-1-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine B_int2->B_final

Caption: Comparative Synthetic Pathways to this compound.

Performance Comparison of Synthetic Routes
ParameterRoute A: Classical ResolutionRoute B: Stereoselective ReductionRationale & GMP Implications
Overall Yield Lower (Theoretically max 50% after resolution)Potentially Higher (>80-90%)Route B is more atom-economical, reducing waste and cost, which is a key principle of green chemistry often encouraged in modern GMP.
Stereochemical Control Late-stage resolution; dependent on crystallization efficiency.Early-stage control; dependent on catalyst/reagent efficacy.Route B offers more robust and predictable control over the critical chiral centers, reducing batch-to-batch variability.
Process Steps More steps, including resolution and salt breaking.Fewer steps, more streamlined process.A shorter process (Route B) reduces the number of unit operations, potential points of failure, and documentation burden.
Key Reagents Chiral resolving agent (e.g., Tartaric acid).Chiral catalyst or auxiliary (e.g., Naproxen auxiliary[1]).The cost and availability of the chiral catalyst in Route B must be considered for commercial scale. Catalysts may also introduce new, potentially toxic, impurities that must be cleared.
Scalability Challenging; large-scale crystallizations for resolution can be difficult to control.More straightforward; catalytic reactions are often highly scalable.The predictability of catalytic reactions makes Route B more amenable to large-scale GMP production.

Section 2: A GMP-Compliant Protocol (Route B)

The stereoselective approach (Route B) is generally preferred for a robust GMP campaign due to its efficiency and superior control. Below is a detailed protocol with integrated GMP considerations.

Workflow for GMP Synthesis

Caption: GMP Workflow with Critical Process Parameters (CPPs) and In-Process Controls (IPCs).

Step-by-Step Methodology

Objective: To synthesize (4aS,7aS)-1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine with an optical purity >99%.[6]

Step 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Equipment Preparation: A qualified and cleaned glass-lined reactor is charged with pyridine-2,3-dicarboxylic anhydride and a suitable solvent (e.g., glacial acetic acid). All equipment usage must be logged according to GMP documentation practices.[7]

  • Reagent Charging: Benzylamine is added dropwise at a controlled temperature (e.g., < 40°C). Causality: The exotherm of this reaction must be controlled to prevent side-product formation. This is a Critical Process Parameter (CPP).

  • Reaction: The mixture is heated to reflux for a specified duration.

  • In-Process Control (IPC): A sample is taken and analyzed by HPLC to ensure the consumption of the starting anhydride is >99%. Trustworthiness: This IPC validates that the reaction has proceeded to completion before moving to the next energy-intensive step, preventing downstream purification issues.

  • Isolation: The reaction mixture is cooled, and the product is isolated by filtration, washed with a suitable solvent (e.g., ethanol) to remove residual acid, and dried under vacuum.

Step 2: Stereoselective Reduction

  • Catalyst Handling: The dione intermediate from Step 1 is charged to a high-pressure hydrogenation vessel along with a chiral auxiliary or catalyst (e.g., a chiral phosphine ligand with a rhodium precursor) under an inert atmosphere. Expertise: Handling of pyrophoric or air-sensitive catalysts requires strict adherence to Standard Operating Procedures (SOPs) and specialized equipment to ensure operator safety and catalyst integrity.

  • Hydrogenation: The vessel is pressurized with hydrogen to a defined pressure (CPP) and heated (CPP).

  • In-Process Control (IPC): The reaction is monitored by Chiral HPLC to determine the conversion and, crucially, the diastereomeric excess (d.e.). The reaction is deemed complete when the d.e. meets the specification (e.g., >98%).

  • Work-up: The catalyst is removed by filtration through a qualified filter aid (e.g., Celite). Causality: Complete removal of the heavy metal catalyst is a critical safety requirement under GMP, with strict limits (e.g., <10 ppm) for the final API.

Step 3: Isolation and Purification

  • Solvent Swap & Crystallization: The solvent is exchanged for one suitable for crystallization (e.g., isopropanol/heptane mixture). The product is crystallized under controlled cooling.

  • Final Product Isolation: The crystalline solid is filtered, washed, and dried.

  • Final Testing: The batch is sampled according to a defined plan and tested against the final product specifications for purity, chiral purity, residual solvents, heavy metals, and other relevant attributes.

Section 3: Impurity Profiling and Control Strategy

Under GMP, a thorough understanding and control of impurities is non-negotiable.[8] Regulatory guidelines require that any impurity present above the identification threshold (typically 0.10%) must be structurally characterized.[9][10]

G start Impurity Detected in Batch (by HPLC) q1 Is Impurity Level > 0.10%? start->q1 report Report in Batch Record (Below Identification Threshold) q1->report No q2 Is Structure Known? q1->q2 Yes identify Characterize Structure (e.g., LC-MS, NMR) q2->identify No q3 Is Impurity Level > Qualification Threshold? q2->q3 Yes identify->q3 qualify Conduct Toxicological Assessment (Qualify the Impurity) q3->qualify Yes release Batch Meets Specification q3->release No qualify->release Safety Established reject Batch Fails Specification (Investigate OOS) qualify->reject Safety Concerns

Caption: Decision Tree for Impurity Identification and Qualification per ICH Guidelines.

Potential Impurities and Control Strategies
Impurity TypePotential Structure/IdentitySourceControl Strategy
Starting Material Pyridine-2,3-dicarboxylic acidIncomplete reaction in Step 1.Set strict specifications for starting materials; use IPC to ensure >99% conversion.
By-product Partially reduced intermediatesIncomplete hydrogenation in Step 2.Optimize CPPs (pressure, temp, time); use IPC to confirm reaction completion.
Enantiomeric Impurity (4aR,7aR)-IsomerIncomplete stereoselectivity in Step 2.Selection of a highly selective catalyst; control of reaction parameters; strict final specification for chiral purity (>99% e.e.).
Reagent-Related Residual Palladium/RhodiumCatalyst from Step 2.Use of effective filtration (e.g., Celite); employ metal scavengers if necessary; test final API via ICP-MS.
Residual Solvents Acetic Acid, Toluene, IsopropanolManufacturing process.Implement a robust drying step under vacuum and controlled temperature; test final API via GC-HS against ICH limits.

Section 4: Comparative Analysis of Analytical Methods for Quality Control

Robust analytical methods are the cornerstone of a GMP system, providing the data to release batches and ensure consistency.

MethodParameter MeasuredTypical ConditionsAdvantagesLimitations
Reverse-Phase HPLC Chemical Purity & Impurity QuantificationC18 column, gradient elution with Acetonitrile/Water + modifier (e.g., TFA). UV detection.High precision, robust, and able to separate a wide range of polar and non-polar impurities.Does not separate enantiomers.
Chiral HPLC Enantiomeric PurityChiral Stationary Phase (CSP), e.g., Polysaccharide-based (Chiralpak®). Isocratic mobile phase (e.g., Hexane/Ethanol).[11]Direct and accurate measurement of enantiomeric excess (e.e.). The primary method for chiral purity.[]CSPs can be expensive and less robust than C18 columns; requires specific method development.
GC-Headspace (GC-HS) Residual SolventsCapillary column (e.g., DB-624), temperature programming. FID detection.High sensitivity for volatile organic compounds, required by ICH Q3C.Not suitable for non-volatile impurities.
ICP-MS Elemental Impurities (Heavy Metals)Measures mass-to-charge ratio of ions.Extremely high sensitivity (ppb level), required by ICH Q3D for toxic metals like Pd, Rh.Expensive instrumentation; requires significant expertise.
NMR Spectroscopy Structural Confirmation & Identification¹H and ¹³C NMR.Provides unambiguous structural confirmation of the main component and can be used to identify unknown impurities.[13]Lower sensitivity compared to HPLC for quantitative impurity analysis.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To quantify the enantiomeric excess of (4aS,7aS)-1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v). Causality: The small amount of amine modifier is crucial for achieving good peak shape for basic analytes on this type of CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability: Inject a resolution standard (a sample containing both enantiomers) to ensure the resolution between the two enantiomeric peaks is greater than 2.0. Trustworthiness: This step validates that the analytical system is performing correctly before analyzing any test samples.

  • Analysis: Inject the sample and integrate the peak areas for both the desired (S,S) enantiomer and the undesired (R,R) enantiomer. Calculate the enantiomeric excess (% e.e.).

Section 5: Comparison with Alternative Scaffolds

The pyrrolo[3,4-b]pyridine core belongs to a class of "privileged" heterocyclic scaffolds that are frequently utilized in drug discovery. Its rigid, bicyclic nature provides a well-defined three-dimensional structure that can be decorated with substituents to optimize binding to biological targets.

ScaffoldKey Structural FeatureCommon Biological TargetsSynthetic Accessibility
Pyrrolo[3,4-b]pyridine Fused 5/6 ring system, 2 nitrogen atoms.Antibacterial targets, Kinases.Moderate; multi-step synthesis often required.[14]
Pyrazolo[3,4-b]pyridine Fused 5/6 ring system, 3 nitrogen atoms.Kinase inhibitors (e.g., FGFR, VEGFR).[15]Accessible via well-established condensation reactions.
Pyrrolo[3,4-c]pyridine Isomeric fused 5/6 ring system.CNS agents, Analgesics, Antiviral.[16]Similar complexity to the [3,4-b] isomer.

The selection of the pyrrolo[3,4-b]pyridine scaffold, as in Moxifloxacin, is a result of extensive structure-activity relationship (SAR) studies that identified its specific shape and hydrogen bonding capabilities as optimal for potent inhibition of bacterial DNA gyrase and topoisomerase IV.

Conclusion

The synthesis of this compound under GMP is a multifaceted challenge that demands a synthesis strategy optimized for control, efficiency, and scalability. A comparative analysis reveals that modern stereoselective methods are superior to classical resolution approaches, offering higher yields and more robust control over the critical stereochemistry.

A successful GMP campaign is underpinned by a deep understanding of the process, including the identification of Critical Process Parameters and the implementation of meaningful In-Process Controls. Rigorous impurity profiling and the use of validated, specific analytical methods are essential to ensure that every batch of this key intermediate meets the stringent quality and safety standards required for pharmaceutical use. This holistic approach, integrating process chemistry with quality assurance, is fundamental to the development of safe and effective medicines.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from structurally similar compounds, including pyrrolidine and pyridine derivatives, and general hazardous waste management principles to ensure the highest standards of laboratory safety and regulatory compliance. The procedures outlined are designed to protect researchers, support staff, and the environment.

Core Principles: Hazard Assessment and Causality

The structural backbone of this compound contains a fused pyrrolidine-piperidine ring system and a benzyl group. While toxicological data for this exact molecule is scarce, a GHS classification for a stereoisomer, (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine, provides critical insight into its potential hazards.[1] It is prudent to handle this compound with the assumption that it exhibits similar hazardous properties.

Assumed Hazards Based on Structural Analogs:

  • Corrosive: Likely causes severe skin burns and eye damage.[1]

  • Harmful: May be harmful if swallowed or inhaled.[1]

  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

These assumed hazards necessitate a rigorous and cautious approach to disposal, treating the compound and any contaminated materials as hazardous chemical waste. The fundamental principle is waste segregation at the point of generation to prevent unintended chemical reactions and ensure proper disposal pathways.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, the following minimum PPE is mandatory. All operations should be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles & face shieldProtects against splashes that can cause severe, potentially permanent eye damage.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which may cause severe burns and absorption of harmful material.[5][6][7]
Protective Clothing Flame-retardant laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection Work in a certified chemical fume hoodPrevents inhalation of potentially harmful vapors or aerosols.[8]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Collection & Storage cluster_3 Final Disposal A Waste Generated (Liquid or Solid) B Classify as Hazardous Organic Waste A->B  Assess Hazards C Select Compatible Container (e.g., HDPE) B->C D Attach 'Hazardous Waste' Tag Fill in all details C->D  Prepare E Transfer Waste to Container (Liquid or Solid) D->E F Keep Container Securely Capped E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full? G->H I Date the Tag H->I Yes J Contact EHS for Pickup I->J K Disposal by Licensed Waste Management Vendor J->K

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste; these steps are designed to meet its requirements.[2]

1. Waste Segregation:

  • Designate a Waste Stream: All this compound waste, including reaction residues, contaminated solvents, and contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be segregated as Hazardous Organic Waste .[6]

  • Prevent Commingling: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizing agents, to prevent violent reactions.[6][9]

2. Container Management:

  • Select an Appropriate Container: Use a designated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[6][7] The container must have a secure, tightly fitting cap.[3]

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[9][10] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound" and any other constituents (e.g., solvents), including percentages.[10]

    • The date accumulation started.[6]

    • The name and contact information of the generating researcher or lab.[10]

3. Waste Collection and Storage:

  • Liquid Waste: Carefully transfer unwanted solutions of the compound and the first solvent rinse of emptied containers into the designated liquid hazardous waste container.

  • Solid Waste: Place contaminated solid items (gloves, filter paper, etc.) into a separate, clearly labeled solid hazardous waste container.[6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation, secure, well-ventilated, and away from heat or ignition sources.[3][9] The volume of hazardous waste stored in an SAA must not exceed 55 gallons.[10]

4. Decontamination of Empty Containers:

  • Empty containers that held the pure compound must be decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[6]

  • Collect Rinsate: All three rinsates are considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]

  • After decontamination, deface all chemical labels on the container before disposal according to institutional guidelines.[10]

5. Arranging for Final Disposal:

  • Once the waste container is full, or if work on the project is complete, fill in the "date full" on the hazardous waste tag.[10]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]

  • Do not transport hazardous waste yourself. Disposal must be handled by trained EHS personnel or a licensed environmental waste management company.[10][11]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.[6] Notify your laboratory supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room if it is safe to do so.[6]

  • Contain: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with inert absorbent materials like vermiculite or sand.[7][12] Do not use combustible materials.

  • Clean-Up: Wearing appropriate PPE, carefully collect all contaminated absorbent material and place it in a designated hazardous waste container.[7] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Prohibit Sewer Disposal: Under no circumstances should this compound or materials used for its cleanup be washed down the drain.[3][7][10]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • American Chemical Society.
  • Labor Security System.
  • BenchChem. (2025).
  • Loba Chemie. (2025, July 17).
  • BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)
  • Apollo Scientific.
  • PT. International Paint Indonesia.
  • TargetMol. (2026, February 26).
  • EvitaChem.
  • BenchChem. (2025). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • CDH Fine Chemical.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • J.T. Baker. (2011, August 29).
  • PubChem. (2026, February 21). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)

Sources

Personal protective equipment for handling 1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

[1]

Executive Summary & Chemical Context

1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (often encountered as the cis-isomer, CAS 151213-39-7) is a bicyclic diamine scaffold critical in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin) and novel CNS-active agents.[1][2]

The Safety Paradox: While often handled casually as a "standard building block," this compound presents a dual hazard profile:[1]

  • The Amine Functionality: As a secondary/tertiary amine system, the free base is highly basic (pKa ~9-10), capable of causing chemical burns (Skin Corr.[1] 1B) and severe eye damage.[3]

  • The Benzyl Group: Increases lipophilicity, facilitating rapid dermal absorption, transporting the corrosive amine moiety into deep tissue layers.

Core Directive: Treat the free base as a corrosive liquid/oil. Treat the hydrochloride salt as a severe irritant and inhalation hazard.

Hazard Identification & Risk Assessment

Data synthesized from PubChem and GHS classifications for structural analogs.

Hazard ClassGHS CategoryH-CodeDescriptionMechanism of Injury
Skin Corrosion 1B H314Causes severe skin burnsAlkaline hydrolysis of fatty tissues (saponification); deep tissue penetration.[1]
Eye Damage 1 H318Causes serious eye damageRapid corneal opacification due to high pH; irreversible if not rinsed immediately.
Acute Tox. 4 H302Harmful if swallowedSystemic toxicity upon ingestion; potential CNS effects common to pyrrolopyridines.
Sensitization Watch List--Potential SensitizerBenzylic amines are known structural alerts for skin sensitization.

Personal Protective Equipment (PPE) Matrix

The "Self-Validating" PPE Strategy

Do not rely on passive protection.[1] Your PPE setup must include active checks (e.g., glove inflation, double-gloving) to validate integrity before and during the experiment.[1]

A. Hand Protection (Critical Control Point)

The Risk: Bicyclic amines can permeate standard nitrile gloves. The benzyl group acts as a permeation enhancer.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]

  • Protocol:

    • Double Glove: Mandatory when handling the neat liquid/oil.

    • The "Spot Check" Rule: If any solvent or reagent splashes on the outer glove, strip and replace it immediately. Do not wait for breakthrough.

    • Validation: Before donning, inflate the outer glove with air and squeeze to check for pinhole leaks.

B. Eye & Face Protection[3][4][5][6]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient for corrosive oils.

  • High Volume (>10g) or Transfer: Add a Face Shield over goggles.[1]

  • Rationale: Amine burns to the cornea are often irreversible because the base penetrates faster than acids.

C. Respiratory Protection[1]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1] Note: N95s offer NO protection against amine vapors.

Operational Protocol: From Storage to Disposal[4][5][8][9]

Phase 1: Storage & Stability
  • State: The free base is often a viscous oil or low-melting solid; it absorbs CO₂ from the air (carbamate formation).[1]

  • Condition: Store under inert atmosphere (Nitrogen/Argon) in a tightly sealed container.

  • Location: Flammables cabinet, segregated from Acids and Oxidizers .[7]

Phase 2: Weighing & Transfer
  • The Static Hazard: If solid (salt form), static electricity can disperse the powder.

    • Control: Use an antistatic gun or wipe the spatula with an antistatic cloth.

  • The Viscosity Hazard: If liquid (free base), it adheres to glass.

    • Control: Do not pour.[3][5][6] Use a glass syringe or positive-displacement pipette for transfer to avoid drips on the threads of the bottle.[1]

Phase 3: Reaction Setup
  • Exotherm Warning: When adding this amine to an acid chloride, anhydride, or strong acid, the reaction will be highly exothermic.

    • Protocol: Dilute the amine in solvent (DCM, THF) before addition. Add dropwise at 0°C.

Phase 4: Decontamination & Disposal
  • Spill Cleanup:

    • Cover with a dry absorbent (vermiculite).

    • Neutralize slightly with a dilute acid (e.g., 5% citric acid) only if trained to do so; otherwise, scoop into a waste container.

    • Do not use bleach (hypochlorite) on amines; it can form chloroamines (toxic/explosive gas).[1]

  • Waste Stream: Segregate into Basic Organic Waste . Do not mix with acidic waste streams to prevent heat generation in the waste drum.

Visual Workflow (Graphviz)[1]

The following diagram illustrates the "Safe Path" for handling this compound, highlighting critical decision nodes.

GStartStart: Chemical RetrievalCheckStateCheck State:Liquid (Free Base)or Solid (Salt)?Start->CheckStateLiquidPPEPPE: Double Nitrile Gloves+ Splash GogglesCheckState->LiquidPPELiquid/OilSolidPPEPPE: Single Nitrile+ Safety GlassesCheckState->SolidPPESolid/SaltLiquidTransferTransfer: Glass Syringe(No Pouring)LiquidPPE->LiquidTransferReactionReaction Setup:Dilute before Acid AdditionLiquidTransfer->ReactionSolidTransferTransfer: Antistatic Spatula(Minimize Dust)SolidPPE->SolidTransferSolidTransfer->ReactionCleanupCleanup:Wipe surfaces withDilute Citric AcidReaction->CleanupDisposalDisposal:Basic Organic Waste StreamCleanup->Disposal

Caption: Operational workflow distinguishing handling protocols between the corrosive free base (Red path) and the irritant salt form (Green path).[1]

Emergency Response (Self-Validating)

Eye Contact (The 60-Second Rule):

  • Action: You have less than 60 seconds to begin irrigation to prevent permanent damage.[7]

  • Protocol: Flush for 15 minutes minimum . Hold eyelids open.

  • Validation: If the eye is not physically forced open against the spasm, the wash is ineffective.

Skin Contact:

  • Action: Immediate soap and water wash.[4][8]

  • Contraindication: Do not use solvent (alcohol/acetone) to wipe skin; this drives the benzyl-amine deeper into the dermis.[1]

References

  • PubChem. (n.d.). (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine (Compound).[1] National Library of Medicine. Retrieved March 2, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[5][8] United States Department of Labor. Retrieved March 2, 2026, from [Link]

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